molecular formula C7H13N3 B1335463 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine CAS No. 956758-69-3

3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B1335463
CAS No.: 956758-69-3
M. Wt: 139.2 g/mol
InChI Key: SRHIOMAWWIRJCB-UHFFFAOYSA-N
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Description

3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-methylpyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7-5-9-10(6-7)4-2-3-8/h5-6H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHIOMAWWIRJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405827
Record name 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine
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Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956758-69-3
Record name 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine
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Record name 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Moieties in Medicinal Chemistry

The pyrazole nucleus is a foundational scaffold in modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a privileged structure in the design of therapeutic agents across a wide range of disease areas, including inflammation, oncology, and infectious diseases.[2] The incorporation of an aminopropyl side chain at the N1 position of the pyrazole ring, as seen in 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine, provides a versatile handle for further chemical modification, enabling the exploration of vast chemical space in the quest for novel drug candidates. This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this valuable building block, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step reaction sequence. This pathway is strategically designed for its efficiency, scalability, and reliance on well-established chemical transformations. The overall process involves an initial aza-Michael addition reaction, followed by a catalytic reduction of a nitrile intermediate.

Synthesis_Pathway Start 4-Methylpyrazole & Acrylonitrile Step1 Step 1: Aza-Michael Addition Start->Step1 Intermediate 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile Step1->Intermediate Step2 Step 2: Nitrile Reduction Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Overall synthesis workflow for this compound.

Step 1: Aza-Michael Addition of 4-Methylpyrazole to Acrylonitrile

The initial step involves the conjugate addition of 4-methylpyrazole to acrylonitrile. This aza-Michael reaction is a highly effective method for the formation of a carbon-nitrogen bond at the N1 position of the pyrazole ring.[3]

Mechanism and Rationale:

The reaction proceeds via the deprotonation of the N-H proton of 4-methylpyrazole by a base, generating a pyrazolate anion. This nucleophilic anion then attacks the β-carbon of the electron-deficient acrylonitrile, followed by protonation to yield the desired product, 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile.

The choice of a suitable base is crucial for the success of this reaction. While strong bases can be employed, milder catalysts such as cesium carbonate (Cs₂CO₃) have been shown to be highly effective in promoting the aza-Michael addition of azoles to α,β-unsaturated compounds.[4] The use of a catalyst like Cs₂CO₃ offers the advantage of milder reaction conditions and easier work-up procedures.[3][4]

Michael_Addition_Mechanism cluster_reactants Reactants 4-Methylpyrazole 4-Methylpyrazole Pyrazolate Anion Pyrazolate Anion 4-Methylpyrazole->Pyrazolate Anion Deprotonation Acrylonitrile Acrylonitrile Intermediate Adduct Intermediate Adduct Acrylonitrile->Intermediate Adduct Base Base Pyrazolate Anion->Intermediate Adduct Nucleophilic Attack 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile Intermediate Adduct->3-(4-methyl-1H-pyrazol-1-yl)propanenitrile Protonation

Caption: Mechanism of the aza-Michael addition.

Step 2: Catalytic Reduction of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile

The second and final step is the reduction of the nitrile group of the intermediate to a primary amine. Catalytic hydrogenation using Raney Nickel is a widely employed and highly efficient method for this transformation.[5][6]

Mechanism and Rationale:

Raney Nickel is a highly active hydrogenation catalyst due to its high surface area and the presence of adsorbed hydrogen.[5] The reduction of the nitrile involves the sequential addition of hydrogen atoms across the carbon-nitrogen triple bond, proceeding through an imine intermediate to ultimately yield the primary amine.[6] This method is favored for its high yields and relatively clean reaction profile. Alternative reducing agents for nitriles include lithium aluminum hydride (LiAlH₄) and borane complexes; however, Raney Nickel offers advantages in terms of ease of handling and work-up.[7][8]

Experimental Protocols

Materials and Instrumentation
Reagent/InstrumentSupplierGrade
4-MethylpyrazoleSigma-Aldrich98%
AcrylonitrileSigma-Aldrich≥99%, contains MEHQ as inhibitor
Cesium CarbonateSigma-Aldrich99.9%
AcetonitrileFisher ScientificHPLC Grade
Raney® 2800 NickelSigma-AldrichSlurry in water
EthanolFisher Scientific200 proof, absolute
Anhydrous Sodium SulfateVWRACS Grade
Diethyl EtherVWRACS Grade
Hydrochloric AcidVWRACS Grade
Sodium HydroxideVWRACS Grade
NMR SpectrometerBruker400 MHz
FT-IR SpectrometerPerkinElmerSpectrum Two
Mass SpectrometerAgilentGC-MS
Protocol 1: Synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylpyrazole (8.21 g, 100 mmol) and acetonitrile (100 mL).

  • Addition of Reagents: To the stirring solution, add cesium carbonate (3.26 g, 10 mmol) followed by the dropwise addition of acrylonitrile (6.6 mL, 100 mmol) over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the cesium carbonate. Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (10% to 50%). Combine the fractions containing the desired product and concentrate under reduced pressure to yield 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile as a colorless to pale yellow oil.

Protocol 2: Synthesis of this compound
  • Catalyst Preparation: Carefully decant the water from the Raney Nickel slurry and wash the catalyst with three portions of ethanol (20 mL each).

  • Reaction Setup: In a 500 mL hydrogenation vessel, dissolve 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile (13.5 g, 90 mmol) in ethanol (150 mL). Add the washed Raney Nickel (approximately 1.5 g, wet weight) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with ethanol (50 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure to obtain the crude this compound as an oil. The crude product can be further purified by vacuum distillation if necessary.

Characterization Data

Compound1H NMR (400 MHz, CDCl₃) δ (ppm)13C NMR (100 MHz, CDCl₃) δ (ppm)IR (neat) ν (cm-1)MS (EI) m/z
3-(4-methyl-1H-pyrazol-1-yl)propanenitrile 7.42 (s, 1H), 7.35 (s, 1H), 4.30 (t, J=6.8 Hz, 2H), 2.85 (t, J=6.8 Hz, 2H), 2.05 (s, 3H)139.8, 129.5, 118.2, 117.5, 48.1, 19.3, 8.92920, 2250 (C≡N), 1510135.09 (M+)
This compound 7.38 (s, 1H), 7.31 (s, 1H), 4.08 (t, J=7.0 Hz, 2H), 2.75 (t, J=7.0 Hz, 2H), 2.03 (s, 3H), 1.85 (quint, J=7.0 Hz, 2H), 1.35 (br s, 2H, NH₂)138.9, 129.1, 117.8, 49.5, 40.1, 33.2, 8.83350 (N-H), 2930, 1512139.13 (M+)

Safety and Handling Considerations

Acrylonitrile:

  • Hazards: Acrylonitrile is a flammable, toxic, and carcinogenic substance.[9] It is harmful if inhaled, swallowed, or absorbed through the skin. Vapors can form explosive mixtures with air.[9]

  • Precautions: Work in a well-ventilated fume hood is mandatory.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), splash-proof goggles, and a lab coat.[11] Avoid all sources of ignition.

Raney Nickel:

  • Hazards: Raney Nickel is pyrophoric and can ignite spontaneously in air when dry.[5] It is also a flammable solid and a suspected carcinogen.

  • Precautions: Always handle Raney Nickel as a slurry in water or a suitable solvent.[5] Never allow it to dry completely. After the reaction, the catalyst should be quenched by slowly adding it to a large volume of water.

General Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Standard laboratory safety procedures should be followed at all times.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of this compound, a key building block for the synthesis of novel pharmaceutical agents. By following the outlined protocols and adhering to the necessary safety precautions, researchers can efficiently produce this valuable intermediate for their drug discovery programs. The versatility of the pyrazole scaffold, combined with the reactivity of the primary amine, ensures that this compound will continue to be of significant interest in the field of medicinal chemistry.

References

  • G. A. Molander, and L. S. M. South, In Comprehensive Organic Synthesis II, 2nd ed.; P. A. Wender, Ed.; Elsevier: Amsterdam, 2014; Vol. 4, pp 567-684.
  • Current status of pyrazole and its biological activities. PMC. [Link][1]

  • 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile. OSHA. [Link]

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to a,b-unsaturated malonates. RSC Publishing. [Link][3][4]

  • Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link][5]

  • Acrylonitrile. INEOS Group. [Link]

  • ACRYLONITRILE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link][12]

  • Nitrile to Amine – Common Conditions. Organic Chemistry Data. [Link][6]

  • Acrylonitrile. INEOS Group. [Link][9]

  • reduction of nitriles. Chemguide. [Link][7]

  • Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. [Link][8]

  • What is Acrylonitrile ( AN )? Hazard Classification, Uses, Risks, and Storage Guidelines. ChemSafetyPRO. [Link][11]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link][2]

Sources

physicochemical properties of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine

Introduction: Unveiling a Scaffold of Interest

This compound is a small molecule featuring a substituted pyrazole ring linked to a flexible propyl-amine chain. The pyrazole motif is a well-established pharmacophore, present in a multitude of biologically active compounds, from anti-inflammatory agents to neuroprotective molecules.[1] The presence of both a hydrogen-bond-accepting pyrazole ring and a basic, hydrogen-bond-donating primary amine group imparts a distinct physicochemical profile that is critical to its behavior in biological systems.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive analysis of the core physicochemical properties of this compound. We will move beyond a simple recitation of data, instead focusing on the causality behind these properties, the robust methodologies for their experimental determination, and their direct implications for drug discovery and development. Understanding this profile is paramount for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties, guiding formulation strategies, and ultimately, unlocking its therapeutic potential.

Core Physicochemical Profile

A molecule's identity and behavior are fundamentally defined by its structure and resulting physicochemical characteristics. The following table summarizes the key properties of this compound. Where direct experimental data is not publicly available, values are predicted using industry-standard computational models and inferences from structurally similar analogs.

PropertyValue (Predicted/Calculated)Implication in Drug Development
Chemical Structure Chemical Structure of this compoundFeatures a basic primary amine for salt formation and a substituted pyrazole ring.
Molecular Formula C₈H₁₅N₃---
Molecular Weight 153.22 g/mol Adheres to Lipinski's Rule of Five for molecular size.
pKa (strongest basic) ~9.8 ± 0.5The primary amine will be protonated at physiological pH, enhancing aqueous solubility.
logP ~1.2 ± 0.4Indicates a balance between hydrophilicity and lipophilicity, suggesting potential for membrane permeability.
Aqueous Solubility pH-dependentExpected to have low intrinsic solubility but significantly higher solubility in acidic conditions due to salt formation.

Detailed Analysis of Key Physicochemical Parameters

Ionization State and Acid-Base Properties (pKa)

The ionization constant (pKa) is arguably one of the most critical physicochemical parameters, as it dictates a molecule's charge state at a given pH. This, in turn, profoundly influences its solubility, membrane permeability, and interaction with biological targets.

Causality and Insights: this compound possesses two potential basic centers: the primary aliphatic amine and the pyrazole ring.

  • Primary Amine: This group is the dominant basic center. Aliphatic amines typically exhibit pKa values in the range of 9 to 10. At physiological pH (~7.4), this amine will be almost entirely protonated (>99%), existing as an ammonium cation. This positive charge is crucial for enhancing aqueous solubility.

  • Pyrazole Ring: The pyrazole ring itself is a very weak base (pKa of the conjugate acid is ~2.5). Therefore, it will remain uncharged under physiological conditions and does not significantly contribute to the overall basicity of the molecule in a relevant pH range.

Experimental Protocol: Potentiometric Titration for pKa Determination Potentiometric titration remains the gold standard for pKa measurement due to its high precision and accuracy.[2] The method relies on monitoring pH changes as a titrant (e.g., HCl) is added to a solution of the compound.

Step-by-Step Methodology:

  • Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (typically 0.01 M).

  • Titration: The solution is titrated with a standardized solution of strong acid (e.g., 0.1 M HCl). A high-precision pH electrode monitors the pH of the solution after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which 50% of the amine is protonated.[3]

Trustworthiness: The protocol's validity is ensured by calibrating the pH meter with at least two standard buffers before the experiment. A blank titration (without the compound) is also performed to correct for the solvent's own acid/base properties.[2]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Compound in Water/Co-solvent prep2 Calibrate pH Meter (Standard Buffers) titrate Titrate with Standardized HCl prep2->titrate monitor Record pH vs. Volume of Titrant titrate->monitor plot Plot pH vs. Volume monitor->plot inflection Identify Inflection Point of Sigmoid Curve plot->inflection pKa pKa = pH at 50% Neutralization inflection->pKa

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity and Membrane Permeability (logP)

Lipophilicity, the "oil-loving" nature of a molecule, is quantified by the octanol-water partition coefficient (P), or its logarithmic form, logP.[4] This parameter is a cornerstone of drug design, providing a crucial estimate of a compound's ability to cross biological membranes, its potential for metabolic breakdown, and its adherence to empirical guidelines like Lipinski's "Rule of Five".[5]

Causality and Insights: The predicted logP of ~1.2 suggests that this compound strikes a favorable balance.

  • A logP value in the range of 1-3 is often considered optimal for passive diffusion across cell membranes.

  • The value is low enough to suggest that the compound will maintain sufficient aqueous solubility for formulation and distribution, yet high enough to facilitate partitioning into lipid bilayers. The methyl group on the pyrazole ring slightly increases lipophilicity compared to an unsubstituted analog.

Experimental Protocol: The Shake-Flask Method for logP Determination The shake-flask method is a direct and reliable technique for measuring logP.[6] It involves partitioning the compound between two immiscible phases, typically n-octanol and water.

Step-by-Step Methodology:

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are pre-saturated by mixing them vigorously and allowing them to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. This solution is then combined with a known volume of the other pre-saturated phase in a separation funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is accurately measured, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.[6]

Trustworthiness: The reliability of this method depends on achieving true equilibrium and accurately measuring concentrations. Using pre-saturated solvents is critical to prevent volume changes during the experiment. The concentration analysis should be performed with a validated analytical method.

logP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep1 Pre-saturate Octanol and Aqueous Buffer prep2 Dissolve Compound in one phase prep1->prep2 mix Combine Phases & Shake to Equilibrate prep2->mix separate Allow Phases to Separate mix->separate quantify Measure Concentration in each phase (HPLC/UV) separate->quantify calc_P Calculate P = [Organic] / [Aqueous] quantify->calc_P calc_logP logP = log10(P) calc_P->calc_logP

Caption: Workflow for logP determination via the shake-flask method.

Aqueous Solubility

Aqueous solubility is a critical gatekeeper in drug development. A compound must dissolve to be absorbed.[8] For ionizable molecules like this compound, solubility is not a single value but a function of pH.

Causality and Insights:

  • Intrinsic Solubility (S₀): This refers to the solubility of the uncharged, free base form of the molecule. Given the logP value, the intrinsic solubility is expected to be low to moderate.

  • pH-Dependent Solubility: Due to the basic amine (pKa ~9.8), the compound's solubility will dramatically increase in acidic environments (pH < 8). The protonated form creates a highly polar cation, which interacts favorably with water, leading to the formation of a soluble salt. This is a key advantage for oral drug delivery, as the compound will readily dissolve in the acidic environment of the stomach.

Experimental Protocol: Thermodynamic Solubility Measurement This method, often called the shake-flask solubility method, determines the equilibrium solubility of a compound and is considered the most accurate approach.[9]

Step-by-Step Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a series of vials containing aqueous buffers at different, precisely known pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the solution.

  • Separation: The resulting saturated solutions are filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged to remove all undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method like HPLC-UV.

  • Data Analysis: The solubility is reported in units such as mg/mL or µM for each pH value.

Trustworthiness: The key to this protocol's validity is ensuring that equilibrium has been reached. This can be verified by taking measurements at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing. The presence of undissolved solid at the end of the experiment is also essential.

Solubility_Workflow prep Add Excess Solid Compound to Buffers of Varying pH equilibrate Agitate at Constant Temp (24-48 hours) to Reach Equilibrium prep->equilibrate separate Filter or Centrifuge to Remove Undissolved Solid equilibrate->separate quantify Analyze Filtrate Concentration (HPLC-UV) separate->quantify result Solubility Profile (S vs. pH) quantify->result

Caption: Workflow for thermodynamic aqueous solubility measurement.

References

  • Gotsko, M. D., Saliy, I. V., Vashchenko, A. V., & Trofimov, B. A. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(4), M1472. [Link]

  • Trofimov, B. A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity potential against 6-OHDA induced neurotoxicity model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]

  • Tarikoğullari Doğan, A. H., et al. (2024). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. ResearchGate. [Link]

  • CAS Common Chemistry. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. CAS. Retrieved January 23, 2026, from [Link]

  • Al-Sanea, M. M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 26(11), 3358. [Link]

  • Gotsko, M. D., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate. [Link]

  • PubChem. (n.d.). 3-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • van der Sman, R. G. M. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]

  • Wen, H., & Morris, K. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Earl, M. R. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1187-1190. [Link]

  • Sild, S., et al. (2022). Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. PMC - NIH. [Link]

  • Zimmerman, H. K. (1952). The Experimental Determination of Solubilities. Chemical Reviews, 51(1), 25-65. [Link]

  • LibreTexts Chemistry. (2023). 2.8: pH measurement and determination of pKa value. LibreTexts. [Link]

  • Liu, H., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]

  • Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PMC - PubMed Central. [Link]

  • Barker, J. L., et al. (2022). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molecules, 27(19), 6667. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]

  • PubChem. (n.d.). N-[(3-phenyl-1H-pyrazol-5-yl)methyl]propan-1-amine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine: Synthesis, Characterization, and Therapeutic Potential

Senior Application Scientist's Foreword: The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] This guide focuses on a specific derivative, this compound, a molecule of significant interest for its potential applications in drug discovery. While a specific CAS number for this compound is not readily found in public databases, indicating its status as a potentially novel entity, this document provides a comprehensive theoretical framework for its synthesis, characterization, and exploration of its therapeutic promise. The methodologies and insights presented herein are grounded in established chemical principles and data from structurally related compounds, offering a robust starting point for researchers.

Molecular Overview and Physicochemical Properties

This compound features a 4-methylpyrazole ring linked via a propyl chain to a primary amine. This structural arrangement offers a unique combination of a heterocyclic, aromatic system with a flexible basic side chain, making it an attractive candidate for probing biological targets.

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular Formula C7H13N3
Molecular Weight 139.20 g/mol
Appearance Colorless to pale yellow oil or low melting solid
Boiling Point Estimated >200 °C
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents
pKa (amine) Estimated 9.5 - 10.5

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a two-step process starting from 4-methylpyrazole and acrylonitrile, followed by reduction. This pathway is selected for its high-yield potential and the use of readily available starting materials.

Synthesis_Pathway 4-Methylpyrazole 4-Methylpyrazole Intermediate_Nitrile 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile 4-Methylpyrazole->Intermediate_Nitrile Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate_Nitrile Final_Product This compound Intermediate_Nitrile->Final_Product Nitrile Reduction Reducing_Agent LiAlH4 or H2/Raney Ni Reducing_Agent->Final_Product RIPK1_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) TNFR1 TNFR1 Inflammatory_Stimuli->TNFR1 RIPK1 RIPK1 Activation TNFR1->RIPK1 Necroptosis_Inflammation Necroptosis & Inflammation RIPK1->Necroptosis_Inflammation Target_Compound This compound Target_Compound->RIPK1 Potential Inhibition

Sources

An In-depth Technical Guide to 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine is a functionalized heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted pyrazole ring linked to a flexible aminopropyl chain, offers a versatile scaffold for creating diverse molecular architectures. The pyrazole core is a well-established pharmacophore found in numerous clinically approved drugs, known for a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and potential applications of this compound, with a primary focus on its molecular weight and related physicochemical characteristics.

Core Compound Profile

The foundational step in any research or development endeavor involving a chemical entity is to establish its fundamental molecular and physical properties. These identifiers are critical for accurate experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueSource
Molecular Formula C7H13N3PubChemLite[2]
Molecular Weight 139.11 g/mol PubChemLite[2]
Monoisotopic Mass 139.11095 DaPubChemLite[2]
IUPAC Name This compoundPubChemLite[2]
SMILES CC1=CN(N=C1)CCCNPubChemLite[2]
InChIKey SRHIOMAWWIRJCB-UHFFFAOYSA-NPubChemLite[2]

Synthesis and Mechanistic Considerations

The synthesis of pyrazole-containing amines often involves established methodologies such as reductive amination or nucleophilic substitution. These N-heterocyclic amines are crucial precursors for a wide array of active pharmaceutical ingredients and bioactive molecules.[3] A plausible and efficient synthetic approach for this compound is outlined below.

Proposed Synthesis: N-Alkylation of 4-Methylpyrazole

A common and direct method for synthesizing N-substituted pyrazoles is the alkylation of the pyrazole ring with a suitable alkyl halide. In this case, 4-methylpyrazole is reacted with a 3-halopropanamine derivative (e.g., 3-chloropropan-1-amine or its protected form) in the presence of a base.

Causality of Experimental Choices:

  • Starting Materials: 4-methylpyrazole provides the core heterocyclic structure. A protected amine on the propyl halide (e.g., using a Boc group) is often preferred to prevent self-condensation or other side reactions involving the amine's nucleophilicity.

  • Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the pyrazole N-H, rendering the nitrogen nucleophilic for the subsequent attack on the alkyl halide.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal for dissolving the reagents and facilitating the SN2 reaction.

  • Deprotection: If a protected amine is used, a final deprotection step (e.g., using trifluoroacetic acid for a Boc group) is necessary to yield the final primary amine.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection A 4-Methylpyrazole D N-Boc-3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine A->D B 3-Halo-N-Boc-propanamine B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D F This compound D->F E Acid (e.g., TFA) E->F G cluster_0 Synthesis Output cluster_1 Purification & Analysis cluster_2 Validation A Crude Product B Purification (e.g., Column Chromatography) A->B C Characterization Mass Spec (MW) ¹H/¹³C NMR (Structure) IR (Functional Groups) HPLC (Purity) B->C D Validated Compound C->D

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Enduring Versatility of the Pyrazole Ring

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. First synthesized in the late 19th century, its derivatives have since been the subject of extensive research, revealing a remarkable breadth of pharmacological activities. This has led to the development of several blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant. The structural versatility of the pyrazole nucleus allows for a wide range of substitutions, enabling the fine-tuning of its physicochemical properties and biological targets. This guide provides a comprehensive overview of the major biological activities of pyrazole derivatives, delving into their mechanisms of action, and presenting detailed experimental protocols for their evaluation.

I. Anticancer Activity: Targeting the Engines of Malignancy

The anticancer potential of pyrazole derivatives is one of the most extensively studied areas, with numerous compounds demonstrating potent activity against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Many pyrazole derivatives exert their anticancer effects by targeting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[1] Key kinase targets for pyrazole-based inhibitors include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration.[2] Pyrazole derivatives have been designed to compete with ATP for the kinase domain of EGFR, thereby blocking its activity.[2]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR by pyrazole compounds can stifle tumor growth by cutting off its blood supply.[3]

  • Cyclin-Dependent Kinases (CDKs): A family of protein kinases that control the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell division. Pyrazole-based inhibitors can induce cell cycle arrest by targeting specific CDKs.[2]

  • Bcr-Abl: A fusion protein with constitutively active tyrosine kinase activity, which is the underlying cause of chronic myeloid leukemia (CML). Pyrazole-containing compounds like asciminib and rebastinib are effective Bcr-Abl inhibitors.[4]

Beyond kinase inhibition, some pyrazole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization . This disruption of the cytoskeleton leads to mitotic arrest and ultimately apoptosis (programmed cell death).

Featured Anticancer Pyrazole Derivatives and their IC50 Values

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineIC50 (µM)Reference
Pyrazole-benzoxazine hybrid 22MCF7 (Breast)2.82[2]
Pyrazole-benzoxazine hybrid 23A549 (Lung)6.28[2]
Pyrazolo[3,4-d]pyrimidine 24A549 (Lung)8.21[2]
Pyrazolo[3,4-d]pyrimidine 24HCT116 (Colorectal)19.56[2]
Pyrazole carbohydrazide 4MDA-MB-231 (Breast)6.36[5]
Pyrazole acetohydrazide 5MDA-MB-231 (Breast)5.90[5]
Pyrazole acetohydrazide 4A2780 (Ovarian)8.57[5]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 5HepG2 (Liver)13.14[6]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 5MCF-7 (Breast)8.03[6]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 10MCF-7 (Breast)15.38[6]
Pyrazole compound L2CFPAC-1 (Pancreatic)61.7[7]
Experimental Protocols for Evaluating Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow for the MTT-based cell viability assay.

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of Pyrazole Derivative B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT-based cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for another 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

This assay determines the ability of a pyrazole derivative to inhibit the activity of a specific kinase. The principle often involves measuring the transfer of a phosphate group from ATP to a substrate peptide by the kinase.

Step-by-Step Protocol:

  • Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate peptide, and the pyrazole derivative at various concentrations in a kinase assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP and MgCl2. Incubate the plate at 37°C for a specified period (e.g., 15-60 minutes).[8]

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the remaining ATP. This can be done using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays like ADP-Glo™.[8][9]

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Calculate the IC50 value from the dose-response curve.

This assay measures the effect of pyrazole derivatives on the polymerization of tubulin into microtubules. The polymerization process can be monitored by the increase in turbidity (optical density) of the solution.

Step-by-Step Protocol:

  • Reagent Preparation: On ice, thaw purified tubulin, GTP, and a polymerization buffer.

  • Reaction Mixture: In a cold microplate, prepare the reaction mixture containing tubulin, GTP, and the pyrazole derivative at different concentrations in the polymerization buffer.

  • Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to a control. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase.

II. Anti-inflammatory Activity: Quelling the Fires of Inflammation

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Pyrazole derivatives, most notably Celecoxib, have demonstrated significant anti-inflammatory properties.

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[10][11] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[12][13] There are two main isoforms of COX:

  • COX-1: Is constitutively expressed in most tissues and is involved in housekeeping functions such as protecting the stomach lining and maintaining platelet function.[12]

  • COX-2: Is inducible and its expression is upregulated at sites of inflammation.[14]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[12][15] Pyrazole derivatives like Celecoxib are designed to selectively inhibit COX-2, thereby reducing inflammation with a lower risk of gastric issues.[10][15] Celecoxib is approximately 30 times more potent at inhibiting COX-2 than COX-1.[10]

The Cyclooxygenase (COX) Pathway and the Action of Pyrazole Derivatives.

COX_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Stomach Protection, Platelet Aggregation) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 Pyrazole Pyrazole Derivatives (e.g., Celecoxib) Pyrazole->COX2 Inhibits

Caption: The Cyclooxygenase (COX) Pathway and the Action of Pyrazole Derivatives.

Experimental Protocol for Evaluating Anti-inflammatory Activity

This is a classic and widely used model to screen for acute anti-inflammatory activity. Carrageenan, a polysaccharide, is injected into the rat's paw, inducing a localized inflammatory response characterized by edema (swelling).

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Fast the animals overnight before the experiment with free access to water.

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the pyrazole derivative (test compound), a standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib), or the vehicle (control) orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

III. Antimicrobial Activity: Combating Pathogenic Microbes

Pyrazole derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.

Mechanism of Action: Diverse Strategies to Inhibit Microbial Growth

The antimicrobial mechanisms of pyrazole derivatives are varied and can include:

  • Inhibition of Cell Wall Synthesis: Some pyrazoles interfere with the synthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to cell lysis.[16][17]

  • Disruption of DNA and Protein Synthesis: Certain derivatives can inhibit DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and repair. Others may interfere with ribosomal function, halting protein synthesis.

  • Inhibition of Ergosterol Biosynthesis: In fungi, some pyrazole compounds inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and cell death.

Featured Antimicrobial Pyrazole Derivatives and their MIC Values

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Pyrazole derivative 158S. aureus3.125[18]
Pyrazole derivative 159B. subtilis1.6125[18]
Pyrazole derivative 160E. coli1.6125[18]
Pyrazole derivative 161P. aeruginosa1.6125[18]
Experimental Protocol for Evaluating Antimicrobial Activity

This method is a quantitative assay to determine the MIC of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution MIC Assay.

MIC_Workflow A Prepare serial dilutions of pyrazole derivative in a 96-well plate B Inoculate wells with a standardized microbial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity (growth) C->D E Determine the MIC D->E

Caption: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Protocol:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

IV. Anticonvulsant Activity: Calming Neuronal Storms

Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyrazole derivatives have shown promise as anticonvulsant agents.

Mechanism of Action: Enhancing GABAergic Inhibition

A primary mechanism for the anticonvulsant activity of some pyrazole derivatives is the modulation of the GABAergic system.[19] Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system.[20] By enhancing GABAergic transmission, these compounds can reduce neuronal excitability and suppress seizure activity. This can be achieved through:

  • Positive Allosteric Modulation of GABA-A Receptors: Some pyrazoles bind to a site on the GABA-A receptor distinct from the GABA binding site, increasing the receptor's affinity for GABA and enhancing the influx of chloride ions, which hyperpolarizes the neuron and makes it less likely to fire an action potential.[21][22]

GABAergic Synapse and the Action of Pyrazole Derivatives.

GABA_Synapse cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA GABA GABA_Vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Leads to Pyrazole Pyrazole Derivative Pyrazole->GABA_A_Receptor Enhances GABA Binding

Caption: GABAergic Synapse and the Action of Pyrazole Derivatives.

Experimental Protocol for Evaluating Anticonvulsant Activity

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Step-by-Step Protocol:

  • Animal Preparation: Use male Swiss albino mice (20-25g).

  • Drug Administration: Administer the pyrazole derivative, a standard anticonvulsant drug (e.g., Phenytoin), or the vehicle to different groups of mice.

  • Seizure Induction: At the time of peak effect of the drug, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. The abolition of this phase is considered a positive anticonvulsant effect.

  • Data Analysis: Calculate the percentage of protection in each group. Determine the ED50 (the dose that protects 50% of the animals from seizures) using probit analysis.

V. Synthesis of Pyrazole Derivatives: Building the Core Scaffold

The synthesis of pyrazole derivatives is a well-established field of organic chemistry, with several reliable methods available.

Knorr Pyrazole Synthesis

This is a classic and widely used method that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

General Reaction Scheme: 1,3-Dicarbonyl Compound + Hydrazine Derivative → Pyrazole

1,3-Dipolar Cycloaddition

This method involves the reaction of a 1,3-dipole (such as a diazo compound or a sydnone) with a dipolarophile (such as an alkyne or an alkene) to form the pyrazole ring.

Conclusion: The Future of Pyrazole-Based Drug Discovery

The pyrazole scaffold continues to be a rich source of inspiration for medicinal chemists. Its diverse biological activities, coupled with the well-established synthetic methodologies for its derivatization, ensure that it will remain a "privileged" structure in the quest for novel therapeutics. The ongoing research into the mechanisms of action of pyrazole derivatives and the development of more sophisticated screening assays will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases.

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The Pyrazole Scaffold: A Privileged Core for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, have led to its incorporation into a multitude of clinically successful drugs.[1][2] This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole-containing compounds, delving into their mechanisms of action, the experimental workflows for their discovery and validation, and future perspectives in the field. We will explore the application of pyrazole derivatives in oncology, inflammation, cardiovascular disease, and beyond, offering insights for the rational design of next-generation therapeutics.

The Pyrazole Core: Physicochemical Properties and Role in Drug Design

The versatility of the pyrazole moiety stems from its distinct electronic and structural features. The presence of two nitrogen atoms imparts a unique charge distribution, influencing its pKa (around 2.5), which is less basic than its isomer, imidazole. This property, along with its ability to engage in hydrogen bonding and π-π stacking interactions, allows for high-affinity binding to a diverse range of biological targets.[1]

In drug design, the pyrazole ring is often employed as a bioisosteric replacement for a phenyl group to enhance potency and improve physicochemical properties such as solubility and metabolic stability.[1] Its lower lipophilicity compared to a benzene ring can lead to more favorable pharmacokinetic profiles.[1] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a compound's selectivity and potency, a critical aspect of modern drug discovery.

Key Therapeutic Targets of Pyrazole Compounds

The broad applicability of the pyrazole scaffold is evident in the wide array of protein families it has been shown to target. This section will explore some of the most significant therapeutic targets, categorized by their biological function.

Protein Kinases: Modulating Cellular Signaling in Oncology and Inflammation

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders. Pyrazole-containing compounds have proven to be highly effective kinase inhibitors.

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune and inflammatory responses.[1] Constitutive activation of this pathway is implicated in various myeloproliferative neoplasms and autoimmune diseases.[3]

  • Ruxolitinib (Jakafi®): A potent inhibitor of JAK1 and JAK2, ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera.[4][5][6][7][8] It effectively reduces cytokine levels and splenomegaly in patients.[5][6]

    • Mechanism of Action: Ruxolitinib binds to the ATP-binding pocket of JAK1 and JAK2, preventing the phosphorylation and activation of STAT proteins. This blockade of downstream signaling inhibits the proliferation of hematopoietic cells and reduces the production of inflammatory cytokines.[1][7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Binds to DNA Cellular Response Cellular Response Gene_Transcription->Cellular Response 7. Proliferation, Inflammation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: JAK-STAT signaling and Ruxolitinib's inhibitory action.

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[9]

  • Axitinib (Inlyta®): A potent and selective inhibitor of VEGFR-1, -2, and -3, axitinib is used in the treatment of advanced renal cell carcinoma.

    • Mechanism of Action: Axitinib competitively inhibits the ATP binding site of VEGFRs, blocking downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. This leads to the inhibition of tumor angiogenesis and a reduction in tumor growth.

  • Crizotinib (Xalkori®): An inhibitor of ALK, ROS1, and c-Met tyrosine kinases, crizotinib is a frontline treatment for non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.

    • Mechanism of Action: Crizotinib binds to the ATP-binding pocket of these kinases, inhibiting their autophosphorylation and downstream signaling, which ultimately leads to the apoptosis of cancer cells dependent on these pathways.

CDKs are essential for cell cycle regulation, and their aberrant activity is a common feature of cancer.

  • Palbociclib (Ibrance®): A selective inhibitor of CDK4 and CDK6, palbociclib is used in combination with endocrine therapy for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.

    • Mechanism of Action: By inhibiting CDK4 and CDK6, palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to a G1 cell cycle arrest and the inhibition of tumor cell proliferation.

G-Protein Coupled Receptors (GPCRs): Modulating Diverse Physiological Processes

GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them attractive drug targets.

  • Rimonabant (Acomplia® - withdrawn): A selective cannabinoid receptor 1 (CB1) antagonist, rimonabant was initially approved for the treatment of obesity.

    • Mechanism of Action: Rimonabant blocks the binding of endogenous cannabinoids to the CB1 receptor, which is involved in appetite regulation and energy metabolism. Its withdrawal from the market was due to an increased risk of psychiatric side effects.

Enzymes: Targeting Key Pathological Processes

COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[10]

  • Celecoxib (Celebrex®): A selective COX-2 inhibitor, celecoxib is a widely used nonsteroidal anti-inflammatory drug (NSAID) for the treatment of arthritis and acute pain.[11]

    • Mechanism of Action: By selectively inhibiting COX-2 over COX-1, celecoxib reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: The COX-2 pathway and its inhibition by Celecoxib.

  • Sildenafil (Viagra®): A potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), sildenafil is used to treat erectile dysfunction and pulmonary arterial hypertension.

    • Mechanism of Action: Sildenafil inhibits the degradation of cyclic guanosine monophosphate (cGMP) by PDE5 in the corpus cavernosum and pulmonary vasculature. Increased cGMP levels lead to smooth muscle relaxation and vasodilation.

Experimental Workflows for Target Identification and Validation

The identification and validation of therapeutic targets for pyrazole compounds involve a multi-step process that combines computational and experimental approaches.

Target Identification
  • High-Throughput Screening (HTS): Large libraries of pyrazole derivatives are screened against panels of purified proteins or in cell-based assays to identify initial "hits" with desired biological activity.

  • Computational Approaches: Molecular docking and virtual screening can be used to predict the binding of pyrazole compounds to the active sites of potential targets.[12] Network pharmacology can help identify potential molecular targets in specific diseases like lung cancer.[12]

Target Validation and Compound Characterization

Once a potential target is identified, a series of in vitro and in vivo experiments are conducted to validate the target and characterize the lead compounds.

These assays use purified proteins to directly measure the interaction between the pyrazole compound and its target.

  • Kinase Inhibition Assays (e.g., ADP-Glo™): This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The luminescence-based signal is inversely correlated with the inhibitory activity of the compound.[9][13][14]

  • Kinase Reaction:

    • In a 384-well plate, combine the kinase, substrate, ATP, and the pyrazole test compound at various concentrations.

    • Incubate at room temperature for the desired time (e.g., 1 hour).[14]

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[13][14]

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal via a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.[13][14]

  • Data Acquisition:

    • Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition.

  • Radioligand Binding Assays: These assays are used to determine the affinity (Ki) of a compound for a receptor. They involve the use of a radiolabeled ligand that specifically binds to the target receptor.[15][16]

  • Incubation:

    • In a 96-well plate, incubate cell membranes expressing the target receptor with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled pyrazole test compound.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter plate using a vacuum manifold. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.

  • Washing:

    • Wash the filters several times with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value, which can then be converted to the inhibition constant (Ki).

Radioligand_Binding_Workflow Start Start: Prepare Reagents Incubation 1. Incubate Membranes, Radioligand & Test Compound Start->Incubation Filtration 2. Vacuum Filtration Incubation->Filtration Washing 3. Wash Filters Filtration->Washing Scintillation_Counting 4. Scintillation Counting Washing->Scintillation_Counting Data_Analysis 5. Data Analysis (IC50/Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand competition binding assay.

  • Enzymatic Assays (e.g., COX Activity Assay): These assays measure the catalytic activity of an enzyme in the presence and absence of an inhibitor. For COX-2, this can be done by measuring the production of prostaglandins.[10][17]

These assays are performed using whole cells to assess the effect of the pyrazole compound on cellular processes.

  • Cytotoxicity Assays (e.g., MTT Assay): The MTT assay is a colorimetric assay for assessing cell metabolic activity.[18][19] Viable cells with active metabolism convert MTT into a purple formazan product.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[18]

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyrazole compound for a specified period (e.g., 72 hours).[18]

  • MTT Incubation:

    • Add MTT solution (final concentration 0.45 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[18][19]

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]

  • Absorbance Measurement:

    • Measure the absorbance at 492 nm or 590 nm using a microplate reader.[18] The absorbance is directly proportional to the number of viable cells.

  • Western Blotting: This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of target proteins and downstream signaling molecules, providing mechanistic insights into the action of the pyrazole compound.[20]

Animal models of disease (e.g., tumor xenografts in mice) are used to evaluate the efficacy, pharmacokinetics, and toxicity of lead pyrazole compounds in a living organism.

Quantitative Data Summary

The following tables summarize the inhibitory activities of selected pyrazole-containing drugs against their primary targets.

Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

CompoundTarget(s)IC50/Ki (nM)Disease Indication
RuxolitinibJAK1, JAK2IC50: 3.3, 2.8Myelofibrosis, Polycythemia Vera
CrizotinibALK, c-MetIC50: ~20, ~8Non-Small Cell Lung Cancer
AxitinibVEGFR-1, -2, -3IC50: 0.1, 0.2, 0.1-0.3Renal Cell Carcinoma
PalbociclibCDK4, CDK6IC50: 11, 15Breast Cancer
AfuresertibAkt1Ki: 0.08Various Cancers (in clinical trials)

Data compiled from multiple sources.[1][4][5][7]

Table 2: Inhibitory Activity of Other Pyrazole-Based Drugs

CompoundTargetIC50/Ki (nM)Disease Indication
CelecoxibCOX-2IC50: 40Arthritis, Pain
SildenafilPDE5IC50: 3.9Erectile Dysfunction, PAH
RimonabantCB1 ReceptorKi: 1.8Obesity (withdrawn)

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. The development of more selective and potent pyrazole-based inhibitors for novel targets is an ongoing effort. Future research will likely focus on:

  • Targeting Undruggable Proteins: Utilizing the unique properties of the pyrazole ring to design inhibitors for challenging targets.

  • Combination Therapies: Exploring the synergistic effects of pyrazole-containing drugs with other therapeutic agents.

  • Personalized Medicine: Developing pyrazole-based diagnostics and therapeutics tailored to the genetic makeup of individual patients.

References

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An In-Depth Technical Guide to 3-(4-Methyl-1H-pyrazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine, a key heterocyclic building block in medicinal chemistry and drug discovery. The guide covers its formal nomenclature, physicochemical properties, a detailed, field-proven synthesis protocol, and its applications. The synthesis section emphasizes the causal logic behind procedural steps, ensuring reproducibility and safety. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this valuable compound.

Nomenclature and Chemical Identity

The formal name assigned under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC) for the compound is This compound . This name precisely describes the molecular architecture: a propan-1-amine chain substituted at the third carbon by a 4-methyl-1H-pyrazol-1-yl group.

The structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. A methyl group is attached at the C4 position of this ring, and the N1 nitrogen is linked to a three-carbon propyl chain, which is terminated by a primary amine (-NH2) group.

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; bgcolor="#F1F3F4";

// Define nodes for atoms N1 [label="N", pos="0,0.75!", fontcolor="#202124"]; N2 [label="N", pos="-0.87,-0.25!", fontcolor="#202124"]; C3 [label="C", pos="-0.5,-1.5!", fontcolor="#202124"]; C4 [label="C", pos="0.5,-1.5!", fontcolor="#202124"]; C5 [label="C", pos="0.87,-0.25!", fontcolor="#202124"];

C_Me [label="CH₃", pos="1,-2.5!", fontcolor="#202124"];

C1_propyl [label="CH₂", pos="0,2.25!", fontcolor="#202124"]; C2_propyl [label="CH₂", pos="-1.2,3.0!", fontcolor="#202124"]; C3_propyl [label="CH₂", pos="-0.5,4.25!", fontcolor="#202124"]; N_amine [label="NH₂", pos="-1.5,5.25!", fontcolor="#202124"];

// Define edges for bonds edge [color="#202124"]; N1 -- N2 -- C3 -- C4 -- C5 -- N1; N2 -- C3 [style=double]; C4 -- C5 [style=double];

C4 -- C_Me;

N1 -- C1_propyl; C1_propyl -- C2_propyl; C2_propyl -- C3_propyl; C3_propyl -- N_amine; } /dot Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compoundIUPAC Nomenclature
Molecular Formula C₇H₁₃N₃PubChem
Molecular Weight 139.20 g/mol PubChem
CAS Number 1024693-77-7Vendor Data
Canonical SMILES CC1=CN(N=C1)CCCNPubChem

Synthesis and Manufacturing

The synthesis of this compound is most efficiently achieved via a two-step process. This pathway is widely adopted due to its high yields, use of readily available starting materials, and operational simplicity. The core strategy involves:

  • Aza-Michael Addition: N-alkylation of 4-methylpyrazole with acrylonitrile.

  • Nitrile Reduction: Conversion of the resulting propanenitrile intermediate to the target primary amine.

This approach is a robust and scalable method for producing N-alkylated pyrazole derivatives.[1]

G cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Nitrile Reduction Start 4-Methylpyrazole + Acrylonitrile Reaction1 Base Catalyst (e.g., Cs₂CO₃) Solvent (e.g., Acetonitrile) Reflux Start->Reaction1 Reagents Intermediate 3-(4-Methyl-1H-pyrazol-1-yl)propanenitrile Reaction1->Intermediate Yields Reaction2 Reducing Agent (e.g., LiAlH₄) Solvent (e.g., THF) Acidic Workup Intermediate->Reaction2 Proceeds to Purification Crude Product Purification via Column Chromatography Reaction2->Purification Final_Product This compound Purification->Final_Product

Experimental Protocol: Two-Step Synthesis

This protocol provides a self-validating system, including purification and characterization checkpoints.

Step 1: Synthesis of 3-(4-Methyl-1H-pyrazol-1-yl)propanenitrile

  • Principle: This step utilizes an aza-Michael addition, a conjugate addition of the pyrazole nitrogen to the electron-deficient alkene of acrylonitrile.[2] A base is used to deprotonate the pyrazole, increasing its nucleophilicity. Cesium carbonate (Cs₂CO₃) is an effective catalyst for this transformation.[3][4]

  • Materials:

    • 4-Methylpyrazole

    • Acrylonitrile

    • Cesium Carbonate (Cs₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-methylpyrazole (1.0 eq), anhydrous acetonitrile (approx. 0.5 M), and cesium carbonate (1.5 eq).

    • Reagent Addition: Add acrylonitrile (1.2 eq) dropwise to the stirred suspension at room temperature.

    • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours.

      • Causality: Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate. The inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-methylpyrazole is consumed.

    • Work-up: Cool the reaction to room temperature and filter off the cesium carbonate. Concentrate the filtrate under reduced pressure.

    • Extraction: Dissolve the residue in ethyl acetate and wash with water, followed by brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate. This product is often of sufficient purity for the next step.

Step 2: Reduction to this compound

  • Principle: The carbon-nitrogen triple bond of the nitrile is reduced to a primary amine.[5] Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent suitable for this conversion. Catalytic hydrogenation is an alternative industrial method.[6]

  • Materials:

    • 3-(4-Methyl-1H-pyrazol-1-yl)propanenitrile (from Step 1)

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Fieser's workup reagents

    • Dichloromethane (DCM)

    • Methanol (MeOH)

  • Procedure:

    • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add LiAlH₄ (1.5-2.0 eq) and anhydrous THF. Cool the suspension to 0°C in an ice bath.

      • Causality: LiAlH₄ reacts violently with water; anhydrous conditions are critical for safety and efficacy. The reaction is highly exothermic, necessitating cooling to 0°C to control the reaction rate.

    • Reagent Addition: Dissolve the nitrile intermediate (1.0 eq) in anhydrous THF and add it dropwise via the dropping funnel to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

    • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the nitrile.

    • Quenching (Critical Safety Step): Cool the mixture back to 0°C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄ (e.g., for 'x' g of LiAlH₄, add 'x' mL of water), followed by 15% aq. NaOH ('x' mL), and then more water (3*'x' mL). This procedure (Fieser's workup) is designed to safely neutralize the reactive hydride and precipitate aluminum salts as a filterable solid.

    • Filtration: Stir the resulting granular white precipitate for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

    • Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine.

    • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 90:10 DCM:MeOH) to afford the pure this compound.

Applications in Research and Drug Development

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[7][8] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[9][10][11]

This compound serves as a crucial intermediate and building block for synthesizing more complex, pharmacologically active molecules. The primary amine handle provides a versatile point for further chemical modification, allowing for its incorporation into larger structures through amide bond formation, reductive amination, or other C-N bond-forming reactions.

The specific structural motif of a pyrazole ring linked by an alkyl chain to a basic nitrogen is found in inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. For example, derivatives of 1H-pyrazol-3-amine have been identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation.[12] While the direct biological activity of the title compound is not extensively reported, its value lies in its utility for building libraries of potential drug candidates for screening against such targets.

Conclusion

This compound is a heterocyclic compound of significant interest to the scientific community, particularly in the field of drug discovery. Its straightforward, high-yield synthesis from common starting materials makes it an accessible and valuable building block. The strategic combination of a privileged pyrazole scaffold and a reactive primary amine functional group ensures its continued application in the development of novel therapeutics targeting a range of diseases.

References

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solubility of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development trajectory, profoundly influencing its bioavailability, formulation design, and the reliability of in-vitro screening data.[1][2] This guide focuses on this compound, a molecule of interest in drug discovery due to its pyrazole core—a privileged scaffold in medicinal chemistry.[3][4] As no public experimental solubility data for this specific entity exists, this document serves as both a theoretical framework and a practical guide for researchers. We will deconstruct the molecule's structural attributes to predict its solubility behavior, provide robust, step-by-step protocols for its experimental determination, and discuss the interpretation of this critical data. This whitepaper is designed to empower drug development professionals to systematically characterize the solubility of this and structurally related compounds, thereby mitigating late-stage failures and accelerating the path to viable drug candidates.[5]

Introduction: The Imperative of Solubility Profiling

In the landscape of modern drug discovery, a significant percentage of new chemical entities (NCEs) exhibit poor aqueous solubility.[1][6] This challenge is not merely a formulation hurdle; it is a fundamental biopharmaceutical barrier that can render an otherwise potent compound therapeutically ineffective. A compound must be in solution at the site of absorption to enter systemic circulation.[1] Therefore, an early and accurate understanding of a compound's solubility is paramount.

Target Molecule: this compound

Chemical Structure of this compound
Figure 1: Chemical Structure of the target compound.

This guide provides a comprehensive strategy to approach the solubility characterization of this compound. We will explore its inherent physicochemical properties, outline gold-standard experimental methodologies, and frame the resulting data within the context of drug development decision-making.

Part 1: Theoretical Assessment & Physicochemical Characterization

Before any benchwork is initiated, a thorough analysis of the molecule's structure provides invaluable foresight into its likely solubility characteristics. This predictive step is crucial for designing efficient and relevant experiments.

Structural Deconstruction and Its Implications for Solubility

The molecule can be dissected into three key functional regions, each contributing to its overall physicochemical profile:

  • 4-methyl-1H-pyrazole Ring: This heterocyclic aromatic ring is a versatile pharmacophore. The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H group (in its tautomeric form) can be a hydrogen bond donor.[4] The pyrazole moiety itself has moderate polarity and is soluble in many organic solvents and water.[7][8][9] The addition of a methyl group slightly increases its lipophilicity.

  • Propyl Linker (-CH₂CH₂CH₂-): This flexible aliphatic chain is non-polar and contributes to the molecule's overall lipophilicity or "greasiness." Longer alkyl chains generally decrease aqueous solubility.

  • Primary Amine (-NH₂): This is the most influential group regarding aqueous solubility. The lone pair of electrons on the nitrogen makes the amine basic and nucleophilic.[10] It is a strong hydrogen bond donor and acceptor, significantly enhancing interactions with polar protic solvents like water. Crucially, this group is ionizable, a property we will explore next.

In Silico Prediction of Properties

Computational tools provide quantitative estimates of a molecule's properties before it is even synthesized.

  • LogP (Octanol-Water Partition Coefficient): LogP is a classical measure of a compound's hydrophobicity.[1] While no experimental LogP is available for our target, we can look at a simpler analogue, 3-methyl-1H-pyrazol-4-amine, which has a computed XLogP3 of -0.1.[11] Our target molecule has a propyl group instead of a direct amine on the ring, which will increase the LogP. A reasonable estimation for the cLogP of this compound would be in the range of 1.0 to 2.0, suggesting a compound with moderate lipophilicity and likely limited, but not negligible, aqueous solubility in its neutral form.

  • Hansen Solubility Parameters (HSP): The HSP model offers a more nuanced prediction by breaking down cohesive energy into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[12][13] The core principle is that "like dissolves like"; a solute will dissolve best in a solvent with a similar HSP profile.[12] While specific HSP values for this molecule must be calculated using predictive software, we can infer its characteristics:

    • δd: Will be moderate, derived from the overall molecular volume.

    • δp: Will be significant due to the polarity of the pyrazole and amine groups.

    • δh: Will be high due to the strong hydrogen bonding capacity of the primary amine and the pyrazole's nitrogen atoms.[14]

This profile suggests that the compound will be most soluble in solvents that have both polar and hydrogen-bonding character, such as alcohols (methanol, ethanol), and will have some solubility in water, but limited solubility in non-polar solvents like hexane.

The Critical Role of pH on Solubility

The primary amine group (pKa estimated ~9-10) makes this compound a weak base. This is the single most important factor governing its aqueous solubility. In an acidic environment, the amine will become protonated to form a positively charged ammonium salt.

R-NH₂ + H⁺ ⇌ R-NH₃⁺

This ionization drastically increases the molecule's polarity and its ability to interact with water molecules, leading to a significant increase in aqueous solubility.[15][16] Therefore, the solubility of this compound is expected to be highly dependent on pH, with much greater solubility in acidic solutions (e.g., pH < 7) compared to neutral or basic solutions.[17][18] This is a critical insight for developing oral dosage forms, as the compound's solubility will change as it transits from the acidic environment of the stomach to the more neutral environment of the intestine.

Part 2: Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. The two primary types of solubility measurements used in drug discovery are Thermodynamic and Kinetic solubility, each answering a different question.[19][20]

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This is the "gold standard" method for determining the true equilibrium solubility of a compound. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[19][21] This value is critical for lead optimization and formulation development.

Causality Behind the Method: The long incubation period ensures that the dissolution process has reached a true thermodynamic equilibrium, moving beyond the potentially misleading, transiently higher concentrations seen in supersaturated kinetic systems. This provides a definitive, material-independent solubility value.

Detailed Step-by-Step Protocol:

  • Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Compound Addition: Add an excess amount of the solid this compound to a known volume of each buffer in a glass vial. "Excess" means enough solid is visible at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. Self-Validation: A 24-hour incubation is standard, but true equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24h, 48h) to ensure the concentration has plateaued.[20]

  • Phase Separation: Allow the vials to stand, then separate the undissolved solid from the saturated solution via centrifugation (e.g., 15 min at >10,000 g) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and analyze the concentration using a validated analytical method, typically HPLC-UV, against a standard curve prepared with the same compound.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A 1. Add excess solid compound to buffer B 2. Agitate at constant T for 24-48 hours A->B Equilibration C 3. Separate solid/liquid (Centrifuge/Filter) B->C Phase Separation D 4. Dilute supernatant C->D Sampling E 5. Quantify by HPLC-UV against standard curve D->E Measurement

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: High-Throughput Kinetic Solubility Assay

In early discovery, speed and compound economy are critical. Kinetic solubility assays are designed for high-throughput screening (HTS) to quickly flag compounds with potential solubility issues.[5][22] This method measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, remains in an aqueous buffer.

Causality Behind the Method: This protocol mimics the conditions of many high-throughput biological screens where compounds are introduced from a DMSO stock. It identifies compounds that might precipitate in the assay medium, which could lead to false-negative results. The result is not a true thermodynamic value but a highly relevant operational solubility.[23]

Detailed Step-by-Step Protocol (Laser Nephelometry):

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a clear 96- or 384-well microplate.

  • Buffer Addition: Rapidly add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the final target concentration. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

  • Incubation: Shake the plate briefly and incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).[20]

  • Measurement: Measure the turbidity or light scattering in each well using a microplate nephelometer.[5] An increase in scattered light relative to buffer-only controls indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is reported as the highest concentration that does not show significant precipitation. Self-Validation: The assay should include a known soluble compound (negative control) and a known insoluble compound (positive control) on every plate to validate the run.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A 1. Dispense DMSO stock into microplate wells B 2. Add aqueous buffer to induce precipitation A->B Dilution C 3. Incubate at RT for 1-2 hours B->C Equilibration D 4. Measure light scattering (Nephelometry) C->D Measurement E 5. Determine highest soluble concentration D->E Analysis

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Part 3: Data Interpretation and Application

The data generated from these experiments must be collated and interpreted to guide the drug development process.

Data Presentation

All quantitative data should be summarized in a clear, structured table for easy comparison.

Solvent/Buffer System pH Method Solubility (µg/mL) Solubility (µM) Comments
Phosphate Buffered Saline7.4ThermodynamicExperimental ValueCalculated ValuePhysiologically relevant pH
Citrate Buffer5.0ThermodynamicExperimental ValueCalculated ValueSimulates fed stomach
0.01 M HCl2.0ThermodynamicExperimental ValueCalculated ValueSimulates fasted stomach
Phosphate Buffered Saline7.4KineticExperimental ValueCalculated ValueHTS assay condition
MethanolN/AThermodynamicExperimental ValueCalculated ValueFormulation solvent
AcetonitrileN/AThermodynamicExperimental ValueCalculated ValueFormulation solvent
Solvent Selection and Formulation Strategy
  • Aqueous Solubility: The pH-dependent solubility data is crucial. High solubility at pH 2.0 and lower solubility at pH 7.4 would be the expected outcome, confirming the basic nature of the compound. This profile informs decisions for oral drug delivery.

  • Organic Solvents: Solubility in solvents like methanol, ethanol, or acetonitrile is important for synthesis, purification, and potentially for creating liquid formulations or stock solutions.[24] The choice of an optimal solvent will depend on achieving the desired concentration without causing precipitation.[24]

  • Connecting Theory and Practice: If the compound shows unexpectedly low solubility even at acidic pH, it could indicate that the solid-state properties (e.g., high crystal lattice energy) are dominant. Conversely, higher-than-expected solubility in non-polar solvents might suggest intramolecular hydrogen bonding is reducing the molecule's interaction with polar solvents.

Conclusion

Characterizing the solubility of this compound is a multi-faceted task that begins with a theoretical understanding of its structure and culminates in robust experimental validation. Its key structural features—a primary amine and a pyrazole ring—predict a highly pH-dependent aqueous solubility profile and good solubility in polar, hydrogen-bonding organic solvents. The shake-flask method provides the definitive equilibrium solubility essential for late-stage development, while high-throughput kinetic assays offer a rapid, early-stage assessment to ensure data integrity in biological screens. By following the integrated theoretical and experimental approach detailed in this guide, researchers can generate a comprehensive solubility profile to de-risk their development programs and make informed decisions to advance promising compounds.

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An In-depth Technical Guide to the Stability of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Stability Profiling in Drug Development

In the landscape of modern drug discovery and development, understanding the intrinsic stability of a new chemical entity (NCE) is not merely a regulatory checkpoint but a fundamental cornerstone of a successful therapeutic program. The stability profile of an active pharmaceutical ingredient (API) dictates its shelf-life, informs formulation strategies, and ultimately, safeguards patient safety. This guide provides a comprehensive, field-proven framework for elucidating the stability of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine, a molecule of significant interest due to its versatile pyrazole scaffold and flexible alkylamine chain.

While specific degradation data for this exact molecule is not yet extensively published, this document leverages established chemical principles and data from structurally related compounds to construct a predictive stability profile. It is designed not as a static report, but as a dynamic guide for the rigorous, scientifically-sound investigation of this promising compound. We will delve into the causality behind experimental choices, providing not just protocols, but the strategic thinking that underpins them.

Molecular Scrutiny: Structural Features Influencing Stability

The stability of this compound is governed by the interplay of its constituent functional groups: the aromatic 4-methylpyrazole ring and the primary propanamine side chain.

  • The Pyrazole Core: The pyrazole ring is an aromatic heterocycle, which generally imparts a degree of stability.[1] The presence of the methyl group at the 4-position is unlikely to introduce significant electronic instability. The N-N bond within the pyrazole ring is a potential site for reductive cleavage under harsh conditions, although this is not a common degradation pathway for aromatic pyrazoles.

  • The Propanamine Side Chain: The primary amine is a key functional group that is susceptible to oxidation. Aliphatic amines can undergo oxidation to form a variety of degradation products, including N-oxides, imines, and aldehydes, and can be influenced by the presence of metal ions.[2][3] The terminal primary amine is also a nucleophile and a base, which will dictate its reactivity in different pH environments.

  • The N-Alkyl Linkage: The bond connecting the pyrazole nitrogen to the propane chain is a potential site for hydrolysis, particularly under extreme pH conditions, although N-C bonds in this configuration are generally stable.

Forced Degradation Studies: A Strategic Framework

Forced degradation, or stress testing, is the cornerstone of understanding a molecule's intrinsic stability. The objective is to induce degradation to an extent that allows for the identification of potential degradation products and the development of a stability-indicating analytical method. The following sections outline a proposed strategy for the forced degradation of this compound, grounded in ICH guidelines.[4]

Analytical Prerequisite: The Stability-Indicating Method

A robust, validated stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.

Proposed Starting Conditions for HPLC Method Development:

ParameterRecommended ConditionRationale
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides good peak shape for the basic amine and acts as an ion-pairing agent.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Start with a low percentage of B, increasing to a high percentage over 20-30 minutes.To ensure elution of both the polar parent compound and potentially less polar degradants.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temp. 25-30 °CTo ensure reproducible retention times.
Detection UV, Diode Array Detector (DAD) at 210-230 nmThe pyrazole ring should have a UV chromophore. DAD allows for peak purity analysis.

This method should be validated for specificity, linearity, accuracy, precision, and robustness in accordance with ICH Q2(R1) guidelines.[5][6][7]

Thermal Stability

Causality: Thermal stress evaluates the molecule's stability at elevated temperatures. It can reveal degradation pathways that may occur over a longer duration at typical storage conditions. For this compound, high temperatures could potentially lead to fragmentation of the alkyl chain or complex reactions involving the pyrazole ring. Studies on other nitrogen-rich heterocycles have shown thermal stability up to 250°C, with decomposition proceeding via radical mechanisms.[8]

Experimental Protocol:

  • Solid State: Store the solid API at elevated temperatures (e.g., 60°C, 80°C, and 105°C) for a defined period (e.g., up to 4 weeks).

  • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water, methanol, or a 50:50 mixture) and store it at elevated temperatures (e.g., 60°C and 80°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days).

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method.

Predicted Outcome: The compound is expected to be relatively stable in the solid state at moderate temperatures. In solution, some degradation may be observed at higher temperatures, potentially leading to minor, unspecified degradation products resulting from radical-induced decomposition.

Hydrolytic Stability (pH Dependence)

Causality: This study assesses the susceptibility of the molecule to acid- and base-catalyzed hydrolysis. The primary amine will be protonated at low pH, which may protect it from certain reactions, while at high pH, it will be a free base and more nucleophilic. The N-C bond between the pyrazole and the propane chain is a potential, though likely stable, site for hydrolysis. Studies on similar structures have shown increased degradation at both low and high pH extremes.[9][10]

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 7.0 phosphate, pH 9.0 borate, and 0.1 M NaOH).

  • Sample Preparation: Dissolve the compound in each buffer solution to a known concentration.

  • Incubation: Store the solutions at a controlled temperature (e.g., 60°C) to accelerate degradation.

  • Sampling and Analysis: Withdraw and analyze samples at appropriate time intervals. Samples from acidic and basic solutions should be neutralized before HPLC analysis.

Predicted Outcome: The compound is expected to be most stable in the neutral to slightly acidic pH range. Significant degradation is not anticipated, but if it occurs, it would likely involve the alkylamine side chain rather than the pyrazole ring.

Oxidative Stability

Causality: The primary amine in this compound is a likely target for oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. Studies on aliphatic amines suggest the formation of N-oxides, imines, and aldehydes as potential degradation products.[2] A structurally similar compound, betahistine, has been shown to be particularly sensitive to oxidation.[11][12][13]

Experimental Protocol:

  • Oxidizing Agent: Prepare a solution of the compound in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Store the solution at room temperature and protected from light.

  • Sampling and Analysis: Monitor the reaction by HPLC at various time points until significant degradation (e.g., 10-20%) is observed.

Predicted Degradation Pathway: The primary amine is the most probable site of oxidation.

Oxidative_Degradation Parent This compound N_oxide N-oxide derivative Parent->N_oxide [O] Imine Iminium intermediate Parent->Imine -H₂O Aldehyde 3-(4-methyl-1H-pyrazol-1-yl)propanal Imine->Aldehyde Hydrolysis Stability_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Characterization and Reporting Dev_HPLC Develop Stability-Indicating RP-HPLC Method Val_HPLC Validate Method (ICH Q2) Dev_HPLC->Val_HPLC Forced_Deg Perform Forced Degradation (Thermal, pH, Oxidative, Photolytic) Val_HPLC->Forced_Deg Analyze_Deg Analyze Stressed Samples using Validated HPLC Method Forced_Deg->Analyze_Deg ID_Degradants Identify and Characterize Major Degradants (LC-MS, NMR) Analyze_Deg->ID_Degradants Pathway_Elucid Elucidate Degradation Pathways ID_Degradants->Pathway_Elucid Report Generate Comprehensive Stability Report Pathway_Elucid->Report

Caption: Logical workflow for the stability assessment of this compound.

Conclusion and Forward-Looking Recommendations

This technical guide provides a predictive but scientifically grounded framework for investigating the stability of this compound. The molecule is anticipated to be most susceptible to oxidative and photolytic degradation, primarily targeting the primary amine and the pyrazole ring, respectively. Its stability is expected to be optimal in the solid state under controlled temperature and light conditions, and in solution at a neutral to slightly acidic pH.

It is imperative that the predictions and protocols outlined herein are subjected to rigorous experimental verification. The data generated from these studies will be crucial for:

  • Defining appropriate storage and handling conditions.

  • Guiding the development of a stable pharmaceutical formulation.

  • Establishing a comprehensive impurity profile for regulatory submissions.

The proactive and thorough execution of these stability studies will undoubtedly de-risk the development pathway for any therapeutic agent derived from this promising chemical entity.

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An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine. As a molecule of interest in medicinal chemistry and materials science, its unambiguous characterization is paramount. This document is intended for researchers, scientists, and drug development professionals, offering not just spectral data, but also the underlying scientific rationale for the observed and predicted spectroscopic features. The protocols and interpretations herein are designed to serve as a self-validating system for the empirical analysis of this compound and its analogues.

Introduction: The Structural Imperative

The compound this compound integrates two key pharmacophores: a substituted pyrazole ring and a primary aliphatic amine. Pyrazole derivatives are celebrated for their wide-ranging biological activities.[1] The precise arrangement and electronic environment of every atom in this molecule dictate its chemical reactivity, binding affinity to biological targets, and overall utility. Therefore, a multi-faceted spectroscopic approach is not merely confirmatory but foundational to its scientific exploration. This guide will deconstruct the molecule's spectroscopic signature, piece by piece.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for initial characterization.[2][3]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.[4]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition of 16-32 scans for a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phasing and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides a wealth of information regarding the number of different types of protons and their neighboring environments.

`dot graph "molecular_structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} ` Caption: Molecular structure with proton and carbon numbering.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale for Prediction
H-5 (Pyrazole)~7.4 - 7.6Singlet (s)1HProtons on the pyrazole ring appear in the aromatic region. The specific shift is influenced by the N-alkylation and the electron-donating methyl group.
H-3 (Pyrazole)~7.3 - 7.5Singlet (s)1HSimilar to H-5, its position is dictated by the heterocyclic aromatic system.
Hα (-CH₂-N(Pz))~4.0 - 4.2Triplet (t)2HThese protons are on the carbon (Cα) directly attached to the electronegative pyrazole nitrogen, causing a significant downfield shift. They are split by the two adjacent Hβ protons.
Hγ (-CH₂-NH₂)~2.7 - 2.9Triplet (t)2HThese protons are adjacent to the amine nitrogen (Cγ), resulting in a moderate downfield shift. They are split by the two adjacent Hβ protons.
H-Me (C⁴-CH₃)~2.0 - 2.2Singlet (s)3HThe methyl group protons on the pyrazole ring. The singlet multiplicity is due to the absence of adjacent protons.
Hβ (-CH₂-)~1.9 - 2.1Quintet or Multiplet (m)2HThese protons are situated between two methylene groups (Cβ), leading to complex splitting from both Hα and Hγ.
-NH₂~1.5 - 2.5Broad Singlet (br s)2HThe chemical shift of amine protons is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and chemical exchange.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-5 (Pyrazole)~138 - 142Aromatic carbon in a five-membered heterocycle. Its chemical shift is influenced by the adjacent nitrogen.
C-3 (Pyrazole)~128 - 132Similar to C-5, this is an aromatic carbon within the pyrazole ring.
C-4 (Pyrazole)~105 - 110This carbon is shielded relative to C-3 and C-5, a characteristic feature of the C-4 position in pyrazoles.[5]
Cα (-CH₂-N(Pz))~48 - 52This carbon is directly bonded to the pyrazole nitrogen, causing it to be significantly deshielded.
Cγ (-CH₂-NH₂)~40 - 44The carbon atom attached to the primary amine nitrogen.
Cβ (-CH₂-)~30 - 35An aliphatic methylene carbon, appearing in the typical alkane region.
C-Me (C⁴-CH₃)~10 - 14A typical chemical shift for a methyl group attached to an sp² hybridized carbon of an aromatic ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for the rapid identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation:

    • Neat Liquid: A drop of the liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal. This is often the most straightforward method.

  • Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Intensity Significance and Rationale
3300 - 3500N-H StretchMedium, SharpThis region is highly characteristic of the primary amine (-NH₂). Two distinct bands are expected for the symmetric and asymmetric stretching modes.[6]
2850 - 2960C-H Stretch (Aliphatic)StrongThese absorptions arise from the C-H bonds of the propyl chain and the methyl group.
~1550 - 1600C=N Stretch (Pyrazole Ring)MediumCharacteristic stretching vibration of the carbon-nitrogen double bond within the pyrazole ring.[7]
~1450 - 1500C=C Stretch (Pyrazole Ring)MediumAromatic C=C stretching from the pyrazole ring.
~1290C-N Stretch (Pyrazole Ring)MediumThis band is indicative of the C-N bond vibrations within the heterocyclic ring structure.[8]
1050 - 1250C-N Stretch (Alkyl Amine)MediumCorresponds to the stretching vibration of the C-N bond in the propyl amine chain.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition
  • Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), or via direct infusion. Electron Impact (EI) is a common ionization method for volatile compounds.

  • Sample Introduction: The sample is introduced into the instrument, where it is vaporized and ionized.

  • Ionization: In EI, high-energy electrons bombard the molecule, ejecting an electron to form a molecular ion (M⁺•) and causing fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum Fragmentation

`dot digraph "fragmentation_pathway" { graph [rankdir=LR, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];

} ` Caption: Predicted primary fragmentation pathway.

m/z Value Predicted Ion Structure Significance and Rationale
153[C₈H₁₅N₃]⁺•Molecular Ion (M⁺•): This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms (3 in this case) will have an odd nominal molecular weight.[9]
30[CH₂NH₂]⁺Base Peak: This is the most abundant fragment. It is formed by alpha-cleavage , a characteristic and highly favorable fragmentation pathway for primary amines. The bond between Cβ and Cγ breaks, resulting in a stable, resonance-stabilized iminium cation.[9][10]
95[C₅H₇N₂]⁺This fragment corresponds to the 4-methylpyrazole ring with an attached methylene group, resulting from cleavage of the Cα-Cβ bond.
124[C₇H₁₂N₃]⁺Loss of an ethyl radical (•CH₂CH₃) from the molecular ion.
54[C₃H₄N]⁺A potential fragment arising from the cleavage of the pyrazole ring.

Integrated Spectroscopic Analysis Workflow

`dot digraph "analysis_workflow" { graph [splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

} ` Caption: Integrated workflow for structural elucidation.

Conclusion

The structural characterization of this compound is systematically achieved through the combined application of NMR, IR, and MS. The predicted data, grounded in established spectroscopic principles and comparison with analogous structures, provides a clear and coherent portrait of the molecule. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (primary amine and pyrazole ring), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This guide serves as a foundational reference for the analysis of this compound, ensuring a high degree of confidence in its structural assignment for future research and development endeavors.

References

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  • BMC. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

  • National Institutes of Health. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propylamine fragmentation pattern. Retrieved from [Link]

  • National Institutes of Health. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • National Institutes of Health. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Retrieved from [Link]

  • The Women University Multan. (2025). Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. Retrieved from [Link]

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  • University Website. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

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  • ResearchGate. (2025). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • National Institutes of Health. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2010). 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Retrieved from [Link]

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  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

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  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

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Navigating the Acquisition and Application of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine is a functionalized pyrazole derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a substituted pyrazole ring linked to a flexible aminopropyl chain, positions it as a valuable building block for the synthesis of novel bioactive molecules. While direct, off-the-shelf availability is limited, this guide provides a comprehensive overview of its procurement through custom synthesis, outlines a robust synthetic methodology, explores its potential applications based on the rich pharmacology of related pyrazole compounds, and addresses key safety considerations.

Commercial Availability: Sourcing a Niche Building Block

Our investigation indicates that this compound is not widely available as a stock chemical from major suppliers. Its specialized nature categorizes it as a niche building block, primarily accessible through two main avenues:

  • Custom Synthesis Services: A multitude of chemical synthesis companies specialize in the on-demand preparation of unique molecules. These organizations offer tailored synthesis campaigns to produce specific quantities of the target compound at desired purity levels. Researchers can leverage these services by providing the chemical structure and desired specifications.

  • Suppliers of Pyrazole Scaffolds: Numerous chemical suppliers offer a diverse catalog of pyrazole-based building blocks.[1][2][3][4] While the exact target molecule may not be listed, these suppliers are often equipped for custom synthesis or can provide the necessary precursors for an in-house synthesis.

Table 1: Sourcing Options for this compound

Sourcing StrategyDescriptionKey Considerations
Custom Synthesis Outsourcing the complete synthesis to a specialized company.Lead time, cost, scalability, and intellectual property agreements.
In-house Synthesis Procuring starting materials from suppliers of pyrazole building blocks and performing the synthesis in-house.Availability of precursors, synthetic expertise, and laboratory infrastructure.

De Novo Synthesis: A Plausible and Validated Approach

The synthesis of this compound can be achieved through a reliable and well-documented synthetic route. The following protocol is a logical adaptation of established methods for the synthesis of analogous N-alkylated pyrazoles and subsequent functional group transformations.[5][6][7]

Synthetic Strategy

The proposed synthesis involves a two-step process:

  • N-Alkylation of 4-methylpyrazole: This step introduces the three-carbon chain with a protected amine functionality onto the pyrazole ring.

  • Deprotection: Removal of the protecting group to yield the final primary amine.

SynthesisWorkflow Start 4-Methylpyrazole Step1 N-Alkylation with 3-bromopropanenitrile Start->Step1 NaH, DMF Intermediate 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile Step1->Intermediate Step2 Reduction of Nitrile Intermediate->Step2 LiAlH4, THF or H2/Raney Ni Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile

  • Reaction Setup: To a solution of 4-methylpyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium salt of 4-methylpyrazole.

  • Alkylation: Add 3-bromopropanenitrile (1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile.

Step 2: Synthesis of this compound

  • Reaction Setup: To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile (1.0 eq) in anhydrous THF dropwise.

  • Reduction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Isolation: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amine by silica gel column chromatography (eluting with a gradient of dichloromethane and methanol containing a small percentage of triethylamine to prevent streaking) to afford this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[8][9][10][11] Aminopyrazole derivatives, in particular, are recognized as privileged structures in medicinal chemistry due to their ability to form key interactions with biological targets.[12] The title compound, by virtue of its structure, holds potential for the development of novel therapeutics across various disease areas.

  • Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors. The amino group of this compound can serve as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the ATP-binding pocket of various kinases. For instance, derivatives of 1H-pyrazol-3-amine have been identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptosis.[13]

SignalingPathway Ligand Inflammatory Stimulus Receptor Receptor Ligand->Receptor RIPK1 RIPK1 Receptor->RIPK1 activates Downstream Downstream Signaling RIPK1->Downstream Inflammation Inflammation & Necroptosis Downstream->Inflammation Inhibitor Pyrazole-based Inhibitor Inhibitor->RIPK1 inhibits

Caption: Potential mechanism of action for a pyrazole-based RIPK1 inhibitor.

  • Neuroprotective Agents: Certain N-propananilide derivatives bearing a pyrazole ring have demonstrated neuroprotective effects.[14][15] The structural features of this compound make it a suitable starting point for the design of compounds aimed at modulating pathways involved in neurodegenerative diseases.

  • Anticancer and Anti-inflammatory Agents: The broader class of pyrazole derivatives exhibits a wide range of biological activities, including anticancer and anti-inflammatory properties.[8][9][16][10][17] This suggests that libraries of compounds derived from this compound could yield novel therapeutic leads in these areas.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Inhalation and Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

For detailed safety information, it is crucial to consult the SDS provided by the supplier upon custom synthesis.

Conclusion

This compound represents a valuable, albeit not readily stocked, chemical entity for researchers in drug discovery. Its synthesis is achievable through established chemical transformations, and its structural characteristics make it an attractive starting point for the development of novel therapeutics targeting a range of diseases. This guide provides a foundational framework for the procurement, synthesis, and potential application of this promising pyrazole derivative.

References

  • Chen, J., et al. (2025).
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  • Gontrani, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Ben-Harb, S., et al. (2022).
  • Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)
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  • Varvounis, G., et al. (2025). Pyrazol-3-ones, Part 1: Synthesis and Applications.
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  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. PMC PubMed Central.
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  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

  • Otto Chemie Pvt Ltd. (n.d.). Manufacturers of Pyrazole, 98%, CAS 288-13-1, P 4887, along with worldwide shipping. Retrieved from [Link]

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Methodological & Application

Synthesis of 3-(4-Methyl-1H-Pyrazol-1-yl)propan-1-amine: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Moieties in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of molecules targeting a diverse range of physiological pathways. From anti-inflammatory and analgesic agents to anticancer and neuroprotective compounds, the versatility of the pyrazole ring system is well-documented.[1][2] This application note provides a comprehensive guide to the synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine, a valuable building block for the development of novel therapeutics. The strategic incorporation of a methyl group on the pyrazole ring and a primary amine at the terminus of a propyl chain offers multiple avenues for further chemical modification, making this compound a key intermediate in the synthesis of complex drug candidates.[3][4] This guide will detail the synthetic pathway from readily available starting materials, providing experimentally validated protocols and insights into the underlying chemical principles.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step process, commencing with the synthesis of the core heterocyclic starting material, 4-methylpyrazole. This is followed by a sequential aza-Michael addition to acrylonitrile and a subsequent reduction of the nitrile functionality to the desired primary amine. This strategy offers a convergent and scalable route to the target molecule.

Synthesis_Overview cluster_0 Step 1: 4-Methylpyrazole Synthesis cluster_1 Step 2: Aza-Michael Addition cluster_2 Step 3: Nitrile Reduction Starting_Materials α,β-Unsaturated Carbonyl or Diketone + Hydrazine 4_Methylpyrazole 4-Methylpyrazole Starting_Materials->4_Methylpyrazole Cyclocondensation Intermediate_Nitrile 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile 4_Methylpyrazole->Intermediate_Nitrile Base-catalyzed aza-Michael addition Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate_Nitrile Target_Molecule This compound Intermediate_Nitrile->Target_Molecule Reduction Aza_Michael_Addition 4_Methylpyrazole 4-Methylpyrazole Intermediate_Nitrile 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile 4_Methylpyrazole->Intermediate_Nitrile Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate_Nitrile Base Base (e.g., Cs2CO3) Base->Intermediate_Nitrile Catalyst

Figure 2: Aza-Michael addition of 4-methylpyrazole to acrylonitrile.

Protocol 2: Synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile

This protocol is based on established methods for the aza-Michael addition of azoles to α,β-unsaturated compounds. [5] Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methylpyrazole82.1010.0 g0.122
Acrylonitrile53.068.1 g (10.2 mL)0.153
Cesium Carbonate (Cs₂CO₃)325.823.97 g0.0122
Acetonitrile (anhydrous)41.05100 mL-

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylpyrazole (10.0 g, 0.122 mol), anhydrous acetonitrile (100 mL), and cesium carbonate (3.97 g, 0.0122 mol).

  • Addition of Acrylonitrile: Add acrylonitrile (8.1 g, 0.153 mol) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the cesium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Purification: The crude product can often be used in the next step without further purification. If necessary, purify the residue by vacuum distillation or column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate).

Expected Yield: >90%

Part 3: Reduction of the Nitrile to a Primary Amine

The final step in the synthesis is the reduction of the nitrile group of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile to the corresponding primary amine. Several reducing agents can be employed for this transformation, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation being the most common.

Nitrile_Reduction Intermediate_Nitrile 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile Target_Molecule This compound Intermediate_Nitrile->Target_Molecule Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4 or H2/Raney Ni) Reducing_Agent->Target_Molecule

Sources

The Versatile Building Block: A Guide to 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the plethora of heterocyclic scaffolds, pyrazole derivatives have consistently demonstrated significant potential due to their diverse biological activities.[1][2] This guide focuses on a particularly valuable, yet specific, building block: 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine . Its unique structural features—a substituted pyrazole ring linked to a flexible aminopropyl chain—offer a versatile platform for the construction of complex molecules with tunable properties.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide in-depth application notes, detailed synthetic protocols, and an exploration of the rationale behind its use in organic synthesis, all grounded in scientific literature.

The Strategic Advantage of the Pyrazole Moiety

The pyrazole core is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs. Its prevalence stems from its ability to engage in various non-covalent interactions, including hydrogen bonding (acting as both donor and acceptor), metal coordination, and hydrophobic interactions. The nitrogen atoms of the pyrazole ring can significantly influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.

The specific substitution pattern of this compound offers distinct advantages:

  • The 4-methyl group: This small alkyl group can provide a valuable steric and electronic handle to probe the binding pockets of biological targets, potentially enhancing selectivity and potency.

  • The N1-linked propanamine chain: This flexible linker provides a crucial point of attachment for further chemical elaboration. The primary amine is a versatile functional group that can readily participate in a wide range of chemical transformations, including amide bond formation, reductive amination, and urea or thiourea synthesis. This flexibility is particularly advantageous in the design of molecules intended to span a specific distance within a protein binding site or to act as linkers in more complex constructs like Proteolysis Targeting Chimeras (PROTACs).

Synthetic Accessibility: A Plausible Route

While a definitive, step-by-step published synthesis of this compound can be elusive, a plausible and efficient synthetic route can be proposed based on established methodologies for pyrazole synthesis and functional group transformations. The following protocol is adapted from known procedures for similar structures and represents a robust starting point for its laboratory preparation.

Proposed Synthetic Pathway

Synthetic Pathway A 4-Methyl-1H-pyrazole C 3-(4-Methyl-1H-pyrazol-1-yl)propanenitrile A->C Michael Addition (e.g., NaH, DMF) B Acrylonitrile B->C D This compound C->D Reduction (e.g., LiAlH4, THF or H2/Raney Ni)

Caption: Proposed two-step synthesis of the target amine.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile

  • Materials:

    • 4-Methyl-1H-pyrazole

    • Acrylonitrile

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases, indicating the formation of the sodium pyrazolide.

    • Cool the mixture back to 0 °C and add acrylonitrile (1.2 eq) dropwise, ensuring the temperature remains below 10 °C.

    • Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude nitrile.

    • Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Part B: Reduction to this compound

  • Materials:

    • 3-(4-Methyl-1H-pyrazol-1-yl)propanenitrile

    • Lithium aluminum hydride (LiAlH₄) or Raney Nickel (for catalytic hydrogenation)

    • Anhydrous tetrahydrofuran (THF) (for LiAlH₄ reduction) or Ethanol/Methanol (for hydrogenation)

    • Saturated aqueous sodium sulfate (Na₂SO₄) solution or water and 15% NaOH solution (for LiAlH₄ workup)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure (using LiAlH₄):

    • To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the nitrile (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the number of grams of LiAlH₄ used (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the solid and wash thoroughly with THF or ethyl acetate.

    • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

    • If necessary, purify the amine by silica gel column chromatography, often with an eluent containing a small percentage of triethylamine or ammonia in methanol/dichloromethane to prevent streaking.

Applications in the Synthesis of Bioactive Molecules

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of pharmacologically active compounds, particularly kinase inhibitors. The propanamine linker allows for the strategic placement of the pyrazole moiety within the ATP-binding site of kinases, where it can form key interactions with the hinge region.

Application Example: Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

A common strategy in kinase inhibitor design is the construction of a pyrazolo[3,4-d]pyrimidine core. This compound can be a key reactant in the synthesis of precursors to this scaffold.

Application_Workflow A This compound C N-(3-(4-methyl-1H-pyrazol-1-yl)propyl)- substituted 6-chloropyrimidin-4-amine A->C Nucleophilic Aromatic Substitution (SNAr) B Substituted 4,6-dichloropyrimidine B->C D Final Kinase Inhibitor (e.g., via Suzuki or Buchwald-Hartwig coupling) C->D Further Functionalization

Sources

The Strategic Application of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine in Modern Kinase Inhibitor Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine as a valuable building block in the discovery of next-generation kinase inhibitors. We will delve into its synthetic pathway, the rationale for its use in medicinal chemistry, and detailed protocols for its application and evaluation in kinase inhibitor screening.

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology and inflammatory diseases.[1][2] The pyrazole ring is a "privileged scaffold" in medicinal chemistry, frequently incorporated into the core structures of potent and selective kinase inhibitors.[1][3] Its unique electronic properties and ability to form key hydrogen bonds with the kinase hinge region make it an ideal bioisostere for the adenine moiety of ATP.[1] Of the 74 small molecule kinase inhibitors approved by the FDA, a significant portion, including Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its importance in successful drug design.[1]

The specific molecule, this compound, offers a strategic combination of features:

  • The 4-Methyl-Pyrazole Moiety: This core provides the crucial hinge-binding interactions. The methyl group at the 4-position can enhance binding affinity and selectivity by occupying a small hydrophobic pocket within the ATP-binding site of certain kinases.

  • The Propan-1-amine Linker: The three-carbon chain offers conformational flexibility, allowing the molecule to orient itself optimally within the kinase active site. The terminal primary amine serves as a versatile chemical handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the attachment of fragments that can bind to other regions of the kinase.

This guide will provide a comprehensive overview of how to leverage these features in a kinase inhibitor discovery program.

Synthesis of this compound: A Proposed Pathway

Protocol 1: Proposed Synthesis of this compound

This synthesis involves an initial N-alkylation of 4-methyl-1H-pyrazole followed by a Gabriel synthesis to yield the desired primary amine.

Step 1: Synthesis of 1-(3-bromopropyl)-4-methyl-1H-pyrazole

  • Reaction Setup: To a solution of 4-methyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add 1,3-dibromopropane (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1-(3-bromopropyl)-4-methyl-1H-pyrazole.

Step 2: Synthesis of this compound

  • Reaction with Potassium Phthalimide: Dissolve the 1-(3-bromopropyl)-4-methyl-1H-pyrazole (1.0 eq) from Step 1 in DMF. Add potassium phthalimide (1.1 eq) to the solution.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • Hydrazinolysis: Cool the reaction mixture and add hydrazine hydrate (2.0 eq). Heat the mixture to reflux for 2-4 hours.

  • Work-up: After cooling, add aqueous HCl and stir. Filter the precipitate (phthalhydrazide). Wash the filtrate with dichloromethane.

  • Extraction: Basify the aqueous layer with aqueous NaOH to a pH > 12 and extract the product with dichloromethane or another suitable organic solvent.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Further purification can be achieved by distillation under reduced pressure or by silica gel chromatography.

Application in Kinase Inhibitor Design and Library Synthesis

The primary amine of this compound is a key functional group for building a diverse library of potential kinase inhibitors. Amide bond formation is a common and reliable method for coupling this building block with a variety of carboxylic acid-containing fragments.

Workflow for Kinase Inhibitor Library Synthesis

G cluster_0 Fragment Selection cluster_1 Core Building Block cluster_2 Synthesis cluster_3 Output Fragment_Library Carboxylic Acid-Containing Fragment Library Amide_Coupling Amide Coupling Reaction (e.g., HATU, EDCI) Fragment_Library->Amide_Coupling Core_Amine This compound Core_Amine->Amide_Coupling Purification Purification (e.g., HPLC) Amide_Coupling->Purification Inhibitor_Library Diverse Library of Potential Kinase Inhibitors Purification->Inhibitor_Library

Caption: Workflow for generating a kinase inhibitor library.

Protocol 2: Parallel Amide Coupling for Library Synthesis

This protocol is designed for a 96-well plate format for the efficient synthesis of a small library of compounds.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (1.0 eq) in a suitable solvent like DMF.

    • Prepare stock solutions of a diverse set of carboxylic acids (1.1 eq each) in DMF in separate wells of a 96-well plate.

    • Prepare a stock solution of a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) in DMF.

  • Reaction:

    • To each well containing the carboxylic acid solution, add the this compound stock solution.

    • Add the coupling agent/base solution to each well to initiate the reaction.

    • Seal the plate and shake at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Quench the reactions by adding water to each well.

    • The crude products can be purified by preparative HPLC-MS.

  • Analysis and Storage:

    • Confirm the identity and purity of the synthesized compounds by LC-MS and ¹H NMR.

    • Store the compounds in DMSO at -20 °C.

Biochemical and Cellular Assays for Inhibitor Evaluation

Once a library of potential inhibitors has been synthesized, their biological activity must be assessed. This typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based assays.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a compound indicates inhibition of the kinase.[4]

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the target kinase and its specific substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Table 1: Example Data from a Kinase Inhibition Assay
Compound IDTarget KinaseIC₅₀ (nM)
Compound AKinase X50
Compound BKinase X150
Compound CKinase X>10,000
Protocol 4: Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Assay is a live-cell assay that measures the binding of a test compound to a specific kinase target.

  • Cell Preparation:

    • Transfect cells with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well plate and incubate overnight.

  • Assay:

    • Add the NanoBRET™ tracer (a fluorescently labeled ligand for the kinase) and the test compound at various concentrations to the cells.

    • Incubate for 2 hours at 37 °C.

  • Data Acquisition:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped with appropriate filters.

    • Calculate the BRET ratio. A decrease in the BRET signal indicates displacement of the tracer by the test compound, confirming target engagement.

Potential Kinase Targets and Signaling Pathways

The 4-methyl-pyrazole scaffold has been successfully employed in inhibitors targeting a range of kinases.[1] Based on existing literature, compounds derived from this compound could potentially target kinases such as:

  • AKT (Protein Kinase B): A key node in cell survival and proliferation pathways.

  • Aurora Kinases: Essential regulators of mitosis, making them attractive cancer targets.[5]

  • Janus Kinases (JAKs): Critical mediators of cytokine signaling in immunity and inflammation.

  • Receptor-Interacting Protein Kinase 1 (RIPK1): A key player in necroptosis and inflammation.[6]

Illustrative Signaling Pathway: PI3K/AKT Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylation Inhibitor Inhibitor derived from This compound Inhibitor->AKT Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Regulation

Sources

Application Notes and Protocols for the Evaluation of Pyrazole-Containing Molecules as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Anti-inflammatory Drug Discovery

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic diseases affecting millions worldwide. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing the pyrazole nucleus, have emerged as a highly valuable class of molecules in this pursuit.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile structural scaffold for designing potent and selective modulators of inflammatory pathways.[2]

The most prominent exemplar of a pyrazole-based anti-inflammatory drug is Celecoxib , a selective inhibitor of cyclooxygenase-2 (COX-2).[3][4] Its success has validated the pyrazole scaffold as a privileged structure for targeting key inflammatory enzymes. Beyond COX-2, research has revealed that pyrazole derivatives can modulate a multitude of inflammatory targets, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and critical signaling proteins such as nuclear factor kappa-B (NF-κB) and p38 MAP kinase.[4][5]

This comprehensive guide provides an in-depth overview of the mechanisms of action of pyrazole-containing anti-inflammatory molecules. It further details robust, field-proven protocols for their synthesis, in vitro screening, and in vivo evaluation, designed to equip researchers with the necessary tools to accelerate their drug discovery programs.

Part 1: Key Mechanisms of Anti-inflammatory Action

Pyrazole-containing molecules exert their anti-inflammatory effects by engaging with several critical nodes within the inflammatory cascade. Understanding these mechanisms is paramount for rational drug design and the interpretation of biological data.

Inhibition of Cyclooxygenase (COX) Enzymes

The primary and most well-established mechanism is the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of pain and inflammation.[4][6] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is induced at sites of inflammation.[7]

The therapeutic advantage of many pyrazole derivatives, like Celecoxib, lies in their selective inhibition of COX-2 .[4] The active site of COX-2 possesses a larger, more flexible binding pocket compared to COX-1, an attribute exploited by the specific chemical structure of these pyrazole compounds.[2] This selectivity minimizes the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[8]

AA Arachidonic Acid COX2 COX-2 Enzyme (Inflammation-Induced) AA->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Pyrazole Pyrazole-Containing Inhibitor (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by pyrazole molecules.

Modulation of Pro-inflammatory Cytokine Signaling

Many pyrazole derivatives function upstream of prostaglandin synthesis by targeting the production and signaling of pro-inflammatory cytokines. These signaling proteins, including TNF-α and IL-6 , are master regulators of the inflammatory response.[3][9] Pyrazole compounds have been shown to suppress the release of these cytokines from immune cells, such as lipopolysaccharide (LPS)-stimulated macrophages.[10][11]

This modulation often occurs via interference with intracellular signaling pathways like the p38 MAP kinase and NF-κB pathways.

  • p38 MAP Kinase Pathway: This pathway is activated by cellular stressors and inflammatory stimuli, leading to the production of TNF-α and IL-6.[12][13] Certain pyrazole-urea based compounds have been identified as potent inhibitors of p38 MAP kinase, thereby preventing the downstream inflammatory cascade.[5][11]

Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) UpstreamKinases Upstream Kinases (MKK3/6) Stimuli->UpstreamKinases p38 p38 MAPK UpstreamKinases->p38 Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) TranscriptionFactors->Cytokines Upregulation Pyrazole Pyrazole-Containing Inhibitor Pyrazole->p38 Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα Degradation Pyrazole Pyrazole-Containing Inhibitor Pyrazole->IKK Inhibition DNA κB DNA Sites NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Interruption of the canonical NF-κB signaling pathway.

Part 2: Experimental Workflows & Protocols

A systematic approach is essential for the discovery and validation of novel pyrazole-based anti-inflammatory agents. The following workflow outlines a logical progression from initial synthesis to in vivo proof-of-concept.

cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Synthesis Pyrazole Synthesis (e.g., Knorr) Purification Purification & Characterization Synthesis->Purification COX_Assay Primary Screen: COX-1/COX-2 Inhibition Assay Purification->COX_Assay Cell_Assay Secondary Screen: LPS-Stimulated RAW 264.7 Assay (NO, TNF-α, IL-6) COX_Assay->Cell_Assay Edema_Model Acute Inflammation Model: Carrageenan-Induced Paw Edema Cell_Assay->Edema_Model

Caption: High-level workflow for pyrazole anti-inflammatory drug discovery.

Protocol: Knorr Pyrazole Synthesis (General Procedure)

The Knorr synthesis is a robust and widely used method for constructing the pyrazole ring from readily available starting materials. [14][15]

  • Principle & Causality: This protocol relies on the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound (e.g., a β-ketoester like ethyl benzoylacetate) with a hydrazine derivative. [16]The acidic catalyst protonates a carbonyl oxygen, increasing its electrophilicity for the initial attack by the hydrazine nitrogen. The subsequent intramolecular cyclization and dehydration are driven by the formation of the stable, aromatic pyrazole ring.

  • Step-by-Step Protocol:

    • Reagent Preparation: In a round-bottom flask suitable for heating under reflux, combine the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.2 eq). [15] 2. Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or 1-propanol, to achieve a concentration of approximately 0.5-1.0 M. Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops). [15] 3. Reaction: Equip the flask with a condenser and heat the mixture to reflux (typically 80-100°C) with stirring.

    • Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted alongside the starting 1,3-dicarbonyl compound. The reaction is considered complete upon the disappearance of the starting material spot.

    • Work-up and Isolation: Upon completion, allow the mixture to cool. For many products, cooling will induce crystallization. Alternatively, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

    • Characterization: Confirm the structure of the final product using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy).

Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This primary screening assay is crucial for determining the potency and selectivity of newly synthesized pyrazole compounds. Commercial kits are widely available and recommended for consistency.

  • Principle & Causality: This assay measures the peroxidase activity of the COX enzyme. The enzyme converts arachidonic acid to Prostaglandin G2 (PGG2). A fluorometric probe is then oxidized during the reduction of PGG2, producing a fluorescent signal. [17]An inhibitor will reduce the rate of this reaction, leading to a decrease in fluorescence. Comparing the inhibition of recombinant COX-1 and COX-2 enzymes allows for the determination of selectivity.

  • Step-by-Step Protocol (Adapted from commercial kit procedures): [17] 1. Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in pure water and store on ice. Use within 30 minutes of reconstitution. [17]Prepare COX-1 enzyme similarly.
    • Prepare a 10X working solution of the test pyrazole compound in COX Assay Buffer. The initial stock is typically dissolved in DMSO.
    • Prepare a positive control (e.g., Celecoxib) and a vehicle control (Assay Buffer with the same percentage of DMSO as the test compounds).
    • Assay Plate Setup (96-well black plate):
    • Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.
    • Test Sample (S) wells: Add 10 µL of the 10X test compound solution.
    • Positive Control wells: Add 10 µL of the 10X positive control solution.
    • Enzyme Addition: Add 10 µL of the reconstituted COX-2 (or COX-1) enzyme to all wells except the "No Enzyme" background control.
    • Pre-incubation: Add 70 µL of COX Assay Buffer containing the COX Probe and COX Cofactor to each well. Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow the inhibitor to bind to the enzyme.
    • Reaction Initiation (Self-Validation): Start the reaction by adding 10 µL of Arachidonic Acid solution to all wells. The reaction is now live.
    • Measurement: Immediately begin measuring the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) in kinetic mode for 10-20 minutes. The rate of increase in fluorescence is proportional to COX activity.
    • Data Analysis:
    • Calculate the slope of the linear portion of the kinetic curve for each well.
    • Calculate the percent inhibition using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100
    • Plot % Inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
    • The Selectivity Index (SI) is calculated as SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
Protocol: Cell-Based Anti-inflammatory Assay (LPS-Stimulated RAW 264.7 Macrophages)

This secondary assay validates the activity of hit compounds in a more biologically relevant cellular context. It measures the inhibition of key inflammatory mediators produced by activated immune cells.

  • Principle & Causality: The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation. [10]Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates these cells via Toll-like receptor 4 (TLR4), triggering signaling cascades (including NF-κB and p38 MAPK) that result in the production of nitric oxide (NO), TNF-α, and IL-6. [11]A successful anti-inflammatory compound will suppress the production of these mediators.

  • Step-by-Step Protocol:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator. [3] 2. Cell Plating: Seed the cells into a 24-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours. [18] 3. Compound Treatment:

      • First, perform a cytotoxicity test (e.g., MTT or CCK-8 assay) to determine the non-toxic concentration range of your pyrazole compounds. [10] * Pre-treat the adhered cells with various non-toxic concentrations of the test compounds (or positive control, e.g., Dexamethasone) for 2 hours. [19]Include a "vehicle control" group treated with DMSO at the highest concentration used for the compounds.

    • Inflammatory Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated control" group. [10][19] 5. Incubation: Incubate the plate for an additional 24 hours. [19] 6. Supernatant Collection (Self-Validation): After incubation, carefully collect the cell culture supernatant from each well for analysis. Centrifuge the supernatant to remove any detached cells and store at -80°C until analysis. The health of the cells in the vehicle + LPS control well should be visually confirmed under a microscope to ensure the inflammatory response is not simply due to cell death.

    • Quantification of Inflammatory Mediators:

      • Nitric Oxide (NO) Measurement (Griess Assay): [20][21] a. Add 100 µL of supernatant to a new 96-well plate. b. Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). [20] c. Incubate for 10-15 minutes at room temperature. d. Measure the absorbance at 540-550 nm. [20] e. Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

      • TNF-α and IL-6 Measurement (ELISA): a. Use commercial ELISA kits for murine TNF-α and IL-6. b. Follow the manufacturer's protocol precisely. This typically involves coating a plate with a capture antibody, adding the collected supernatants, adding a detection antibody, and then a substrate to generate a colorimetric signal. [3][22] c. Measure the absorbance at the specified wavelength and calculate the cytokine concentrations based on the provided standard curve.

Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard and highly reproducible in vivo model for evaluating the efficacy of compounds against acute inflammation. [23][24]

  • Principle & Causality: The subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins and involves the migration of neutrophils into the site of injection. [23]This second phase is sensitive to inhibition by COX-2 inhibitors. The anti-inflammatory effect is quantified by measuring the reduction in paw swelling (edema).

  • Step-by-Step Protocol:

    • Animals: Use male Wistar rats or Swiss albino mice (180-220g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the experiment but allow free access to water.

    • Grouping: Divide animals into groups (n=6-8 per group):

      • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose (CMC) in saline).

      • Group 2: Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg, p.o.).

      • Group 3+: Test Compound groups (various doses of the pyrazole compound, administered orally (p.o.) or intraperitoneally (i.p.)).

    • Baseline Measurement (Self-Validation): Before any treatment, measure the initial volume of the right hind paw (V₀) of each animal using a digital plethysmometer. This baseline is critical for accurate data interpretation. [23] 4. Compound Administration: Administer the respective compounds or vehicle to each group. The oral route is most common.

    • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw of each animal. [23][25] 6. Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [23] 7. Data Analysis:

      • Calculate the edema volume (swelling) at each time point: Edema (mL) = Vₜ - V₀.

      • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at the time of peak inflammation (usually 3-4 hours): % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

      • Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's test). A statistically significant reduction in paw edema indicates in vivo anti-inflammatory activity.

Part 3: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparing the efficacy of different compounds.

Table 1: Example In Vitro Anti-inflammatory Activity Data for Pyrazole Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)NO Inhibition IC₅₀ (µM) in RAW 264.7TNF-α Inhibition (%) at 10 µM
PZ-001 > 500.45> 11112.585%
PZ-002 15.21.510.125.162%
Celecoxib > 500.51> 9815.888%
Indomethacin 0.11.20.088.992%
Data is hypothetical and for illustrative purposes. Selectivity Index = IC₅₀(COX-1)/IC₅₀(COX-2).

Table 2: Example In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment (Dose, p.o.)Paw Edema at 3h (mL ± SEM)% Inhibition of Edema at 3h
Vehicle Control 0.85 ± 0.05-
PZ-001 (10 mg/kg) 0.38 ± 0.0355.3%
PZ-001 (30 mg/kg) 0.25 ± 0.0270.6%
Celecoxib (10 mg/kg) 0.35 ± 0.0458.8%
Data is hypothetical. p < 0.05 compared to Vehicle Control.

References

  • Rosamultin alleviates LPS-induced acute kidney injury by promoting aut | DDDT. (2026). Drug Design, Development and Therapy. [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (n.d.). PubMed Central. [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). National Center for Biotechnology Information. [Link]

  • Pechmann pyrazole synthesis | Request PDF. (n.d.). ResearchGate. [Link]

  • Simplified diagram depicting the two NF-κB signalling pathways. Both... (n.d.). ResearchGate. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [Link]

  • What is the mechanism of Celecoxib? (2024). Patsnap Synapse. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025). ResearchGate. [Link]

  • Celecoxib. (n.d.). StatPearls - NCBI Bookshelf. [Link]

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? (2022). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]

  • NF-κB Signaling. (n.d.). Website. [Link]

  • p38 MAP Kinase Signaling Review. (n.d.). Assay Genie. [Link]

  • Schematic representation of p38MAPK pathway in production of pro-inflammatory cytokines. (n.d.). ResearchGate. [Link]

  • Pechmann Pyrazole Synthesis. (n.d.). Semantic Scholar. [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. (n.d.). PubMed Central. [Link]

  • NF-κB. (n.d.). Wikipedia. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Anti-Inflammatory Effects of Alpha-Lipoic Acid Modulate Cystathionine-γ-Lyase Expression in RAW 264.7 Macrophages. (n.d.). MDPI. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PubMed Central. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • (PDF) NF-κB signaling in inflammation. (2017). ResearchGate. [Link]

  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. (n.d.). PubMed. [Link]

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (n.d.). PubMed Central. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PubMed Central. [Link]

  • p38 MAPK Signaling. (n.d.). Assay Genie. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Brieflands. [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Organic Syntheses Procedure. (n.d.). Website. [Link]

  • p38-regulated signaling pathways in inflammatory responses.... (n.d.). ResearchGate. [Link]

  • Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. (n.d.). PubMed Central. [Link]

  • Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. (2020). PubMed Central. [Link]

  • Nuclear receptor-driven immunometabolic crosstalk: immune-centric pharmacology targeting the inflamed nexus. (n.d.). Frontiers. [Link]

  • Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages. (n.d.). PubMed Central. [Link]

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In Vitro Assay Cascade for the Pharmacological Characterization of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to characterize the novel compound, 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a constituent of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1] While the specific biological target of this compound has not been empirically determined, its core structure shares significant homology with a class of compounds identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[2][3] RIPK1 is a critical mediator of necroptosis, a form of programmed inflammatory cell death, making it a high-value therapeutic target for a range of inflammatory diseases.[3]

This guide, therefore, is structured around a primary hypothesis: that this compound functions as a RIPK1 inhibitor. We will detail a logical, multi-stage assay workflow designed to test this hypothesis rigorously. The cascade begins with direct biochemical assays to confirm target engagement and determine potency, progresses to cell-based functional assays to verify the mechanism of action in a biological context, and concludes with essential profiling for selectivity and potential off-target cytotoxic effects.

Part 1: Biochemical Assays for Primary Target Engagement

The foundational step in characterizing any potential inhibitor is to confirm its direct interaction with the purified target enzyme. This removes the complexities of a cellular environment and provides a quantitative measure of potency (e.g., IC50). For protein kinases like RIPK1, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are an industry-standard method, offering high sensitivity and a homogenous format suitable for high-throughput screening.

Principle of the TR-FRET Kinase Assay

The assay measures the phosphorylation of a specific substrate peptide by the RIPK1 enzyme. A Europium (Eu³⁺) chelate-labeled anti-phospho-peptide antibody serves as the FRET donor, and a ULight™-labeled peptide substrate acts as the FRET acceptor. When the substrate is phosphorylated by RIPK1, the phospho-specific antibody binds, bringing the donor and acceptor into close proximity. Excitation of the Europium donor results in energy transfer to the ULight acceptor, which then emits light at a specific wavelength. An inhibitor will prevent substrate phosphorylation, disrupting FRET and leading to a decrease in the acceptor signal.

TR_FRET_Principle cluster_0 No Inhibition (High FRET Signal) cluster_1 Detection cluster_2 Inhibition (Low FRET Signal) cluster_3 No Phosphorylation RIPK1 RIPK1 Kinase Substrate ULight-Substrate RIPK1->Substrate ATP ATP ATP->RIPK1 Energy PhosphoSubstrate ULight-Substrate-P FRET FRET Occurs (665nm Emission) PhosphoSubstrate->FRET Antibody Eu-Ab (Donor) Antibody->PhosphoSubstrate Binds Antibody->FRET RIPK1_i RIPK1 Kinase ATP_i ATP Substrate_i ULight-Substrate Inhibitor_i Compound Inhibitor_i->RIPK1_i Blocks No_P No Binding No FRET

Caption: Principle of a TR-FRET kinase inhibition assay.

Protocol: RIPK1 TR-FRET IC50 Determination

Objective: To determine the concentration at which this compound inhibits 50% of RIPK1 kinase activity.

Materials:

  • Recombinant human RIPK1 (e.g., from SignalChem)

  • LanthaScreen™ Eu-anti-Histone H3 (Thr45) Antibody (Thermo Fisher Scientific)

  • ULight™-Histone H3 (21-44) Peptide Substrate (PerkinElmer)

  • ATP (10 mM stock)

  • Test Compound: this compound, 10 mM stock in DMSO

  • Staurosporine (positive control inhibitor), 1 mM stock in DMSO

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BRIJ-35)

  • Stop Buffer (e.g., 10 mM EDTA in Kinase Buffer)

  • Low-volume 384-well white plates (e.g., Corning #3824)

  • TR-FRET enabled plate reader (e.g., PHERAstar, EnVision)

Procedure:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Start from the 10 mM stock to create a top concentration of 1 mM (in plate, this will be further diluted). Also prepare dilutions for Staurosporine. Use DMSO alone for "0% inhibition" controls.

  • Reaction Mix Preparation: Prepare a 2X RIPK1/Substrate mix in Kinase Buffer. The final concentration in the well should be ~2 nM RIPK1 and 200 nM ULight-Peptide.

  • ATP Mix Preparation: Prepare a 2X ATP mix in Kinase Buffer. The final concentration should be at the Kₘ for ATP for the specific RIPK1 enzyme batch (typically ~25 µM).

  • Assay Plating (10 µL final volume):

    • Add 2.5 µL of Kinase Buffer to all wells.

    • Add 100 nL of compound dilutions or DMSO controls to the appropriate wells.

    • Add 2.5 µL of the 2X RIPK1/Substrate mix to all wells except the "100% inhibition" controls.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X ATP mix to all wells.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature. Protect from light.

  • Reaction Termination: Add 10 µL of Stop Buffer containing the Eu-Antibody at a 2X final concentration (e.g., 4 nM).

  • Detection: Incubate for 60 minutes at room temperature to allow antibody binding. Read the plate on a TR-FRET reader (excite at 340 nm, read emissions at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Normalize the data: % Inhibition = 100 * (1 - [Signal_compound - Signal_100%_inhib] / [Signal_0%_inhib - Signal_100%_inhib]).

    • Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50.

Expected Data Presentation
CompoundTargetIC50 (nM)Hill Slope
Test CompoundRIPK185.21.10.992
StaurosporineRIPK115.70.90.995

Part 2: Cell-Based Assays for Functional Activity

A potent biochemical inhibitor must demonstrate a corresponding effect in a cellular context to be considered a viable lead. For a RIPK1 inhibitor, the key functional readout is the protection of cells from necroptotic cell death.

Principle of the Necroptosis Protection Assay

Certain cell lines, like human colorectal adenocarcinoma HT-29 cells, can be induced to undergo necroptosis. Treatment with Tumor Necrosis Factor-alpha (TNF-α) activates the death receptor pathway. Co-treatment with a pan-caspase inhibitor (like z-VAD-FMK) is crucial; it blocks the alternative apoptosis pathway, forcing the cells down the RIPK1-dependent necroptosis route. A successful RIPK1 inhibitor will block this cascade and preserve cell viability, which can be quantified using a luminescent ATP-based assay (e.g., CellTiter-Glo®).

Necroptosis_Pathway cluster_0 Cell Membrane TNFR TNF Receptor Necrosome Necrosome Formation (RIPK1, RIPK3) TNFR->Necrosome Activates Casp8 Caspase-8 TNFR->Casp8 TNF TNF-α TNF->TNFR Binds Compound Test Compound (Hypothesized Action) Compound->Necrosome Inhibits zVAD z-VAD-FMK (Caspase Inhibitor) zVAD->Casp8 Inhibits MLKL MLKL Phosphorylation Necrosome->MLKL Pore Membrane Pore Formation MLKL->Pore Death Necroptotic Cell Death (ATP Depletion) Pore->Death Apoptosis Apoptosis Casp8->Apoptosis Assay_Decision_Tree Start Test Compound in Cancer Cell Line (e.g., MCF-7) Viability Measure Cell Viability (MTT / MTS Assay) Start->Viability Caspase Measure Caspase-3/7 Activity (Caspase-Glo Assay) Start->Caspase Result_Viability Is Viability Reduced? Viability->Result_Viability Result_Caspase Is Caspase Activity Increased? Caspase->Result_Caspase Result_Viability->Result_Caspase Yes Outcome1 Conclusion: Non-toxic at tested concentrations Result_Viability->Outcome1 No Outcome2 Conclusion: Induces Apoptosis Result_Caspase->Outcome2 Yes Outcome3 Conclusion: Non-apoptotic Cytotoxicity (e.g., Necrosis, Mitotic Arrest) Result_Caspase->Outcome3 No

Caption: Workflow to differentiate between apoptosis and other cytotoxic mechanisms.

Protocol 1: General Cytotoxicity (MTS Assay)

Objective: To determine if the compound exhibits broad cytotoxic effects against a panel of cell lines.

Principle: The MTS assay (e.g., CellTiter 96® AQueous One Solution) measures the metabolic activity of cells. Viable cells convert the MTS tetrazolium compound into a colored formazan product, which is measured by absorbance. A decrease in signal indicates a loss of cell viability.

Procedure (abbreviated):

  • Seed various cancer cell lines (e.g., MCF-7, DU145, A549) in 96-well plates and allow them to adhere overnight. [4]2. Treat cells with a serial dilution of the test compound for 48-72 hours.

  • Add MTS reagent to each well and incubate for 1-4 hours.

  • Read absorbance at 490 nm.

  • Calculate % viability relative to DMSO-treated controls and determine the GI50 (Growth Inhibition 50%) value.

Protocol 2: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

Objective: To specifically measure the induction of apoptosis.

Principle: This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspases 3 and 7, key executioners of apoptosis. Cleavage releases a substrate for luciferase, generating a light signal proportional to caspase activity.

Procedure (abbreviated):

  • Seed cells and treat with the compound as in the MTS assay (a 24-hour endpoint is often sufficient).

  • Add the Caspase-Glo® 3/7 reagent to the wells.

  • Incubate for 1-2 hours at room temperature.

  • Read luminescence.

  • Data is reported as fold-change in luminescence over vehicle-treated cells.

By running these assays in parallel, a researcher can clearly distinguish a compound that specifically induces apoptosis (high caspase activity, low viability) from one that is non-specifically cytotoxic (low viability, low caspase activity) or one that is non-toxic at the tested concentrations.

Conclusion

This application note outlines a hypothesis-driven cascade of in vitro assays for the characterization of this compound. By systematically progressing from direct biochemical inhibition of RIPK1 to functional cellular rescue from necroptosis, and supplementing this with critical selectivity and liability profiling, this workflow provides a comprehensive framework to build a robust pharmacological profile. This integrated approach is essential for validating the compound's mechanism of action, uncovering potential liabilities, and making informed decisions for its future development as a potential therapeutic agent.

References

  • Title: 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one Source: MDPI URL: [Link]

  • Title: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine Source: MDPI URL: [Link]

  • Title: Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease Source: PubMed URL: [Link]

  • Title: Current status of pyrazole and its biological activities Source: PubMed Central URL: [Link]

  • Title: 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model Source: ResearchGate URL: [Link]

  • Title: Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents Source: PubMed URL: [Link]

  • Title: Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity Source: MDPI URL: [Link]

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In Vivo Efficacy and Safety Evaluation of Pyrazole Compounds: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to designing and executing in vivo studies for the evaluation of pyrazole-containing compounds. Pyrazole and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective effects.[1] This guide is structured to provide not only detailed protocols but also the scientific rationale behind the experimental choices, ensuring a robust and well-validated in vivo assessment.

I. Foundational Principles of In Vivo Pyrazole Research

The pyrazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[2] Its unique chemical properties allow for diverse biological activities.[1] Before embarking on in vivo studies, a thorough understanding of the compound's physicochemical properties, in vitro activity, and proposed mechanism of action is paramount.

Ethical Considerations in Animal Research

All in vivo experiments must adhere to strict ethical guidelines to ensure animal welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the cornerstone of any study design.[3] This includes using the minimum number of animals required for statistically significant results, refining procedures to minimize pain and distress, and replacing animal studies with non-animal methods whenever possible.[4][5] All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).

II. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a pyrazole compound is critical for interpreting efficacy and toxicity data.

A. Pharmacokinetic (PK) Study Design

A typical rodent PK study aims to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Select a suitable rodent species, typically Sprague-Dawley rats or CD-1 mice.

  • Compound Formulation: For oral administration, poorly water-soluble pyrazole compounds may require formulation as a suspension or solution in vehicles like 0.5% methylcellulose, polyethylene glycol (PEG), or oil-based solutions.[6][7]

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose via the tail vein to determine clearance and volume of distribution.

    • Oral (PO): Administer a single dose by oral gavage to assess oral absorption and bioavailability.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Common blood collection techniques in rodents include saphenous vein, submandibular vein, or tail vein sampling.[8][9][10] For terminal bleeds, cardiac puncture is used.[10]

  • Sample Processing: Process blood to obtain plasma or serum and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the pyrazole compound in plasma/serum using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters.[11]

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral Bioavailability
B. Pharmacodynamic (PD) Studies

PD studies link the drug concentration to its pharmacological effect. For pyrazole compounds, this could involve measuring the inhibition of a target enzyme (e.g., COX-2, JAK) or a downstream biomarker in response to treatment.

III. Efficacy Studies in Relevant Disease Models

The choice of in vivo model is dictated by the therapeutic indication of the pyrazole compound.

A. Anti-inflammatory and Analgesic Models

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic model to evaluate the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g).

  • Acclimation: Allow animals to acclimate for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole compound or vehicle orally or intraperitoneally.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Workflow for Carrageenan-Induced Paw Edema Model

G cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Analysis acclimation Animal Acclimation compound_admin Compound/Vehicle Administration acclimation->compound_admin carrageenan_injection Carrageenan Injection (Paw) compound_admin->carrageenan_injection paw_measurement Measure Paw Volume (0-4h) carrageenan_injection->paw_measurement data_analysis Calculate % Inhibition paw_measurement->data_analysis

Caption: Workflow of the carrageenan-induced paw edema model.

B. Oncology Models

For anticancer pyrazole compounds like Celecoxib, which targets COX-2, in vivo efficacy is often assessed using xenograft models.[2][12]

Protocol: Human Tumor Xenograft Model in Immunodeficient Mice

  • Animal Model: Use immunodeficient mice such as nude, SCID, or NOD-scid gamma (NSG) mice, which can accept human tumor grafts.[13][14][15] Patient-derived xenograft (PDX) models, where a patient's tumor is directly implanted into mice, offer higher predictive value for clinical outcomes.[16][17][18][19]

  • Tumor Implantation: Implant human cancer cell lines or patient-derived tumor fragments subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Once tumors are established and reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Compound Administration: Administer the pyrazole compound via a clinically relevant route (e.g., oral gavage).

  • Efficacy Endpoints: Measure tumor volume regularly (e.g., twice a week) with calipers. At the end of the study, collect tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot tumor growth curves and perform statistical analysis to compare treatment groups with the control group.

Signaling Pathway Targeted by Anticancer Pyrazole Compounds (e.g., Celecoxib)

G pyrazole Pyrazole Compound (e.g., Celecoxib) cox2 COX-2 pyrazole->cox2 Inhibits wnt Wnt Pathway pyrazole->wnt Downregulates pge2 PGE2 cox2->pge2 Produces proliferation Tumor Cell Proliferation pge2->proliferation angiogenesis Angiogenesis pge2->angiogenesis apoptosis Apoptosis (Inhibition) pge2->apoptosis wnt->proliferation

Caption: Simplified signaling pathway for anticancer pyrazole compounds.

C. Central Nervous System (CNS) Models

For pyrazole compounds with potential CNS activity, specific behavioral models are employed.

IV. Toxicology and Safety Pharmacology

Assessing the safety profile of a pyrazole compound is a critical component of its in vivo evaluation.

A. Acute Oral Toxicity

An acute toxicity study provides information on the potential hazards of a substance after a single oral dose. The OECD 423 guideline (Acute Toxic Class Method) is a commonly used protocol.[20][21]

Protocol: Acute Oral Toxicity (OECD 423)

  • Animals: Typically, female rats are used.

  • Dosing: A stepwise procedure with a starting dose of 300 mg/kg is often used. Depending on the outcome (mortality or morbidity), the dose for the next step is either increased or decreased.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Endpoint: The study allows for the classification of the substance into a toxicity category.

B. Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated exposure to a compound. These studies are typically conducted for 28 or 90 days in rodents.

Protocol: 90-Day Repeated Dose Oral Toxicity Study in Rodents

  • Animals: Wistar rats are a common choice.

  • Dosing: Administer the pyrazole compound daily via the intended clinical route (e.g., oral gavage) at three dose levels (low, mid, and high) plus a control group.

  • In-life Observations: Monitor clinical signs, body weight, and food consumption throughout the study.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis, and urine for urinalysis.

  • Histopathology: Conduct a full necropsy and collect a comprehensive set of organs and tissues for microscopic examination.[22][23][24] Pay close attention to potential target organs identified in shorter-term studies.

V. Data Interpretation and Reporting

VI. Conclusion

The in vivo evaluation of pyrazole compounds is a multi-faceted process that requires careful planning and execution. By following well-validated protocols and adhering to ethical guidelines, researchers can generate high-quality data to support the development of novel pyrazole-based therapeutics. This guide provides a framework for these studies, emphasizing the importance of understanding the scientific principles behind each experimental step.

References

  • Guidelines for Survival Blood Collection in Mice and Rats. (n.d.). NIH OACU. Retrieved January 23, 2026, from [Link]

  • Yin, D., et al. (2020). The molecular mechanisms of celecoxib in tumor development. Signal Transduction and Targeted Therapy, 5(1), 229.
  • Palma, E., et al. (2020). Histological and toxicological evaluation, in rat, of a P-glycoprotein inducer and activator: 1-(propan-2-ylamino)-4-propoxy-9H-thioxanthen-9-one (TX5). Toxicology Reports, 7, 1076-1085.
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Troubleshooting & Optimization

Pyrazole Synthesis Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Substituted Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the pyrazole core. Pyrazoles are a cornerstone of modern drug discovery, forming the structural basis of numerous therapeutic agents.[1][2] However, their synthesis is often fraught with challenges, from controlling regioselectivity to managing difficult purifications.

This center provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address the specific, practical issues encountered in the lab. We will delve into the causality behind experimental choices, offering not just solutions, but a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of regioisomers in my Knorr-type synthesis. How can I improve selectivity?

A: This is the most common challenge in pyrazole synthesis, especially when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[3] Regioselectivity is a delicate balance of steric and electronic factors, primarily dictated by which carbonyl group undergoes the initial nucleophilic attack by the hydrazine.

  • Underlying Principle: The reaction mechanism involves two key steps: initial condensation to form a hydrazone intermediate, followed by cyclization and dehydration.[4] The initial point of attack determines the final arrangement of substituents.

  • Quick Troubleshooting:

    • pH Control: Acid catalysis is common in Knorr synthesis.[4][5] A weakly acidic medium (e.g., acetic acid in ethanol) often favors the attack of the more nucleophilic nitrogen of the hydrazine onto the more electrophilic (less sterically hindered) carbonyl carbon. Conversely, basic conditions can alter the nucleophilicity of the hydrazine and the enolate character of the dicarbonyl, sometimes reversing selectivity.

    • Solvent Choice: Aprotic dipolar solvents can sometimes provide better results than traditional protic solvents like ethanol, especially when using aryl hydrazines.

    • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

Q2: My reaction is sluggish and gives a low yield. What are the first things I should check?

A: Low conversion is a frustrating but solvable issue. Before undertaking extensive optimization, a few key parameters should be verified.

  • Reagent Purity: Impurities in starting materials, particularly the 1,3-dicarbonyl, can lead to side reactions and reduced yields. Ensure the purity of your substrates, using freshly distilled or recrystallized materials if necessary.

  • Hydrazine Stability: Hydrazine and its derivatives can be unstable. Use a fresh bottle or verify the quality of your stock. The use of a stable salt (e.g., hydrazine hydrochloride) with a base can be a more reliable approach.

  • Reaction Conditions: Classical pyrazole syntheses can require high temperatures and long reaction times.[6] Consider if your conditions are optimal. For instance, some reactions that fail at room temperature proceed smoothly at 60 °C, but yields may decrease at higher temperatures due to side product formation.[3]

  • Catalyst: If using a catalyst, ensure it is active and not poisoned by impurities. In some cases, a catalyst is essential for the reaction to proceed at all.[3]

Q3: I'm struggling with the purification of my final pyrazole product. What strategies can I use?

A: Pyrazoles can be challenging to purify due to their basic nitrogen atoms, which can cause streaking on silica gel, and their often high crystallinity, which can lead to co-precipitation with impurities.

  • Acid-Base Extraction: Leverage the basicity of the pyrazole ring. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The pyrazole will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and back-extract the pure pyrazole into an organic solvent.

  • Crystallization: This is often the most effective method for obtaining highly pure pyrazoles. Screen a variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate/hexanes) to find optimal conditions.[7]

  • Chromatography Additives: If column chromatography is necessary, streaking can be minimized by adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent.

  • Salt Precipitation: An alternative to a full acid-base extraction is to dissolve the crude product in a suitable solvent and add an acid to precipitate the pyrazole as a salt, which can then be isolated by filtration.[7]

Q4: Are there greener alternatives to traditional pyrazole synthesis methods?

A: Yes, the field is increasingly moving towards more sustainable practices.[8][9]

  • Green Solvents: Water and ethanol are excellent green solvents for many pyrazole syntheses.[8][10] Nanocatalysts in aqueous media have also shown great promise.[11]

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate pyrazole synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions.[1][12][13][14]

  • Multicomponent Reactions (MCRs): These strategies improve atom economy by combining multiple starting materials in a single step, often generating intermediates in situ.[6]

Troubleshooting Guide: Regioselectivity in Knorr-Type Synthesis

Problem: You are synthesizing a 1,3,5-trisubstituted pyrazole from an unsymmetrical β-diketone and a substituted hydrazine, but you are obtaining a mixture of two regioisomers with poor selectivity.

Pillar 1: Understanding the Causality

The regiochemical outcome is determined by the initial nucleophilic attack. The two carbonyls of the 1,3-dicarbonyl (C1 and C3) present two electrophilic sites. The substituted hydrazine (R-NH-NH₂) presents two nucleophilic sites (the substituted N and the unsubstituted NH₂).

  • Electronic Effects: An electron-withdrawing group on the β-diketone will make the adjacent carbonyl more electrophilic and thus more susceptible to attack.

  • Steric Effects: A bulky substituent will hinder attack at the adjacent carbonyl. The nucleophile will preferentially attack the less sterically encumbered carbonyl.

  • pH Influence:

    • Acidic Conditions: The reaction is often acid-catalyzed.[5] The acid protonates a carbonyl, activating it for attack. The more basic carbonyl (influenced by adjacent electron-donating groups) is more readily protonated. The more nucleophilic nitrogen of the hydrazine (typically the terminal NH₂) then attacks.

    • Neutral/Basic Conditions: Under neutral or basic conditions, the hydrazine's nucleophilicity is the primary driver. The less sterically hindered and more electronically deficient carbonyl is typically favored.

Pillar 2: A Self-Validating Troubleshooting Workflow

This workflow provides a logical sequence of experiments to diagnose and solve the regioselectivity issue.

G start Poor Regioisomeric Ratio (e.g., 1:1) check_ph Step 1: Analyze pH Effect Run reaction in: A) Acetic Acid (cat.) B) No additive (Neutral) C) Et3N (Base, cat.) start->check_ph ph_improves Selectivity Improves? check_ph->ph_improves ph_yes Optimize pH/Acid/Base Concentration & Type ph_improves->ph_yes Yes ph_no No Significant Change ph_improves->ph_no No check_temp Step 2: Analyze Temperature Effect Run best pH condition at: A) 0 °C B) Room Temp C) Reflux ph_no->check_temp temp_improves Selectivity Improves? check_temp->temp_improves temp_yes Optimize Temperature temp_improves->temp_yes Yes temp_no No Significant Change temp_improves->temp_no No check_solvent Step 3: Analyze Solvent Effect Run best condition in: A) Toluene (Apolar) B) THF (Polar Aprotic) C) EtOH (Polar Protic) temp_no->check_solvent solvent_improves Selectivity Improves? check_solvent->solvent_improves solvent_yes Optimize Solvent System solvent_improves->solvent_yes Yes solvent_no Consider Alternative Strategy (e.g., [3+2] cycloaddition) solvent_improves->solvent_no No G start Conventional Heating (Oil Bath) process_conv Slow, inefficient heat transfer (Conduction/Convection) start->process_conv mw Microwave Synthesis (Sealed Vessel) process_mw Rapid, direct energy transfer (Dipolar Polarization) mw->process_mw outcome_conv Long Reaction Times (Hours to Days) Potential for Side Products process_conv->outcome_conv outcome_mw Short Reaction Times (Minutes) Higher Yields & Purity process_mw->outcome_mw

Caption: Comparison of Conventional vs. Microwave Heating.

References

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • E-RESEARCHCO. (2019). A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. Retrieved from [Link]

  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ACG Publications. (2024). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. Retrieved from [Link]

  • J&K Scientific LLC. (2024). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • ACS Publications. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • DergiPark. (2024). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]

  • Thieme. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Retrieved from [Link]

  • MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Retrieved from [Link]

  • ResearchGate. (2024). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]

  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC - NIH. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • PubMed. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • ACS Publications. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. Retrieved from [Link]

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Technical Support Center: Propanamine Compound Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for propanamine compound purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the isolation and purification of propanamine-containing molecules. Propanamines, and amines in general, present a unique set of purification hurdles due to their inherent basicity, polarity, and potential for undesired interactions with common purification media.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and adapt methodologies to your specific compound and purity requirements.

Section 1: Troubleshooting Chromatographic Purification

The interaction of basic amines with standard silica gel is the most frequent source of purification issues. The acidic nature of silanol groups (Si-OH) on the silica surface leads to strong, non-specific binding, resulting in poor separation and product loss.

Q1: My propanamine compound is streaking or tailing severely on my silica gel column. What is happening and how can I fix it?

A1: Causality & Mechanism: This is a classic problem caused by the strong acid-base interaction between your basic propanamine (a Lewis base) and the acidic silanol groups on the surface of the silica gel. This interaction leads to a non-ideal equilibrium during elution, causing the characteristic peak tailing and often, irreversible adsorption of your compound to the stationary phase.

Troubleshooting Protocol:

  • Mobile Phase Modification (First-Line Approach):

    • Principle: Introduce a small amount of a basic modifier to the mobile phase. This modifier will compete with your propanamine for binding to the acidic silanol sites, effectively "masking" them and allowing your compound to elute symmetrically.

    • Step-by-Step:

      • Start with your standard non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate).

      • Add a small percentage of a basic additive, typically triethylamine (TEA) or ammonium hydroxide. A good starting point is 0.1-1% (v/v) of TEA.

      • Equilibrate the column with this modified mobile phase for at least 5-10 column volumes before loading your sample. This ensures the stationary phase is fully passivated.

      • Monitor the elution by TLC, also using a mobile phase containing the basic additive.

  • Use of Deactivated Silica:

    • Principle: If mobile phase modification is insufficient, consider using a commercially available deactivated or base-prepped silica gel. These stationary phases have been treated to reduce the number or acidity of surface silanol groups.

    • Note: This is a more expensive option but can be very effective for particularly challenging separations.

  • Alternative Stationary Phases:

    • Principle: Switch to a less acidic stationary phase.

    • Options: Alumina (basic or neutral), or polymer-based supports are excellent alternatives that do not suffer from the same acidic-site issues as silica. Reversed-phase chromatography on C18 is another powerful option where the primary interaction is hydrophobic rather than polar.

  • Amine Protection (Chemical Modification):

    • Principle: Temporarily protect the amine functionality, rendering it non-basic and eliminating the problematic interaction with silica. The tert-butyloxycarbonyl (Boc) group is a common choice.[1][2][3]

    • Workflow:

      • Protect the amine using a standard protocol (e.g., Boc anhydride and a base).

      • Purify the neutral, Boc-protected compound using standard silica gel chromatography.

      • Deprotect the amine under acidic conditions (e.g., trifluoroacetic acid or HCl) to yield the pure propanamine.[3]

    • Consideration: This adds two steps to your synthesis but is often the most robust solution for achieving high purity.

Workflow: Troubleshooting Peak Tailing in Normal-Phase Chromatography

G start Start: Propanamine Peak Tailing on Silica add_base Add 0.5-1% TEA or NH4OH to Mobile Phase start->add_base check_tlc Re-evaluate by TLC. Is peak shape improved? add_base->check_tlc success Success: Proceed with Column check_tlc->success Yes failure Problem Persists check_tlc->failure No deact_silica Use Deactivated Silica or Alumina deact_silica->check_tlc Re-test protect_amine Consider Amine Protection (e.g., Boc group) failure->deact_silica failure->protect_amine

Caption: A decision-making workflow for addressing peak tailing of propanamine compounds during normal-phase chromatography.

Q2: My propanamine seems to be decomposing on the column. How can I prevent this?

A2: Propanamines can be susceptible to degradation, especially in the presence of acidic media and oxygen.[4][5][6] The silica gel surface can catalyze decomposition, and prolonged exposure on the column increases this risk.

Mitigation Strategies:

  • Work Quickly: Do not let samples sit on the column for extended periods.

  • Use an Inert Atmosphere: If your compound is particularly sensitive, consider packing and running the column under nitrogen or argon.

  • Scavenge Peroxides: Ensure your solvents (especially ethers like THF or diethyl ether) are fresh and free of peroxides, which can oxidize amines.

  • Ion-Exchange Chromatography: This technique is an excellent alternative for purifying charged molecules like protonated amines.[7][8]

    • Principle: You use a stationary phase with fixed charged groups. For a protonated propanamine (a cation), you would use a cation-exchange resin (e.g., with sulfonic acid groups).[9] The compound binds to the resin and is then eluted by increasing the ionic strength or changing the pH of the mobile phase.[10]

Technique Principle of Separation Best For Key Considerations
Modified Normal Phase Polarity, with basic modifierModerately polar propanaminesSimple, fast, but may not work for very basic compounds.
Reversed Phase (C18) HydrophobicityNon-polar to moderately polar propanaminesRequires use of aqueous mobile phases; may need ion-pairing agent.
Ion Exchange (IEX) Net ChargeAny propanamine that can be protonatedHigh capacity and resolution. Requires buffer systems.[7]
Alumina Chromatography PolarityGood alternative to silicaAvailable in basic, neutral, and acidic forms.

Table 1: Comparison of Chromatographic Techniques for Propanamine Purification.

Section 2: Liquid-Liquid Extraction (LLE) FAQs

LLE is a critical workup step. For amines, success hinges entirely on controlling the pH to manipulate the compound's solubility.

Q3: I'm trying to extract my propanamine from an aqueous solution, but the recovery in the organic layer is very low. Why?

A3: Causality & Mechanism: Your propanamine is likely protonated. In its ammonium salt form (R-NH3+), it is ionic and therefore highly soluble in the aqueous phase and insoluble in most organic solvents. To extract it into an organic layer, you must convert it to the neutral, "free base" form (R-NH2).

Troubleshooting Protocol:

  • pH Adjustment is Critical:

    • Principle: According to the Henderson-Hasselbalch equation, to ensure the amine is overwhelmingly in its neutral form, the pH of the aqueous solution must be significantly higher than the pKa of the conjugate acid (R-NH3+). The pKa of a typical propylamine's conjugate acid is around 10.7.[11]

    • Step-by-Step:

      • Before extraction, add a base to your aqueous solution. Common choices are 1M NaOH, saturated NaHCO3, or K2CO3.

      • Use a pH meter or pH paper to confirm that the pH of the aqueous layer is at least 2 units above the pKa of your amine. A pH of >11 is a safe target for most simple amines.[12]

      • Only after confirming the high pH, proceed with the extraction using an appropriate organic solvent.

  • Solvent Selection:

    • Principle: The choice of organic solvent matters. While common solvents like ethyl acetate and dichloromethane are effective, they can sometimes have issues.

    • Considerations: Ethyl acetate can potentially react with nucleophilic amines over long periods.[12] Dichloromethane is denser than water, which can be advantageous but is also a suspected carcinogen. Ethers (diethyl ether, MTBE) are good choices but are highly flammable.

Solvent Pros Cons Notes
Dichloromethane (DCM) Good solvating power, denseHealth concerns, can form emulsionsEnsure pH of aqueous layer is high to prevent salt formation.
Ethyl Acetate (EtOAc) Less toxic than DCMCan react with nucleophilic aminesAvoid prolonged contact.[12]
Diethyl Ether (Et2O) Good solvating power, volatileHighly flammable, peroxide formationUse fresh, inhibitor-free ether for sensitive compounds.
Methyl tert-butyl ether (MTBE) Less prone to peroxide formationLess volatile than Et2OA safer alternative to diethyl ether.

Table 2: Common Solvents for Liquid-Liquid Extraction of Propanamines.

Section 3: Crystallization and Salt Formation

Crystallization can be a highly effective final purification step, but oily free-base amines are often difficult to crystallize. Converting the amine to a salt is the standard and most effective strategy.

Q4: My purified propanamine is an oil. How can I get a solid, crystalline material?

A4: Strategy: Salt Formation. The most reliable method is to convert the basic amine into a salt by reacting it with an acid. The resulting ionic salt generally has a much higher melting point and a more rigid crystal lattice, making it significantly easier to crystallize.[13]

Experimental Protocol: Small-Scale HCl Salt Formation

  • Dissolve the Free Base: Dissolve your purified propanamine oil in a minimal amount of a suitable solvent. Anhydrous diethyl ether, methanol, or isopropanol are common choices.

  • Prepare Acid Solution: In a separate vial, prepare a solution of HCl. Commercially available solutions like 2.0 M HCl in diethyl ether or 4 M HCl in dioxane are ideal as they are anhydrous.

  • Slow Addition: While stirring the amine solution, slowly add the HCl solution dropwise.

  • Precipitation: The ammonium hydrochloride salt will often precipitate immediately as a white solid. If it does not, you may need to cool the solution in an ice bath or gently scratch the inside of the flask with a glass rod to induce crystallization.

  • Isolation: Collect the solid salt by vacuum filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any excess acid, and dry under vacuum.

Acid Common Salt Formed Typical Properties Considerations
Hydrochloric Acid (HCl) HydrochlorideOften crystalline, stableCan be hygroscopic. Use anhydrous HCl solutions.
Sulfuric Acid (H2SO4) Sulfate / BisulfateOften very stable, high melting pointDANGER: Highly corrosive. Can char organic material if concentrated.
Oxalic Acid OxalateOften forms highly crystalline salts.[14]Can be used for chiral resolution (diastereomeric salts).
Tartaric Acid TartrateExcellent for chiral resolution of racemic amines.Readily available in both L-(+) and D-(-) forms.

Table 3: Common Acids for Propanamine Salt Formation and Crystallization.

Section 4: Advanced Purification Strategies

Q5: My reaction mixture contains acidic and neutral byproducts. Is there a more efficient way to remove them than chromatography?

A5: Strategy: Scavenger Resins. For solution-phase parallel synthesis or rapid purification, scavenger resins are an exceptionally powerful tool. These are solid-supported reagents designed to react with and "scavenge" specific types of excess reagents or byproducts from a solution.[15][16]

Workflow: Purification Using an Acid Scavenger

  • Principle: After your reaction is complete, you may have your desired basic propanamine product along with unreacted acidic starting materials or acidic byproducts. An acid scavenger is a polymer resin with a bound basic group (e.g., a tertiary amine or carbonate).[17]

  • Procedure:

    • To your crude reaction mixture, add the appropriate amount of the acid scavenger resin (typically 2-4 equivalents relative to the acid impurity).

    • Stir or gently agitate the slurry at room temperature for a few hours.

    • The resin will react with and sequester the acidic impurities.

    • Simply filter off the solid resin. The filtrate will contain your propanamine product, free of the acidic contaminants.

  • Benefit: This method replaces the need for a liquid-liquid extraction or a column, simplifying the workup to a simple filtration.[15]

Decision Tree: Selecting the Right Purification Strategy

G start Crude Propanamine Mixture impurities What are the main impurities? start->impurities acidic Acidic/Electrophilic impurities->acidic basic Basic/Nucleophilic impurities->basic neutral Neutral (similar polarity) impurities->neutral neutral_diff Neutral (different polarity) impurities->neutral_diff lle Perform Acid/Base LLE acidic->lle scavenger_acid Use Acid Scavenger Resin (e.g., Isocyanate or SO3H resin) basic->scavenger_acid chromatography Proceed to Chromatography (See Fig. 1) neutral->chromatography neutral_diff->lle scavenger_base Use Basic Scavenger Resin (e.g., Tris-amine resin) crystallization Attempt Crystallization/ Salt Formation lle->crystallization If pure enough chromatography->crystallization Final Polish

Caption: A high-level decision tree for selecting an appropriate purification strategy based on the nature of impurities in a crude propanamine mixture.

References

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  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Available: [Link]

  • Davis, J. H., et al. (2014). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications. Available: [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines. Master Organic Chemistry. Available: [Link]

  • National Institutes of Health (NIH). (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available: [Link]

  • Reddit. (2023). Extraction solvent for amines in an aqueous reaction solution? r/chemistry. Available: [Link]

  • Google Patents. (n.d.). CN104987297A - Preparation method for propanamide.
  • Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. ResearchGate. Available: [Link]

  • ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Available: [Link]

  • ResearchGate. (n.d.). Reductive Amination of 2-Propanol to Monoisopropylamine Over Ni/γ-Al2O3 Catalysts. Available: [Link]

  • National Institutes of Health (NIH). (2023). Amine Hole Scavengers Facilitate Both Electron and Hole Transfer in a Nanocrystal/Molecular Hybrid Photocatalyst. Available: [Link]

  • National Institutes of Health (NIH). (n.d.). Propylamine. PubChem. Available: [Link]

  • YAKHAK HOEJI. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. Available: [Link]

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  • ACS Publications. (n.d.). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Available: [Link]

  • Google Patents. (n.d.). US4661634A - Removal of impurities from amines.
  • National Institutes of Health (NIH). (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Available: [Link]

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  • Wipf Group, University of Pittsburgh. (2004). strategies in organic synthesis. Available: [Link]

  • Google Patents. (n.d.). WO2017011218A1 - Amines analysis by ion chromatography.
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  • ACS Publications. (2019). Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine. ACS Omega. Available: [Link]

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  • Google Patents. (n.d.). CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
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Technical Support Center: Optimizing Reaction Conditions for Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions (FAQs). Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions and optimize your reaction outcomes.

Introduction to Pyrazole N-Alkylation

N-alkylated pyrazoles are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] The substitution pattern on the pyrazole ring, particularly the position of the N-alkyl group, can significantly impact the molecule's biological activity. However, the inherent tautomerism of unsymmetrically substituted pyrazoles often leads to challenges in achieving regioselectivity, resulting in mixtures of N1 and N2 alkylated isomers. This guide will provide insights into controlling this selectivity and overcoming other common hurdles in pyrazole N-alkylation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.

Problem 1: Low or No Product Yield

Q: I am not getting any of my desired N-alkylated pyrazole, or the yield is very low. What are the potential causes and how can I fix this?

A: Low or no yield in pyrazole N-alkylation can stem from several factors, ranging from the reactivity of your substrates to the choice of reaction conditions. Let's break down the common culprits and their solutions.

  • Insufficient Deprotonation: The most common method for pyrazole N-alkylation involves deprotonation of the pyrazole NH followed by nucleophilic attack on an alkyl halide.[3] If the base is not strong enough to deprotonate the pyrazole, the reaction will not proceed.

    • Solution: Choose a base with a pKa higher than that of your pyrazole (typically in the range of 2-3 for the conjugate acid). For standard alkylations, common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃).[4][5] For less reactive pyrazoles, stronger bases like potassium tert-butoxide (KOt-Bu) might be necessary.

  • Poor Electrophile Reactivity: The reactivity of the alkylating agent is crucial.

    • Solution: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride with a less nucleophilic pyrazole, consider switching to the corresponding bromide or iodide. For unreactive electrophiles, consider alternative alkylation methods such as using trichloroacetimidates under acidic conditions, which can be effective for benzylic, phenethyl, and benzhydryl groups.[1][3]

  • Inappropriate Solvent: The solvent plays a critical role in solubilizing the reactants and influencing the nucleophilicity of the pyrazolate anion.

    • Solution: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally good choices as they solvate the cation of the base, leaving a more "naked" and reactive pyrazolate anion.[4][6] For instance, using K₂CO₃ in DMSO is a robust system for achieving regioselective N1-alkylation in many 3-substituted pyrazoles.[6]

  • Reaction Temperature and Time: Some alkylations are sluggish at room temperature.

    • Solution: Heating the reaction mixture can significantly increase the reaction rate. Temperatures between 80°C and 100°C are common.[5][7] Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields by enabling rapid heating to high temperatures.[7][8][9][10]

Problem 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Q: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles. How can I control the regioselectivity?

A: This is the most common challenge with unsymmetrical pyrazoles. The ratio of N1 to N2 isomers is influenced by a delicate balance of steric and electronic effects, as well as reaction conditions.

  • Steric Hindrance: The most straightforward way to influence regioselectivity is through sterics.

    • Causality: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. If you have a bulky substituent at the 3- or 5-position of the pyrazole ring, the incoming electrophile will favor the more accessible nitrogen.[1][3]

    • Solution: If possible, design your synthesis to have a sterically demanding group at either the 3- or 5-position to direct the alkylation. For example, in unsymmetrical pyrazoles, the major product is often controlled by sterics.[1][3]

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the two nitrogen atoms.

    • Causality: Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen atom, favoring alkylation at the more distant nitrogen. However, this effect can be complex and is often intertwined with sterics.

    • Solution: Computational analysis, such as DFT calculations, can be a powerful tool to predict the relative activation energies for alkylation at each nitrogen and thus the expected major regioisomer.[6][11][12]

  • Choice of Base and Cation: The nature of the base and its counter-ion can have a profound effect on regioselectivity.

    • Causality: Coordinating cations from bases like KOt-Bu can chelate with nearby functional groups on the pyrazole, sterically blocking one of the nitrogen atoms and directing the alkylation to the other.[12] Non-coordinating bases, such as organic amines like 2,6-lutidine, may lead to different selectivity.[12]

    • Solution: Screen different bases. For example, if a reaction with NaH gives a mixture, trying K₂CO₃ or Cs₂CO₃ might alter the N1/N2 ratio.[4] The larger cesium cation can sometimes lead to different solvation and reactivity of the pyrazolate anion.

  • Functional Group-Directed Alkylation: The presence of certain functional groups on the pyrazole can be exploited to direct alkylation.

    • Causality: A functional group capable of coordinating with the cation of the base can hold it in a specific location, effectively blocking one of the nitrogen atoms from reacting.[4]

    • Solution: Modifying a substituent on the pyrazole ring can switch the regioselectivity. For instance, converting an acetyl group to a hydrazone can guide the alkylation towards a specific nitrogen atom.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a standard pyrazole N-alkylation?

A1: A reliable starting point for many pyrazole N-alkylations is to use 1.2 equivalents of an alkyl bromide, 2 equivalents of potassium carbonate (K₂CO₃) as the base, and anhydrous dimethylformamide (DMF) as the solvent. The reaction can be stirred at room temperature and monitored by TLC or LC-MS. If the reaction is slow, heating to 60-80°C is a reasonable next step.

Q2: Are there alternative, milder methods for pyrazole N-alkylation?

A2: Yes, several alternative methods exist that avoid the use of strong bases or high temperatures.

  • Acid-Catalyzed Alkylation: Using trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA) allows for the N-alkylation of pyrazoles under mild, acidic conditions.[1][3] This method is particularly effective for introducing benzylic and other carbocation-stabilizing groups.[1][3]

  • Phase-Transfer Catalysis (PTC): PTC can be a highly efficient method, often performed without a solvent.[13] A quaternary ammonium salt is used to transfer the pyrazolate anion into an organic phase where it reacts with the alkylating agent.[13] This can lead to high yields and simplified workups.[5][13]

  • Mitsunobu Reaction: This reaction allows for the alkylation of pyrazoles with alcohols under mild, neutral conditions, though it requires stoichiometric amounts of triphenylphosphine and an azodicarboxylate.[3]

Q3: How can I improve the reaction rate?

A3: To increase the reaction rate, consider the following:

  • Increase Temperature: As mentioned, heating is often effective.

  • Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[7][8][9][10]

  • Choice of Leaving Group: Use a more reactive alkylating agent (alkyl iodide > alkyl bromide > alkyl chloride).

  • Solvent: Ensure you are using an appropriate polar aprotic solvent (DMF, DMSO, MeCN).

Q4: My pyrazole has multiple NH groups. How can I achieve mono-alkylation?

A4: Achieving selective mono-alkylation on a molecule with multiple pyrazole rings or other NH-containing heterocycles can be challenging.

  • Stoichiometry Control: Carefully controlling the stoichiometry by using only one equivalent of the alkylating agent is the first step.

  • Protecting Groups: If stoichiometry control is insufficient, you may need to employ a protecting group strategy to block the other reactive sites.

  • Acid-Catalyzed Conditions: Under certain acidic conditions, selective mono-alkylation might be possible, though this often requires further study for a specific substrate.[1]

Data and Protocols

Table 1: Common Conditions for Pyrazole N-Alkylation
Method Base/Catalyst Solvent Temperature Typical Electrophile Key Advantages
Standard Basic K₂CO₃, NaH, Cs₂CO₃DMF, MeCN, DMSORT to 100°CAlkyl halidesWidely applicable, readily available reagents.[3][4][6]
Acid-Catalyzed Camphorsulfonic acid (CSA)1,2-DCERoom TemperatureTrichloroacetimidatesMild conditions, avoids strong bases.[1][3]
Phase-Transfer K₂CO₃ / TBAB¹Solvent-free or Toluene60-100°CAlkyl halidesHigh yields, often no solvent needed.[5][13]
Microwave-Assisted K₂CO₃, Cs₂CO₃DMF, Ethanol80-200°CAlkyl halidesDrastically reduced reaction times.[7][8][9]

¹TBAB = Tetrabutylammonium bromide

Experimental Protocol: General Procedure for Base-Mediated N-Alkylation
  • To a solution of the pyrazole (1.0 equiv) in anhydrous DMF (0.2 M), add the base (e.g., K₂CO₃, 2.0 equiv).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.2 equiv) dropwise.

  • Stir the reaction at the desired temperature (e.g., room temperature or 80°C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocol: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This protocol is adapted from Organics2022 , 3(2), 110-121.[1]

  • In a round-bottom flask under an argon atmosphere, combine the trichloroacetimidate (1.0 equiv), the pyrazole (1.0 equiv), and camphorsulfonic acid (CSA) (0.2 equiv).

  • Add dry 1,2-dichloroethane (DCE) to achieve a 0.25 M solution.

  • Stir the reaction at room temperature for 4 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizing the Concepts

Diagram 1: General Workflow for Troubleshooting Pyrazole N-Alkylation

troubleshooting_workflow start Start: Pyrazole N-Alkylation check_yield Low or No Yield? start->check_yield check_regio Poor Regioselectivity? check_yield->check_regio No base 1. Check Base Strength (pKa > Pyrazole) check_yield->base Yes sterics 1. Analyze Sterics (Alkylation at less hindered N) check_regio->sterics Yes success Successful Alkylation check_regio->success No electrophile 2. Check Electrophile (I > Br > Cl) base->electrophile solvent 3. Check Solvent (Use Polar Aprotic) electrophile->solvent temp 4. Increase Temperature (Consider MW) solvent->temp temp->success base_cation 2. Vary Base/Cation (e.g., K₂CO₃ vs. NaH) sterics->base_cation functional_group 3. Exploit Functional Groups (Chelation effects) base_cation->functional_group functional_group->success regioselectivity_factors cluster_factors Controlling Factors pyrazole Unsymmetrical Pyrazole sterics Steric Hindrance (Substituents at C3/C5) pyrazole->sterics electronics Electronic Effects (EWG/EDG) pyrazole->electronics conditions Reaction Conditions (Base, Cation, Solvent) pyrazole->conditions outcome Regioselective N-Alkylation (N1 vs. N2) sterics->outcome electronics->outcome conditions->outcome

Sources

Technical Support Center: Synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine. This resource is designed for chemistry professionals engaged in pharmaceutical research and process development. We will address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind each recommendation to ensure the integrity and success of your synthesis.

Overview of the Synthetic Pathway

The most direct and widely adopted route for synthesizing this compound is a two-step process. It begins with an aza-Michael addition (cyanoethylation) of 4-methylpyrazole with acrylonitrile, followed by the chemical reduction of the resulting nitrile intermediate. While conceptually straightforward, each step presents unique challenges that can impact yield, purity, and scalability. This guide provides a structured, question-and-answer framework to navigate these potential issues.

Synthetic_Pathway cluster_0 Step 1: Aza-Michael Addition (Cyanoethylation) cluster_1 Step 2: Nitrile Reduction 4MP 4-Methylpyrazole Nitrile 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile 4MP->Nitrile Base Catalyst (e.g., Triton B) Heat ACN Acrylonitrile ACN->Nitrile Nitrile_Red 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile Amine This compound Nitrile_Red->Amine Reducing Agent (e.g., Raney Ni, H₂) Solvent (e.g., EtOH/NH₃)

Caption: General two-step synthesis of the target amine.

Part 1: Aza-Michael Addition (Cyanoethylation) of 4-Methylpyrazole

This initial step involves the N-alkylation of 4-methylpyrazole. The primary challenges are achieving regioselectivity and preventing unwanted polymerization of the Michael acceptor, acrylonitrile.

Frequently Asked Questions & Troubleshooting

Question 1: I am observing very low conversion or no reaction at all. What are the likely causes?

Answer: Poor conversion in the cyanoethylation of 4-methylpyrazole typically stems from issues with nucleophilicity or reaction conditions.

  • Causality: 4-Methylpyrazole has a pKa of approximately 2.95, making it a weak nucleophile. For the aza-Michael addition to proceed efficiently, the pyrazole nitrogen must be deprotonated to form the more nucleophilic pyrazolate anion, or the reaction must be driven by thermal energy.

  • Troubleshooting Steps:

    • Introduce a Base Catalyst: The reaction is often sluggish without a catalyst. A strong, non-nucleophilic base is preferred. Common choices include sodium methoxide, potassium hydroxide, or quaternary ammonium hydroxides like Triton B.[1] These catalysts deprotonate the pyrazole in situ, dramatically increasing the reaction rate.

    • Increase Reaction Temperature: In the absence of a catalyst, thermal conditions (e.g., refluxing in a suitable solvent or neat at 80-100 °C) can provide the necessary activation energy.[2] However, this increases the risk of acrylonitrile polymerization.

    • Solvent Selection: While the reaction can be run neat, using a polar aprotic solvent like acetonitrile or DMF can help solubilize the pyrazole and catalyst, leading to a more homogeneous and efficient reaction.

Question 2: My NMR analysis indicates a mixture of two isomers. Why is this happening and how can I control it?

Answer: The formation of regioisomers is a classic challenge when alkylating unsymmetrical pyrazoles. Alkylation can occur at either the N1 or N2 position.

  • Mechanistic Insight: 4-Methylpyrazole has two non-equivalent ring nitrogens. N-alkylation can lead to 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile (the desired N1 isomer) or 3-(4-methyl-1H-pyrazol-2-yl)propanenitrile (the undesired N2 isomer). The outcome is governed by a delicate balance of steric and electronic factors. Generally, alkylation at the nitrogen further from the methyl group (N1) is sterically favored and leads to the thermodynamically more stable product.[3]

  • Control & Mitigation Strategy:

    • Thermodynamic Control: Running the reaction for a longer duration at a moderate temperature often favors the formation of the more stable N1 isomer.

    • Characterization: The two isomers can be distinguished using ¹H NMR. The chemical shifts of the pyrazole ring protons (at the C3 and C5 positions) will be distinct for each isomer.

    • Purification: If a mixture is formed, the isomers typically have different polarities and can be separated using silica gel column chromatography.

Regioisomer_Formation 4MP 4-Methylpyrazole ACN + Acrylonitrile N1_Isomer N1-Alkylation (Desired Product) Sterically Favored ACN->N1_Isomer Path A N2_Isomer N2-Alkylation (Side Product) Sterically Hindered ACN->N2_Isomer Path B

Caption: Competing N1 and N2 alkylation pathways.

Question 3: My reaction mixture became a thick, intractable solid. What caused this and is it preventable?

Answer: This is a clear sign of acrylonitrile polymerization, a common and problematic side reaction.

  • Root Cause: Acrylonitrile is highly susceptible to anionic polymerization, which can be initiated by strong bases, especially at elevated temperatures.[4] Once initiated, the polymerization is often rapid and exothermic, leading to the solidification of the reaction mixture.

  • Prevention Protocol:

    • Control Temperature: Add the acrylonitrile dropwise to the pyrazole mixture, especially if the reaction is exothermic. Use an ice bath to maintain a consistent internal temperature.

    • Limit Base Concentration: Use the minimum effective amount of base catalyst (typically 0.1-5 mol%).

    • Consider an Inhibitor: For large-scale reactions, adding a radical inhibitor like hydroquinone can prevent polymerization, although this is less common for base-catalyzed cyanoethylation.

Part 2: Reduction of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile

The second step converts the nitrile functional group to a primary amine. The main challenge here is to prevent the formation of secondary and tertiary amine impurities through over-alkylation.

Frequently Asked Questions & Troubleshooting

Question 1: My final product is contaminated with significant amounts of secondary amine. How can this be avoided?

Answer: The formation of secondary amines is the most prevalent side reaction during nitrile reduction and arises from the reaction between the product amine and an intermediate imine.

  • Mechanism of Side Reaction: During catalytic hydrogenation (e.g., with Raney Nickel), the nitrile is first reduced to an imine intermediate. This imine can either be further reduced to the desired primary amine or be attacked by a molecule of the already-formed primary amine. This condensation reaction produces a new imine, which is then reduced to a secondary amine.[5][6]

Secondary_Amine_Formation Nitrile R-C≡N Imine [R-CH=NH] Imine Intermediate Nitrile->Imine + H₂/Catalyst PrimaryAmine R-CH₂-NH₂ (Desired Product) Imine->PrimaryAmine + H₂/Catalyst (Desired Path) SecondaryAmine (R-CH₂)₂NH (Side Product) Imine->SecondaryAmine + Primary Amine - NH₃ + H₂/Catalyst (Side Reaction Path)

Caption: Mechanism of secondary amine impurity formation.

  • Recommended Solutions:

    • Ammonia Addition (for Catalytic Hydrogenation): The most effective method when using Raney Nickel or other hydrogenation catalysts is to perform the reaction in the presence of excess ammonia.[6] This is typically achieved by using a solution of ammonia in an alcohol (e.g., ethanolic ammonia). The high concentration of ammonia shifts the equilibrium of the condensation reaction away from the formation of the secondary amine precursor.

    • Use of Hydride Reducing Agents: Strong hydride reagents like lithium aluminum hydride (LAH) are very effective and less prone to forming secondary amines because the reduction of the nitrile is typically fast and complete.[7] However, LAH requires strict anhydrous conditions and a more complex, hazardous workup.[8][9]

Question 2: Which reducing agent is better: Raney Nickel or Lithium Aluminum Hydride (LAH)?

Answer: The choice depends on scale, available equipment, and safety considerations. Both are effective but have distinct advantages and disadvantages.

FeatureRaney® Nickel (with H₂)Lithium Aluminum Hydride (LAH)
Primary Side Reaction Secondary/tertiary amine formationFewer amine side products
Conditions High pressure H₂ gas, presence of NH₃Anhydrous solvent (THF, ether), inert atm.
Workup Simple filtration of the catalystHazardous quenching (e.g., Fieser method)
Safety Pyrophoric catalyst, flammable H₂ gasExtremely reactive with water/protic solvents
Scalability Excellent for industrial scaleChallenging and hazardous on a large scale
Recommendation Preferred for scale-up due to safety and workup.Excellent for lab-scale for high purity.

Question 3: What is a reliable experimental protocol for the Raney Nickel reduction?

Answer: The following protocol is a robust starting point for suppressing secondary amine formation.

Protocol: Catalytic Hydrogenation using Raney® Nickel
  • Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (approx. 0.2 eq by weight, handle as a slurry) three times with anhydrous ethanol. Caution: Do not allow the catalyst to become dry as it is pyrophoric.[10]

  • Reaction Setup: To a high-pressure hydrogenation vessel, add 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile (1.0 eq). Add a 7 M solution of ammonia in methanol or ethanol (approx. 10-15 volumes). Carefully add the washed Raney® Nickel slurry.

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, but consult your equipment's specifications).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) until hydrogen uptake ceases (typically 6-24 hours).

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Critical: Keep the filter cake wet with solvent at all times to prevent ignition. Quench the spent catalyst by slowly adding it to a large volume of water.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude this compound, which can be further purified by distillation or crystallization if necessary.

References

  • Troitskii, N. A., et al. (1969). Synthesis of 1-Alkyl(aryl)-3- and -5-aminopyrazoles. Chemistry of Heterocyclic Compounds, 3(4), 542-545. (Note: While not a direct protocol, this provides context on pyrazole synthesis).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • BMC. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer Nature. Retrieved from [Link]

  • Arizzi, M. A., et al. (1993). The effect of cyanamide and 4-methylpyrazole on the ethanol-induced locomotor activity in mice. PubMed. Retrieved from [Link]

  • ResearchGate. (2016). Conversions after given time of the aza‐Michael addition of 1 and 2 to... Retrieved from [Link]

  • Winans, C. F., & Adkins, H. (1932). Hydrogenation of Basic Nitriles with Raney Nickel. Journal of the American Chemical Society, 54(1), 306-307. (Note: Historical context on the specific challenge).
  • ResearchGate. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. Retrieved from [Link]

  • PubMed Central. (2023). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from [Link]

  • PubMed Central. (2019). The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen in Human Volunteers. Retrieved from [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

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Technical Support Center: Enhancing the Solubility of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable protocols for overcoming solubility challenges with this compound in biological assays. Poor solubility can be a significant hurdle, leading to inaccurate and irreproducible results. This document offers a structured approach to systematically address and resolve these issues.

Part 1: Understanding the Challenge - Physicochemical Properties and Their Impact

The structure of this compound, which contains both a basic primary amine and a pyrazole ring, suggests it is a weakly basic compound. The solubility of such compounds is highly dependent on pH.[1][2][3] At physiological pH (around 7.4), a significant portion of the amine groups will be protonated, which generally increases aqueous solubility. However, the overall solubility is also influenced by the lipophilicity of the molecule, including the methyl-pyrazole moiety.

Challenges in achieving the desired concentration in aqueous buffers for biological assays often arise from the compound precipitating out of solution. This can happen during the preparation of stock solutions, upon dilution into assay media, or during storage.

Part 2: Troubleshooting and Optimization Strategies (FAQs)

This section provides answers to common questions and troubleshooting guidance for enhancing the solubility of this compound.

Q1: My compound is precipitating when I try to make a stock solution in an aqueous buffer. What should I do?

A1: Direct dissolution in aqueous buffers is often problematic for compounds with limited water solubility. The recommended first step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay medium.[4]

  • Expert Insight: The choice of organic solvent is critical. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and compatibility with many biological assays at low final concentrations.[5] However, it's essential to be aware that DMSO can have biological effects, so the final concentration should typically be kept below 0.5%.[6][7]

Q2: I've made a stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?

A2: This is a common issue that occurs when the aqueous medium cannot accommodate the compound at the desired concentration, even with a small amount of co-solvent. Here are several strategies to address this, which can be used alone or in combination:[8]

  • pH Adjustment: Since this compound is a weak base, lowering the pH of the aqueous medium will increase the proportion of the protonated, more soluble form of the compound.[1][3][9]

    • Causality: The primary amine group has a pKa that, when in a solution with a pH below this pKa, will exist predominantly in its ionized (protonated) form. This charged species has much greater aqueous solubility than the neutral form.

  • Use of Co-solvents: In addition to the DMSO from your stock, you can include other co-solvents in your final assay medium to increase the solubility of your compound.[5]

    • Expert Insight: Ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol are commonly used co-solvents in biological experiments.[8] It is crucial to test the tolerance of your specific cell line or assay system to these solvents, as they can have cytotoxic effects at higher concentrations.[8]

  • Employing Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[10][11]

    • Commonly Used Surfactants: Non-ionic surfactants like Tween® 20 and Tween® 80 are frequently used in biological assays.[8][10] Anionic surfactants like sodium dodecyl sulfate (SDS) can also be effective but are more likely to disrupt cell membranes and denature proteins.[12]

  • Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble molecules, thereby enhancing their solubility and stability.[13][14][15][16]

    • Expert Insight: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a good safety profile.[16]

Q3: What is the best initial approach to try for enhancing solubility?

A3: A systematic, stepwise approach is recommended. The following workflow diagram illustrates a logical progression for troubleshooting solubility issues.

solubility_workflow cluster_troubleshooting start Start: Compound Precipitation stock_solution Prepare concentrated stock in 100% DMSO start->stock_solution dilute Dilute stock into aqueous assay buffer stock_solution->dilute precipitates Precipitation? dilute->precipitates success Success: Proceed with Assay precipitates->success No troubleshoot Troubleshooting Strategies precipitates->troubleshoot Yes ph_adjust Adjust pH of Aqueous Buffer (Acidic) precipitates->ph_adjust cosolvent Add Co-solvent (e.g., Ethanol, PEG400) surfactant Add Surfactant (e.g., Tween® 80) cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) ph_adjust->dilute cosolvent->dilute surfactant->dilute cyclodextrin->dilute

Caption: Recommended workflow for troubleshooting solubility.

Q4: How do I choose the right concentration of a solubilizing agent?

A4: The optimal concentration of any solubilizing agent should be determined empirically. It is a balance between achieving the desired compound concentration and minimizing the impact of the agent on the biological assay. The following table provides typical starting concentration ranges for common solubilizing agents.

Solubilizing AgentTypical Starting ConcentrationMaximum Recommended Concentration (Cell-based assays)Key Considerations
DMSO -< 0.5% (v/v)Can have biological effects; check cell line tolerance.[6]
Ethanol 1-5% (v/v)< 1% (v/v)Can be cytotoxic at higher concentrations.[8]
PEG 400 1-10% (v/v)Check literature for specific assayGenerally well-tolerated.
Tween® 80 0.01-0.1% (v/v)< 0.1% (v/v)Can interfere with assays involving lipid membranes.
HP-β-CD 1-5% (w/v)Check literature for specific assayCan extract cholesterol from cell membranes.

Note: Always run a vehicle control (assay medium with the solubilizing agent but without the compound) to account for any effects of the solubilizing agent itself.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for preparing solutions of this compound.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard method for preparing a high-concentration stock solution in an organic solvent.[4][17][18][19]

  • Determine Molecular Weight: Obtain the molecular weight (MW) of this compound.

  • Calculate Mass: Calculate the mass of the compound required to make a stock solution of a desired concentration (e.g., 10 mM).

    • Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x MW ( g/mol )

  • Weigh Compound: Accurately weigh the calculated mass of the compound using an analytical balance.

  • Dissolve in Solvent: Add the weighed compound to a sterile microcentrifuge tube or vial. Add the appropriate volume of 100% DMSO to achieve the desired concentration.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution for Biological Assays

This protocol details how to perform accurate serial dilutions from your stock solution to create working solutions for your experiments.[20][21][22][23][24]

  • Pre-wet Pipette Tips: Before each pipetting step, pre-wet the pipette tip by aspirating and dispensing the liquid two to three times. This ensures accurate volume delivery.[20]

  • Prepare Intermediate Dilution: Prepare an intermediate dilution of your stock solution in your assay medium. For example, if your final highest concentration is 100 µM and your stock is 10 mM, you could make a 1:10 dilution to 1 mM in the assay medium, and then a further 1:10 dilution to 100 µM.

  • Perform Serial Dilutions:

    • Dispense your assay medium (diluent) into the wells of a microplate or into microcentrifuge tubes.

    • Transfer a specific volume from your highest concentration well/tube to the next well/tube containing the diluent.

    • Mix thoroughly by pipetting up and down several times. Crucially, use a fresh pipette tip for each transfer to prevent carry-over and ensure accuracy. [21][22]

    • Repeat this process for the desired number of dilutions.

The following diagram illustrates a 1:2 serial dilution series.

Caption: Example of a 1:2 serial dilution workflow.

Part 4: Self-Validating Systems and Best Practices

To ensure the trustworthiness and reproducibility of your results, it is essential to incorporate self-validating checks into your experimental design.

  • Visual Inspection: Always visually inspect your solutions at each dilution step for any signs of precipitation. If precipitation is observed, the results from that concentration and all subsequent dilutions will be inaccurate.

  • Vehicle Controls: As mentioned, always include a vehicle control (the final concentration of all solubilizing agents without the test compound) to assess the background effect of your formulation.

  • Positive and Negative Controls: Use appropriate positive and negative controls for your specific assay to ensure it is performing as expected.

  • Concentration-Response Curves: When assessing the biological activity of your compound, a clear concentration-response relationship provides confidence that the observed effect is due to the compound and not an artifact of your formulation.

By following the guidance in this technical support center, researchers can systematically overcome the solubility challenges associated with this compound, leading to more reliable and reproducible data in their biological assays.

References

  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

  • PubMed Central. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved from [Link]

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  • Integra Biosciences. (2023, February 16). How to do serial dilutions (including calculations). Retrieved from [Link]

  • PubMed Central. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]

  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • PCCA. (2022, January 5). The Role of Surfactants in Compounded Preparation. Retrieved from [Link]

  • PubMed Central. (n.d.). The Significance of Acid/Base Properties in Drug Discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link]

  • YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • SciSpace. (2019, October 6). Surfactants and their role in Pharmaceutical Product Development: An Overview. Retrieved from [Link]

  • Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

  • American Society for Microbiology. (2005, September 30). Serial Dilution Protocols. Retrieved from [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • ScienceAsia. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • PubMed Central. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • PubMed Central. (2022, May 25). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Retrieved from [Link]

  • StackWave. (2023, June 14). Understanding Serial Dilution - An Essential Practice for Drug Discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Surfactants modify the release from tablets made of hydrophobically modified poly (acrylic acid). Retrieved from [Link]

  • ResearchGate. (2025, January 26). β-cyclodextrin inclusion complex as a potent delivery system for enhanced cytotoxicity of paclitaxel in triple-negative breast cancer cells. Retrieved from [Link]

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  • Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
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  • Science Buddies. (n.d.). How to Make Dilutions and Serial Dilutions. Retrieved from [Link]

  • American Chemical Society. (2025, December 25). Aldehyde-Functionalized Cellulose Nanofiber Hydrogels for pH-Sensitive Drug Delivery via Dynamic Imine Bonding. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Retrieved from [Link]

  • PubChem. (n.d.). N-[(3-phenyl-1H-pyrazol-5-yl)methyl]propan-1-amine. Retrieved from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • ACS Publications. (2026, January 9). Rapid Evaluation of Amine-Functionalized Solvents for Biomass Deconstruction Using High-Throughput Screening and One-Pot Enzymat. Retrieved from [Link]

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Technical Support Center: Analytical Methods for 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical detection of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methods for this compound. We will move from foundational questions to technique-specific troubleshooting, explaining the causality behind each experimental choice to ensure robust and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: What are the primary challenges in the analysis of this compound?

A1: The primary challenges stem from the molecule's physicochemical properties. It is a relatively polar primary amine. This leads to several analytical hurdles:

  • Poor Chromatographic Peak Shape: The basic primary amine can interact strongly with acidic sites (residual silanols) on silica-based HPLC columns, causing significant peak tailing.[1][2]

  • Low Volatility: The compound's polarity and hydrogen-bonding capability make it non-volatile, which is problematic for direct analysis by Gas Chromatography (GC).[3][4]

  • Sample Preparation Complexity: Extracting a polar compound from complex biological or environmental matrices can be difficult, often requiring specialized techniques like mixed-mode Solid-Phase Extraction (SPE).[5]

Q2: Which analytical technique is best suited for quantifying this compound?

A2: For sensitive and selective quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[6][7] Its specificity allows for accurate measurement even in complex matrices. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a viable alternative if high sensitivity is not required and the sample matrix is relatively clean. Gas Chromatography-Mass Spectrometry (GC-MS) is generally not recommended without a derivatization step to increase volatility and improve peak shape.[4]

Q3: Is chemical derivatization necessary for the analysis of this amine?

A3:

  • For GC Analysis: Yes, derivatization is mandatory. The native amine is not sufficiently volatile or thermally stable for GC analysis.[3][4] Derivatization masks the polar amine group, increasing volatility and preventing interactions with the GC column.[8]

  • For LC Analysis: No, derivatization is typically not required. However, it can be used to improve chromatographic retention or enhance detection (e.g., using a fluorescent tagging agent for HPLC-Fluorescence detection). For LC-MS/MS, direct analysis is preferred to maintain structural information and simplify the workflow.

Q4: How should I prepare samples containing this compound?

A4: The ideal sample preparation method depends on the matrix.

  • Simple Matrices (e.g., reaction mixtures, pure solvents): A simple "dilute-and-shoot" approach is often sufficient, where the sample is diluted in the initial mobile phase.[9]

  • Complex Matrices (e.g., plasma, urine, tissue homogenates): A more rigorous cleanup is essential to remove interferences.[5] Solid-Phase Extraction (SPE) using a mixed-mode cation exchange sorbent is highly effective. This technique utilizes both reversed-phase and ion-exchange mechanisms to retain the basic amine while washing away neutral and acidic interferences. Liquid-Liquid Extraction (LLE) can also be optimized but may be less selective.

Q5: What are the recommended storage conditions for the analyte and its solutions?

A5: Primary amines can be susceptible to degradation and adsorption. It is recommended to store stock solutions in a non-reactive solvent (e.g., methanol or acetonitrile) at -20°C or lower in tightly sealed containers. The analyte itself should be stored under inert gas if possible, especially for long-term storage, to prevent oxidation.[10] Repeated freeze-thaw cycles should be avoided.

Section 2: HPLC-UV Method Development & Troubleshooting

This section provides guidance for users developing methods on standard HPLC-UV systems.

Q: My HPLC peak for the amine is tailing severely on a C18 column. What is the cause and how can I fix it?

A: This is the most common issue for amines in reversed-phase HPLC.

  • Causality: The basic amine group (pKa likely ~9-10) carries a positive charge at neutral or acidic pH. This charged group interacts electrostatically with negatively charged, deprotonated residual silanol groups (pKa ~3.5-4.5) on the surface of the silica-based C18 packing material. This secondary interaction is strong and kinetically slow, resulting in a "tailing" peak shape.[2]

  • Solutions:

    • Mobile Phase Modification (Low pH): Add an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH down to <3.0. At this low pH, the vast majority of silanol groups are protonated (Si-OH) and neutral, minimizing the unwanted ionic interaction.[1]

    • Mobile Phase Modification (Competing Base): Add a small amount of a competing amine, like triethylamine (TEA), to the mobile phase. TEA will preferentially bind to the active silanol sites, effectively masking them from your analyte.

    • Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are designed to have a minimal number of residual silanols.

    • Consider an Alternative Stationary Phase: A "polar-embedded" phase or an AQ-type C18 column can provide better peak shape for polar bases due to their unique surface chemistry.

Q: I am struggling with retaining the compound on my C18 column. It elutes near the void volume. What should I do?

A: This occurs because the analyte is too polar for strong interaction with the nonpolar C18 stationary phase.

  • Causality: Reversed-phase chromatography separates compounds based on hydrophobicity. Highly polar molecules have little affinity for the nonpolar stationary phase and are swept through the column quickly by the mobile phase.

  • Solutions:

    • Use a Highly Aqueous Mobile Phase: Decrease the organic solvent (acetonitrile or methanol) percentage in your mobile phase. Ensure your C18 column is "aqueous stable" (AQ-type) to prevent phase collapse with >95% water.

    • Use a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for polar compounds. It uses a polar stationary phase (e.g., bare silica, diol) and a high-organic mobile phase. Water acts as the strong eluting solvent.

    • Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., sodium dodecyl sulfate) to the mobile phase. The reagent pairs with the protonated amine, forming a neutral, more hydrophobic complex that can be retained on a C18 column. Note that these reagents can be difficult to remove from the column and are not compatible with MS.

Troubleshooting Flowchart: HPLC Peak Shape Issues

G start Poor Peak Shape (Tailing/Fronting) check_overload Is sample concentration too high? start->check_overload reduce_conc Reduce Injection Mass/ Concentration check_overload->reduce_conc Yes check_pH Is Mobile Phase pH < 3? check_overload->check_pH No success Peak Shape Improved reduce_conc->success lower_pH Add 0.1% Formic Acid or TFA to Mobile Phase check_pH->lower_pH No check_column Using a modern, high-purity, end-capped column? check_pH->check_column Yes lower_pH->success change_column Switch to a modern column or a polar-embedded phase check_column->change_column No hilic_option Consider HILIC for highly polar analytes check_column->hilic_option Yes, still tailing change_column->success hilic_option->success

Caption: Troubleshooting logic for poor HPLC peak shape.

Example Starting Protocol: HPLC-UV

This protocol provides a robust starting point for method development.

  • Column: High-purity, end-capped C18, 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 1 min, ramp to 50% B over 5 min, hold for 1 min, then return to initial conditions and re-equilibrate for 3 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • UV Detection: Scan for maximum absorbance (likely ~210-230 nm due to the pyrazole ring) using a PDA detector, then select the optimal wavelength for quantification.

ParameterRecommended Starting ConditionRationale
Stationary Phase C18, Polar-Embedded, or PFPBalances retention and peak shape.[6]
Mobile Phase pH < 3.0 (e.g., 0.1% Formic Acid)Minimizes silanol interactions.[1]
Organic Modifier AcetonitrileLower viscosity provides better efficiency.
Temperature 30-40°CImproves peak shape and reduces viscosity.
UV Wavelength ~210-230 nm (verify experimentally)Pyrazole rings typically absorb in the low UV range.
Section 3: LC-MS/MS Method Development & Troubleshooting

For high-sensitivity and high-selectivity applications, LC-MS/MS is the preferred platform.

Q: I am getting a very weak signal for my compound in ESI-MS. How can I improve ionization efficiency?

A: This is a common challenge related to analyte chemistry and source conditions.

  • Causality: Electrospray Ionization (ESI) requires the analyte to be charged in solution before it enters the mass spectrometer. For a basic amine, this means it must be protonated (M+H)+.

  • Solutions:

    • Operate in Positive Ion Mode: This is essential for a basic amine.

    • Acidify the Mobile Phase: Using a mobile phase with a pH at least 2 units below the analyte's pKa ensures complete protonation. 0.1% formic acid (pH ~2.7) is an excellent first choice as it is a good proton source and MS-friendly.

    • Optimize Source Parameters: Systematically optimize the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for your specific compound.

    • Check for Ion Suppression: Co-eluting compounds from your sample matrix can compete with your analyte for ionization, suppressing its signal. Improve chromatographic separation or enhance sample cleanup to mitigate this.

Q: How do I select and optimize MRM (Multiple Reaction Monitoring) transitions for quantification?

A: MRM provides the high selectivity of tandem MS. The process involves selecting a precursor ion and a specific product ion.

  • Causality: In the MS, the precursor ion (typically the protonated molecule, [M+H]+) is selected in the first quadrupole (Q1). It is then fragmented by collision with an inert gas in the collision cell (Q2). A specific, stable fragment (the product ion) is then selected in the third quadrupole (Q3) and detected. This two-stage filtering dramatically reduces noise and enhances selectivity.

  • Procedure:

    • Determine the Precursor Ion: Infuse a standard solution of your analyte into the MS and operate in full scan mode to confirm the mass of the protonated molecule [M+H]+. For this compound (C8H15N3), the monoisotopic mass is 153.1266, so the [M+H]+ precursor will be m/z 154.13.

    • Generate a Product Ion Spectrum: Perform a product ion scan on m/z 154.13. Infuse the standard and increase the collision energy (CE) stepwise to find an optimal energy that produces stable, abundant product ions.

    • Select MRM Transitions: Choose at least two abundant and specific product ions. One will be the "quantifier" (most abundant) and the other the "qualifier" (for identity confirmation). The fragmentation of the propan-amine chain is a likely pathway.

    • Optimize Collision Energy: For each selected transition, perform a CE optimization to find the voltage that yields the maximum product ion intensity.

Workflow for LC-MS/MS Method Development

G cluster_0 Mass Spectrometry Optimization cluster_1 Liquid Chromatography Optimization infuse 1. Infuse Analyte Standard find_precursor 2. Confirm Precursor Ion ([M+H]+ = m/z 154.1) infuse->find_precursor product_scan 3. Perform Product Ion Scan find_precursor->product_scan select_transitions 4. Select Quantifier & Qualifier Product Ions product_scan->select_transitions optimize_ce 5. Optimize Collision Energy (CE) & Source Parameters select_transitions->optimize_ce develop_lc 6. Develop HPLC Method (See HPLC Section) optimize_ce->develop_lc check_matrix 7. Assess Matrix Effects & Carryover develop_lc->check_matrix validate 8. Method Validation (Linearity, LLOQ, Accuracy) check_matrix->validate

Caption: A systematic workflow for LC-MS/MS method development.

Example Starting Protocol: LC-MS/MS
  • LC System: Use the HPLC method described in Section 2. The use of formic acid is ideal for ESI+ ionization. Avoid TFA, as it can cause significant ion suppression.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Nebulizer Gas (N2): Optimize per instrument.

    • Drying Gas (N2): Optimize per instrument.

ParameterPredicted ValueRationale
Precursor Ion (Q1) m/z 154.1Protonated molecule [C8H15N3 + H]+.
Product Ion 1 (Quant) Hypothetical m/z 111.1Loss of propan-amine fragment, leaving methyl-pyrazole moiety.
Product Ion 2 (Qual) Hypothetical m/z 81.1Further fragmentation of the pyrazole ring.
Collision Energy 10 - 25 eVMust be optimized empirically for each transition.

Note: Product ions are hypothetical and must be determined experimentally.

Section 4: GC-MS Method Development & Troubleshooting

Direct GC-MS analysis of this compound is not feasible. This section focuses on the mandatory derivatization step.

Q: Why can't I inject my amine directly onto the GC? What will happen if I try?

A: If injected directly, several problems will occur:

  • Causality: The polar -NH2 group will form strong hydrogen bonds with any active sites in the GC inlet liner and column stationary phase, leading to severe peak tailing and potential irreversible adsorption.[4] The compound is also not volatile enough to travel through the column at typical GC temperatures without thermal degradation.

  • Expected Outcome: You will likely see no peak at all, or a very broad, tailing peak with extremely poor sensitivity and no reproducibility.

Q: Which derivatization reagent should I choose?

A: The choice depends on the desired stability of the derivative and potential interferences.

  • Causality: Derivatization replaces the active hydrogens on the amine with nonpolar, bulky groups, making the molecule volatile and preventing unwanted column interactions.[8]

  • Recommended Reagents:

    • Silylation (e.g., MSTFA, BSTFA): These are aggressive and highly effective reagents that replace active hydrogens with a trimethylsilyl (TMS) group. The resulting derivatives are very volatile and chromatograph well. The main drawback is their extreme moisture sensitivity; the reaction must be performed under anhydrous conditions.[11]

    • Acylation (e.g., Trifluoroacetic Anhydride - TFAA, Pentafluoropropionic Anhydride - PFPA): These reagents form stable amide derivatives. The fluorine atoms in the derivatives make them highly sensitive for detection by an Electron Capture Detector (ECD), though they are also easily detected by MS. These reactions are generally less sensitive to trace amounts of water than silylation.[3]

Decision Tree: Choosing a Derivatization Strategy

G start Need to Analyze by GC-MS check_moisture Can you ensure anhydrous conditions? start->check_moisture silylation Use Silylation (MSTFA) - High volatility - Excellent chromatography check_moisture->silylation Yes acylation Use Acylation (PFPA/TFAA) - More stable derivatives - Less moisture sensitive check_moisture->acylation No / Unsure ms_detect Both are suitable for MS silylation->ms_detect check_detector Using ECD for ultra-trace analysis? acylation->check_detector acylation_ecd Acylation is preferred due to electrophoric nature check_detector->acylation_ecd Yes check_detector->ms_detect No (using MS)

Caption: Decision guide for selecting an appropriate derivatization reagent.

Example Protocol: Silylation with MSTFA for GC-MS
  • Sample Preparation: Evaporate the solvent from your sample extract to complete dryness under a stream of nitrogen. It is critical to remove all water.

  • Derivatization: Add 50 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) and 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dry residue.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature and inject 1 µL into the GC-MS system.

  • GC Parameters:

    • Inlet: Splitless, 250°C.

    • Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm (or similar).

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Parameters:

    • Ionization: Electron Ionization (EI), 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-450.

ParameterExpected Value/ConditionRationale
Derivatization Reagent MSTFAHighly effective and produces volatile byproducts.[11]
Reaction Conditions Anhydrous, 60-70°C, 30 minEnsures complete reaction. Moisture will consume the reagent.
GC Column Non-polar (5% phenyl)Standard column suitable for a wide range of derivatized compounds.
Expected Derivative Di-TMS derivative (MW = 297.2)Both hydrogens on the primary amine are replaced by TMS groups.
References
  • Vashchenko, A. V., et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1024. [Link]

  • Gherib, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 34. [Link]

  • Le, H. D., et al. (2011). Quantification of Primary Amine Groups Available for Subsequent Biofunctionalization of Polymer Surfaces. Bioconjugate Chemistry, 22(9), 1751-1758. [Link]

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Płotka-Wasylka, J. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. IntechOpen. [Link]

  • Agilent Technologies (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Application Note. [Link]

  • The Royal Society of Chemistry (2018). Supporting Information for: A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines. RSC Publishing. [Link]

  • Saina, C., et al. (2022). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2022(2), M1373. [Link]

  • Ma, B., et al. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (103), 53142. [Link]

  • ResearchGate (2018). PDF of 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate. [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]

  • ResearchGate (2011). Quantification of Primary Amine Groups Available for Subsequent Biofunctionalization of Polymer Surfaces. ResearchGate. [Link]

  • Chrom-Academy. HPLC Troubleshooting Guide. LCGC. [Link]

  • Korfmacher, W. A. (2005). Fast LC/MS in the analysis of small molecules. Journal of Chromatography B, 827(1), 1-10. [Link]

  • Biotage (2023). How should I purify a complex, polar, amide reaction mixture? Biotage Application Note. [Link]

  • Le, H. D., et al. (2011). Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces. PubMed. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • SIELC Technologies. Separation of 1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl- on Newcrom R1 HPLC column. SIELC. [Link]

  • Al-Mokyna, F. H., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • PharmaCores (2025). Advanced Guide to HPLC Troubleshooting. PharmaCores. [Link]

  • American Pharmaceutical Review (2015). Mass Spectrometry in Small Molecule Drug Development. Pharma Review. [Link]

  • Hoye, T. R., et al. (2005). Primary Amine (−NH2) Quantification in Polymers: Functionality by 19F NMR Spectroscopy. Macromolecules, 38(23), 9578-9584. [Link]

  • Płotka-Wasylka, J. (2018). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 118(17), 7709-7746. [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 188-198. [Link]

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  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • University of Helsinki (2017). Chromatographic Determination of Amines in Food Samples. Helda. [Link]

  • Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 665313. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. SCION. [Link]

  • Gomaa, H. A. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3646. [Link]

  • Martinez, A., et al. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2018(2), M990. [Link]

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Technical Support Center: Overcoming Resistance to Pyrazole-Based Inhibitors in Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered when cell lines develop resistance to this important class of compounds. Pyrazole derivatives are versatile scaffolds used in a multitude of kinase inhibitors targeting pathways involved in cell proliferation and survival, such as Akt, Aurora kinases, MAPKs, and CDKs.[1][2][3] However, as with many targeted therapies, the emergence of resistance is a significant hurdle in both preclinical and clinical settings.[4] This resource will equip you with the knowledge and experimental protocols to dissect and potentially overcome these resistance mechanisms.

I. Frequently Asked Questions (FAQs)

This section addresses initial questions you may have when observing a loss of efficacy of your pyrazole-based inhibitor.

Q1: My cell line, which was previously sensitive to my pyrazole-based inhibitor, is now showing reduced sensitivity. What are the first steps I should take?

A1: First, confirm the basics. Ensure the inhibitor's integrity by verifying its storage conditions and consider purchasing a new lot. It's also crucial to re-authenticate your cell line to rule out contamination or misidentification. If these are in order, the next step is to perform a dose-response curve with a cell viability assay (e.g., MTT or MTS) to quantify the shift in the half-maximal inhibitory concentration (IC50).[5][6] A significant increase in the IC50 value confirms the development of resistance.[5]

Q2: What are the most common reasons cell lines become resistant to pyrazole-based kinase inhibitors?

A2: Resistance to kinase inhibitors, including those with a pyrazole core, typically arises from a few key mechanisms:[4][7]

  • On-target alterations: Mutations in the kinase target that prevent the inhibitor from binding effectively. A classic example is the "gatekeeper" mutation.[8]

  • Bypass signaling: Activation of alternative signaling pathways that compensate for the inhibited pathway, allowing the cell to continue to proliferate and survive.[9][10]

  • Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters that pump the inhibitor out of the cell, reducing its intracellular concentration.[11][12]

  • Target overexpression: Increased expression of the target protein, requiring higher concentrations of the inhibitor to achieve the same level of inhibition.[8]

Q3: How can I determine which resistance mechanism is at play in my cell line?

A3: A systematic approach is required. Start by sequencing the target kinase to check for mutations.[8] Next, use techniques like Western blotting to probe for the activation of common bypass pathways (e.g., PI3K/Akt, MAPK/ERK).[7][13] To investigate drug efflux, you can use inhibitors of ABC transporters in combination with your pyrazole-based compound to see if sensitivity is restored.

Q4: Is it possible to reverse this resistance?

A4: In some cases, yes. If resistance is due to the activation of a bypass pathway, a combination therapy approach using an inhibitor for that pathway alongside your pyrazole-based inhibitor can be effective.[14] For efflux pump-mediated resistance, co-administration with an efflux pump inhibitor can restore sensitivity. If a target mutation is the cause, a next-generation inhibitor designed to bind to the mutated kinase might be necessary.[15]

II. Troubleshooting Guides

This section provides detailed experimental workflows to investigate and overcome specific resistance mechanisms.

Guide 1: Investigating On-Target Alterations

A primary mechanism of acquired resistance to kinase inhibitors is the development of mutations in the drug's target protein that reduce inhibitor binding affinity.[8]

Workflow: Identifying Target Mutations

Caption: Workflow for identifying on-target mutations.

Experimental Protocol: Target Gene Sequencing
  • Cell Lysis and Nucleic Acid Extraction:

    • Culture both the resistant and the parental (sensitive) cell lines.

    • Harvest cells and extract genomic DNA (gDNA) or total RNA using a commercially available kit. For RNA, proceed to reverse transcribe it to complementary DNA (cDNA).

  • PCR Amplification:

    • Design primers flanking the coding sequence of the target kinase.

    • Perform PCR to amplify the target gene from both the resistant and parental cell line-derived gDNA or cDNA.

  • Sequencing:

    • Purify the PCR products.

    • Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis:

    • Align the sequencing results from the resistant cells to the parental cells and a reference sequence from a public database (e.g., NCBI).

    • Identify any nucleotide changes that result in amino acid substitutions.

Interpreting the Results & Next Steps
Observation Interpretation Next Steps
No mutations found Resistance is likely not due to on-target alterations.Proceed to Guide 2 to investigate bypass pathways.
Mutation(s) identified The mutation(s) may be responsible for resistance.- Perform site-directed mutagenesis to introduce the mutation into the parental cell line and confirm its role in resistance.- Consider computational modeling to predict how the mutation affects inhibitor binding.- Screen for next-generation inhibitors that are effective against the mutated target.[15]
Guide 2: Uncovering Bypass Signaling Pathways

Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of the targeted inhibitor.[4][9] The PI3K/Akt/mTOR and MAPK/ERK pathways are common culprits.[7][16]

Workflow: Detecting Activated Bypass Pathways

Caption: Workflow for detecting bypass pathway activation.

Experimental Protocol: Western Blotting for Phospho-Proteins
  • Cell Treatment and Lysis:

    • Plate both resistant and parental cells.

    • Treat the cells with your pyrazole-based inhibitor at a concentration that effectively inhibits the target in the parental line.

    • Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[17]

  • Protein Quantification and Electrophoresis:

    • Quantify the protein concentration in each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE.[18]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for a phosphorylated form of a key signaling protein (e.g., phospho-Akt, phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the protein and/or a housekeeping protein like β-actin or GAPDH.

Interpreting the Results & Next Steps
Observation in Resistant Cells Interpretation Next Steps
Increased phosphorylation of a bypass pathway protein (e.g., p-Akt, p-ERK) compared to parental cells The corresponding bypass pathway is activated and may be driving resistance.- Confirm the role of the bypass pathway using a specific inhibitor for that pathway in combination with your pyrazole-based inhibitor.- A synergistic effect (restored sensitivity) would confirm this mechanism.
No significant change in phosphorylation levels of common bypass pathways Resistance may be due to other mechanisms.Proceed to Guide 3 to investigate drug efflux.
Guide 3: Assessing Drug Efflux Mechanisms

Increased expression of ABC transporters is a well-established mechanism of multidrug resistance.[11] These transporters actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.

Workflow: Investigating Drug Efflux

Caption: Workflow for investigating drug efflux.

Experimental Protocol: ABC Transporter Inhibition Assay
  • Cell Seeding:

    • Seed the resistant cell line in a 96-well plate.

  • Treatment:

    • Prepare a serial dilution of your pyrazole-based inhibitor.

    • Prepare a second serial dilution of your inhibitor in media containing a fixed concentration of a broad-spectrum ABC transporter inhibitor (e.g., verapamil or cyclosporin A).

    • Treat the cells with both sets of dilutions. Include appropriate controls (cells alone, cells with ABC transporter inhibitor alone).

  • Cell Viability Measurement:

    • After the desired incubation period (typically 48-72 hours), measure cell viability using an appropriate assay (e.g., MTT, MTS).[19][20]

  • Data Analysis:

    • Calculate the IC50 of your pyrazole-based inhibitor in the presence and absence of the ABC transporter inhibitor.

Interpreting the Results & Next Steps
Observation Interpretation Next Steps
Significant decrease in IC50 in the presence of the ABC transporter inhibitor Resistance is at least partially mediated by ABC transporter-mediated drug efflux.- Use Western blotting or qPCR to determine which specific ABC transporters (e.g., MDR1/ABCB1, MRP1/ABCC1, BCRP/ABCG2) are upregulated in the resistant cell line.- Consider designing or screening for pyrazole-based inhibitors that are not substrates for these transporters.
No significant change in IC50 Drug efflux is unlikely to be the primary resistance mechanism.Consider other possibilities, such as alterations in drug metabolism or epigenetic changes.
Guide 4: Advanced Strategy - CRISPR/Cas9 for Resistance Gene Discovery

For a more unbiased approach to identifying resistance mechanisms, a genome-wide CRISPR/Cas9 screen can be employed.[21] This powerful technique can uncover novel genes and pathways involved in resistance.[22][23]

Workflow: CRISPR/Cas9 Screening

Caption: Workflow for CRISPR/Cas9-based resistance screening.

This advanced technique requires specialized expertise and resources but can provide invaluable insights into complex resistance mechanisms.

III. Conclusion

Overcoming resistance to pyrazole-based inhibitors in cell lines requires a systematic and evidence-based approach. By carefully validating your reagents and cell lines, and then methodically investigating the most common mechanisms of resistance—on-target alterations, bypass signaling, and drug efflux—you can gain a deeper understanding of the challenges you face. The troubleshooting guides and protocols provided here offer a robust framework for your investigations. Remember that resistance is often multifactorial, and a combination of these mechanisms may be at play. Advanced techniques like CRISPR/Cas9 screening can further illuminate the genetic basis of resistance, paving the way for the development of more effective therapeutic strategies.

IV. References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Kahtani, A. A., & El-Sayed, M. A.-H. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4969. [Link]

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  • Varela-Ramirez, A., et al. (2022). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 23(14), 7851. [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 901–925. [Link]

  • Bukowski, K., & Kciuk, M. (2020). Understanding and targeting resistance mechanisms in cancer. Cancers, 12(6), 1627. [Link]

  • Lee, J. H., & Kim, S. Y. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (198), e65691. [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55–74. [Link]

  • Dadgostar, P. (2023). CRISPR-Cas9 System: A Prospective Pathway toward Combatting Antibiotic Resistance. Molecules, 28(12), 4843. [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5707. [Link]

  • Gushchina, I. V., & Shchekotikhin, A. E. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Future Medicinal Chemistry, 16(5), 375–395. [Link]

  • Wang, S., et al. (2022). Genome-wide CRISPR/Cas9 screening for drug resistance in tumors. Frontiers in Oncology, 12, 965128. [Link]

  • Frontiers Media. (n.d.). Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression. Retrieved from [Link]

  • Wikipedia. (2024, November 25). MTT assay. [Link]

  • Bio-protocol. (n.d.). Drug resistance -Cancer biochemistry -Cancer Biology. Retrieved from [Link]

  • Miller, A. K., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(1), 1. [Link]

  • El-Damasy, A. K., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 9, 760975. [Link]

  • Piazza, R., & Tamborini, E. (2022). Overcoming resistance mechanisms to kinase inhibitors. OncoTargets and Therapy, 15, 239–254. [Link]

  • MDPI. (n.d.). Special Issue : Studying Drug Resistance Using Cancer Cell Lines. Retrieved from [Link]

  • Bennani, F. E., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 667375. [Link]

  • Al-Yasari, I. H., & Ghaith, A. M. (2021). CRISPR/Cas9 for overcoming drug resistance in solid tumors. Cellular and Molecular Life Sciences, 78(17-18), 6147–6163. [Link]

  • National Center for Biotechnology Information. (2023). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. [Link]

  • Targeted Oncology. (2016, August 10). Overcoming Resistance to Targeted Cancer Therapy. [Link]

  • Wang, Y., et al. (2022). Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways. Molecules, 27(19), 6613. [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]

  • YouTube. (2023, May 9). Optimizing and overcoming resistance to current KRAS inhibitors. [Link]

  • ResearchGate. (2019, October 21). What tests can be performed to check the effect of drug on cancer cell line?[Link]

  • Schmidt, M., & Scharenberg, C. (2014). Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops. In JAK-STAT Pathway in Disease (pp. 227–241). [Link]

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  • Lin, L., & Bivona, T. G. (2013). Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology. Seminars in Oncology, 40(2), 186–199. [Link]

  • ResearchGate. (n.d.). Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of Novel Kinase Inhibitors: Evaluating a 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine Analog Against Established c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the efficacy of novel kinase inhibitors, using the structural motif 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine as a representative investigational compound. For the purpose of this analysis, we will designate this molecule as "CMPD-X" and hypothesize its primary target as the proto-oncogene receptor tyrosine kinase, c-Met (also known as hepatocyte growth factor receptor, HGFR).

The c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion. Its dysregulation, often through amplification or mutation, is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and gastric cancer, making it a key therapeutic target. This guide will compare the hypothetical efficacy of CMPD-X against two clinically relevant c-Met inhibitors: Crizotinib, a multi-targeted kinase inhibitor, and Capmatinib, a highly selective c-Met inhibitor.

Our approach is grounded in established preclinical evaluation methodologies, progressing from initial biochemical validation to complex cellular and in vivo models. We will detail the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format.

The c-Met Signaling Axis: A Primer

The c-Met pathway is activated upon binding of its only known ligand, hepatocyte growth factor (HGF). This binding event induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain, creating docking sites for downstream signaling proteins. This cascade activates crucial pathways like RAS/MAPK, PI3K/AKT, and STAT3, which collectively promote cell proliferation, survival, and metastasis. Inhibitors are designed to block the ATP-binding pocket of the c-Met kinase domain, preventing this initial phosphorylation event and shutting down the entire downstream cascade.

cMet_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cMet c-Met Receptor RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Phosphorylates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Phosphorylates STAT JAK/STAT Pathway cMet->STAT Phosphorylates HGF HGF Ligand HGF->cMet Binds ATP ATP ATP->cMet Activates Inhibitor CMPD-X / Crizotinib / Capmatinib Inhibitor->cMet Blocks ATP Binding Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Metastasis Metastasis STAT->Metastasis

Caption: The c-Met signaling pathway and point of inhibitor intervention.

Stage 1: Biochemical Potency Assessment

The first step is to determine if CMPD-X directly inhibits the kinase activity of c-Met in a purified, cell-free system. This provides a direct measure of target engagement and intrinsic potency.

Experimental Rationale

We employ an in vitro kinase assay to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates higher potency. It is crucial to perform this assay at an ATP concentration that approximates the Michaelis constant (Km) for ATP, as competitive inhibitors will appear less potent at non-physiological, high ATP concentrations.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
  • Reagents: Recombinant human c-Met kinase, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, Lanthanide-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024), and a streptavidin-conjugated acceptor fluorophore (e.g., SureLight®-Allophycocyanin).

  • Plate Preparation: Serially dilute CMPD-X, Crizotinib, and Capmatinib in a 384-well assay plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Kinase Reaction: Add the c-Met enzyme to each well, followed by a mixture of the biotinylated substrate and ATP. Incubate at room temperature for 1-2 hours to allow for substrate phosphorylation.

  • Detection: Stop the reaction by adding EDTA. Add the detection reagents (Eu-labeled antibody and SA-acceptor) and incubate for 1 hour.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the log concentration of the inhibitor. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data Summary (Hypothetical)
CompoundTargetBiochemical IC50 (nM)
CMPD-X c-Met15.2
Crizotinib c-Met, ALK, ROS14.1
Capmatinib c-Met0.8

Stage 2: Cellular Potency and Target Engagement

While a biochemical assay confirms direct inhibition, a cell-based assay is essential to determine if the compound can penetrate the cell membrane, engage its target in a complex biological environment, and inhibit downstream signaling.

Experimental Rationale

We will use a c-Met amplified gastric cancer cell line, such as MKN-45, which is dependent on c-Met signaling for its survival. We first measure the direct inhibition of c-Met phosphorylation (target engagement) and then assess the ultimate functional outcome: inhibition of cell proliferation.

Cellular_Assay_Workflow cluster_elisa Phospho-c-Met ELISA cluster_viability Cell Viability Assay start Seed MKN-45 Cells treat Treat with Inhibitors (CMPD-X, Crizotinib, Capmatinib) for 2 hours start->treat incubate Incubate for 72 hours start->incubate lyse Lyse Cells treat->lyse elisa Measure Phospho-c-Met (Tyr1234/1235) lyse->elisa result_elisa Determine p-c-Met IC50 elisa->result_elisa viability Add CellTiter-Glo® Reagent incubate->viability read Measure Luminescence viability->read result_viability Determine GI50 read->result_viability

Caption: Workflow for determining cellular potency and target engagement.

Protocol 1: Phospho-c-Met Inhibition Assay
  • Cell Culture: Seed MKN-45 cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of each inhibitor for 2 hours.

  • Cell Lysis: Aspirate the media and lyse the cells with a buffer containing protease and phosphatase inhibitors.

  • ELISA: Use a sandwich ELISA kit specific for phosphorylated c-Met (e.g., Tyr1234/1235). Add cell lysates to the antibody-coated plate.

  • Detection & Analysis: Follow the manufacturer's protocol for washing, adding detection antibody, substrate, and stop solution. Read absorbance and plot the results to calculate the IC50 for phospho-c-Met inhibition.

Protocol 2: Cell Proliferation Assay
  • Cell Culture: Seed MKN-45 cells at a low density in a 96-well plate.

  • Inhibitor Treatment: Add serial dilutions of each inhibitor and incubate for 72 hours.

  • Viability Measurement: Use a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Analysis: Measure luminescence and normalize the data to untreated controls. Plot the percentage of growth inhibition against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Summary (Hypothetical)
Compoundp-c-Met IC50 (nM, MKN-45 cells)Cell Proliferation GI50 (nM, MKN-45 cells)
CMPD-X 25.540.8
Crizotinib 8.215.7
Capmatinib 1.32.5

Stage 3: In Vivo Efficacy Assessment

The final preclinical step is to evaluate the inhibitor's ability to control tumor growth in a living organism. This tests the compound's pharmacokinetic and pharmacodynamic properties, including its stability, bioavailability, and ability to reach the tumor at effective concentrations.

Experimental Rationale

An in vivo xenograft model provides the most clinically relevant preclinical data. We implant human c-Met-dependent tumor cells (MKN-45) into immunodeficient mice. After tumors are established, we treat the mice with the inhibitors and measure the effect on tumor volume over time.

Protocol: MKN-45 Xenograft Mouse Model
  • Cell Implantation: Subcutaneously inject MKN-45 cells into the flank of immunodeficient mice (e.g., NOD-SCID or Athymic Nude).

  • Tumor Growth: Monitor mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, CMPD-X, Crizotinib, Capmatinib) with 8-10 mice per group.

  • Dosing: Administer the compounds daily via oral gavage at pre-determined, well-tolerated doses.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a measure of general toxicity.

  • Endpoint Analysis: At the end of the study (e.g., 21-28 days), euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for p-c-Met) to confirm target inhibition in vivo.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each group relative to the vehicle control.

Comparative Data Summary (Hypothetical)
CompoundDose (mg/kg, oral)Tumor Growth Inhibition (TGI, %) @ Day 21Change in Body Weight (%)
Vehicle N/A0%+2%
CMPD-X 5075%-4%
Crizotinib 2585%-6%
Capmatinib 1095%-1%

Conclusion and Interpretation

  • Potency: Capmatinib is the most potent inhibitor at both the biochemical and cellular levels, consistent with its design as a highly selective c-Met inhibitor. CMPD-X demonstrates respectable nanomolar potency but is less active than both Crizotinib and Capmatinib.

  • Efficacy: All three compounds show significant in vivo anti-tumor efficacy. The superior TGI of Capmatinib at a lower dose suggests a wider therapeutic window and potentially better tolerability compared to the multi-targeted Crizotinib and the novel CMPD-X.

  • Potential: While less potent than the comparators, the strong TGI of CMPD-X suggests it has favorable drug-like properties (e.g., bioavailability, tumor penetration) that warrant further investigation. Future studies should focus on comprehensive kinase selectivity profiling to understand its off-target effects and on dose-escalation studies to determine its maximum tolerated dose and optimal efficacy.

This framework ensures that a new chemical entity is evaluated with scientific rigor, providing the necessary data to make informed decisions about its potential for further development as a therapeutic agent.

References

  • Title: MET proto-oncogene, receptor tyrosine kinase. Source: Gene - NCBI URL: [Link]

  • Title: The MET receptor tyrosine kinase: a key player in cancer. Source: Nature Reviews Cancer URL: [Link]

  • Title: Targeting the HGF/c-MET pathway in cancer therapy. Source: Expert Opinion on Therapeutic Targets URL: [Link]

  • Title: Crizotinib fact sheet. Source: National Cancer Institute URL: [Link]

  • Title: Capmatinib in MET-dysregulated advanced non-small-cell lung cancer: a narrative review. Source: Translational Lung Cancer Research URL: [Link]

  • Title: Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of gastric cancer cells. Source: Oncotarget URL: [Link]

Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3] The 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine core represents a promising framework for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, drawing insights from studies on structurally related pyrazole-containing compounds, with a particular focus on their potential as kinase inhibitors. Understanding the intricate relationship between chemical structure and biological function is paramount for the rational design of more potent and selective drug candidates.

Core Scaffold and Rationale for Modification

The this compound scaffold comprises three key regions amenable to chemical modification: the pyrazole ring, the propan-1-amine side chain, and the terminal amino group. Each of these regions plays a crucial role in the molecule's interaction with its biological target. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, the propan-1-amine linker provides conformational flexibility, and the terminal amine can be functionalized to modulate physicochemical properties and target engagement.

The exploration of SAR for this class of compounds is driven by the hypothesis that systematic modifications to these regions will elucidate the key structural features required for potent and selective biological activity. The following sections will delve into a comparative analysis of various analogs, highlighting how specific structural changes impact their performance.

Comparative Analysis of Analog Performance

Due to the limited availability of a comprehensive SAR study on the exact this compound scaffold, this guide will draw parallels from a well-documented study on a closely related series of 1H-pyrazol-3-amine derivatives investigated as Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors.[4] RIPK1 is a critical mediator of necroptosis and inflammation, making it a compelling target for therapeutic intervention in a range of diseases.[4] The insights from this study provide a valuable framework for understanding the potential SAR of the topic compounds.

Modifications on the Pyrazole Ring

Substitutions on the pyrazole ring have a profound impact on the inhibitory activity of these analogs. The following table summarizes the effects of various substituents on the pyrazole moiety of a related 1H-pyrazol-3-amine scaffold against RIPK1.

Compound Modification on Pyrazole Ring RIPK1 IC50 (nM)
Reference 1 4-H>10000
Analog A 4-Cl150
Analog B 4-Br89
Analog C 4-I45
Analog D 4-CH3210
Analog E 4-CF368

Data extrapolated from a study on 1H-pyrazol-3-amine derivatives as RIPK1 inhibitors for illustrative purposes.[4]

The data clearly indicates that substitution at the 4-position of the pyrazole ring is crucial for activity. Halogen substitution, in particular, demonstrates a clear trend where increasing the size and polarizability of the halogen (from Cl to I) leads to a significant enhancement in potency. This suggests that this position may be involved in a key interaction within the binding pocket of the target kinase, potentially through halogen bonding or hydrophobic interactions. The trifluoromethyl group (CF3) also confers potent activity, likely due to its strong electron-withdrawing nature and ability to form favorable interactions.

Modifications of the Propan-1-amine Linker and Terminal Amine

The length and rigidity of the linker between the pyrazole core and a terminal aromatic ring (in the case of the RIPK1 inhibitors) are critical for optimal activity. Shortening or lengthening the linker often leads to a decrease in potency, highlighting the importance of precise positioning of the terminal group within the binding site.

Furthermore, modifications to the terminal amine group are a common strategy to improve pharmacokinetic properties such as solubility and cell permeability. For instance, acylation of the terminal amine can modulate the compound's polarity and its ability to cross cell membranes.

Experimental Protocols: A Guide to Key Assays

The evaluation of novel chemical entities requires robust and reproducible experimental protocols. Below are detailed methodologies for key assays relevant to the SAR studies of pyrazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: RIPK1)

This assay is fundamental to determining the direct inhibitory effect of the synthesized analogs on the target kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. This is often quantified using a luminescent ATP detection system, where the amount of ATP consumed is inversely proportional to the kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute recombinant human RIPK1 enzyme and the appropriate substrate in kinase buffer.

    • Prepare a solution of ATP in kinase buffer.

  • Assay Procedure:

    • Add the test compound to the wells of a 384-well plate.

    • Add the RIPK1 enzyme and substrate solution to the wells and incubate.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the reaction mixture at room temperature.

    • Stop the reaction and measure the remaining ATP using a commercial luminescent ATP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Causality Behind Experimental Choices: The choice of a luminescent ATP detection method provides high sensitivity and a broad dynamic range, allowing for accurate determination of IC50 values. The use of recombinant human enzyme ensures that the observed inhibition is specific to the target of interest.

Cell-Based Necroptosis Assay

This assay assesses the ability of the compounds to protect cells from necroptotic cell death, providing a measure of their cellular efficacy.

Principle: Necroptosis is induced in a suitable cell line (e.g., human HT-29 cells) using a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor. Cell viability is then measured to determine the protective effect of the test compounds.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture HT-29 cells in appropriate media until they reach a suitable confluency.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment and Necroptosis Induction:

    • Treat the cells with serial dilutions of the test compounds for a specified period.

    • Induce necroptosis by adding a cocktail of TNF-α, a Smac mimetic, and a pan-caspase inhibitor.

  • Cell Viability Measurement:

    • After the induction period, measure cell viability using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis:

    • Calculate the percentage of cell protection for each compound concentration.

    • Determine the EC50 value from the dose-response curve.

Causality Behind Experimental Choices: The use of a triple-stimulation cocktail (TNF-α, Smac mimetic, and caspase inhibitor) ensures a robust and specific induction of the necroptotic pathway. Measuring cell viability provides a direct and functionally relevant readout of the compound's protective effect.

Visualizing Structure-Activity Relationships and Workflows

Visual representations are invaluable tools for understanding complex biological data and experimental processes.

SAR_Trends cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold This compound Pyrazole_Ring Pyrazole Ring (e.g., 4-position substitution) Scaffold->Pyrazole_Ring Modify Propanamine_Linker Propan-1-amine Linker (Length & Rigidity) Scaffold->Propanamine_Linker Modify Terminal_Amine Terminal Amine (Acylation, Alkylation) Scaffold->Terminal_Amine Modify Activity Kinase Inhibition (e.g., RIPK1) Pyrazole_Ring->Activity Impacts Potency Propanamine_Linker->Activity Impacts Positioning Terminal_Amine->Activity Modulates PK/PD

Caption: Key modification sites on the core scaffold and their impact on biological activity.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies Synthesis Synthesis of Analogs Kinase_Assay Kinase Inhibition Assay (IC50) Synthesis->Kinase_Assay Screening Cell_Assay Cell-Based Functional Assay (EC50) Kinase_Assay->Cell_Assay Lead Identification PK_Studies Pharmacokinetic Studies Cell_Assay->PK_Studies Lead Optimization Efficacy_Models Disease Models PK_Studies->Efficacy_Models Candidate Selection

Caption: A generalized workflow for the discovery and development of pyrazole-based inhibitors.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs and related pyrazole-containing compounds reveal critical insights for the design of potent and selective kinase inhibitors. Key takeaways include the importance of substitution on the pyrazole ring, particularly at the 4-position, and the precise tuning of the linker and terminal functionalities. The data gathered from in vitro and cell-based assays provide a solid foundation for guiding further optimization efforts.

Future work should focus on a more systematic exploration of the chemical space around this scaffold, including the synthesis of a broader range of analogs with diverse substituents. Further elucidation of the binding mode through co-crystallography studies would provide invaluable structural information to guide rational drug design. Ultimately, the goal is to develop novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles for the treatment of various diseases, including inflammatory disorders and cancer.

References

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link][4]

  • Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. Molecules. [Link][2]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules. [Link][5]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Current status of pyrazole and its biological activities. Journal of the Indian Chemical Society. [Link][1]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ACS Publications. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. [Link][3]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Scientific Reports. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. [Link]

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A Comprehensive Guide to the Biological Target Validation of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously validate the biological target of the novel small molecule, 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine. The structural characteristics of this compound, specifically the presence of a primary amine linked to a pyrazole scaffold, suggest a plausible interaction with monoamine oxidase (MAO) enzymes.[1] This guide will, therefore, focus on a multi-faceted approach to test the primary hypothesis that Monoamine Oxidase A (MAO-A) is a direct biological target.

The validation strategy is built on the principles of scientific integrity, employing a series of orthogonal experiments to build a robust and compelling case for target engagement and functional modulation. We will progress from initial biochemical confirmation of enzymatic inhibition to direct evidence of target binding in a cellular environment, and finally, to genetic validation of the target's role in the compound's activity.

Initial Hypothesis: Biochemical Validation of MAO-A Inhibition

The first crucial step is to determine if this compound can inhibit MAO-A activity in a controlled, in vitro setting. MAO enzymes are responsible for the oxidative deamination of monoamine neurotransmitters.[2] A direct inhibition assay will quantify the compound's potency and provide the foundational evidence for our hypothesis. Fluorometric assays are highly suitable for this purpose due to their sensitivity and adaptability to a high-throughput format.[3]

Experimental Workflow: MAO-A Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Test Compound (TC) - MAO-A Enzyme - MAO-A Substrate (Tyramine) - Positive Control (Clorgyline) - Detection Reagents plate Plate Setup: - TC dilutions - Controls - Enzyme reagents->plate incubate_inhibitor Pre-incubate TC/Controls with MAO-A Enzyme plate->incubate_inhibitor add_substrate Initiate Reaction: Add Tyramine Substrate incubate_inhibitor->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction detect Add Detection Reagent (measures H₂O₂ production) incubate_reaction->detect read Read Fluorescence (λex=530 / λem=585 nm) detect->read plot Plot % Inhibition vs. [Compound] read->plot ic50 Calculate IC₅₀ Value plot->ic50

Caption: Workflow for the biochemical MAO-A inhibition assay.

Detailed Protocol: Fluorometric MAO-A Inhibition Assay

This protocol is adapted from commercially available kits, such as the Monoamine Oxidase Assay Kit from Sigma-Aldrich (MAK136) or Abcam (ab241031).[3]

A. Reagent Preparation:

  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., from 100 µM to 1 nM) in the assay buffer.

  • Positive Control: Prepare a dilution series of a known selective MAO-A inhibitor, such as Clorgyline , to serve as a positive control.[4]

  • Negative Control: As a negative control, use a structurally similar compound that is predicted to be inactive. If unavailable, use the vehicle (DMSO) as the primary negative control.

  • MAO-A Enzyme: Use a commercially available recombinant human MAO-A enzyme. Dilute it to the working concentration specified by the manufacturer in the provided assay buffer.

  • Substrate Solution: Prepare a working solution of a suitable substrate. Tyramine can be used as it is a substrate for both MAO-A and MAO-B.

  • Detection Reagent: Prepare the detection mix containing horseradish peroxidase (HRP) and a fluorometric probe, which will react with the H₂O₂ produced by the MAO-A reaction.[3]

B. Assay Procedure (96-well plate format):

  • Add 50 µL of diluted test compound, positive control, or vehicle control to the appropriate wells of a black, clear-bottom 96-well plate.

  • Add 50 µL of the diluted MAO-A enzyme solution to all wells.

  • Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.

  • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Stop the reaction and develop the signal by adding 50 µL of the detection reagent to each well.

  • Incubate for an additional 10 minutes at room temperature.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation = 530 nm, emission = 585 nm).

C. Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

To assess selectivity, this assay should be repeated using recombinant human MAO-B enzyme and a selective MAO-B inhibitor like Selegiline or Rasagiline as the positive control. [4]

Target Engagement: Biophysical Validation in a Cellular Milieu

While a biochemical assay confirms enzyme inhibition, it does not prove that the compound engages the target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to demonstrate direct physical binding between a compound and its target protein in intact cells or tissue lysates.[5][6] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis of Soluble Protein cells Culture Cells Expressing MAO-A (e.g., SH-SY5Y) treat Treat Cells with: - Test Compound - Vehicle (DMSO) cells->treat aliquot Aliquot Treated Cells treat->aliquot heat Heat Aliquots across a Temperature Gradient (e.g., 40°C to 70°C) aliquot->heat lyse Lyse Cells (e.g., Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Aggregated vs. Soluble Proteins lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect detect Detect Soluble MAO-A (e.g., Western Blot, ELISA) collect->detect plot Plot Soluble MAO-A Level vs. Temperature detect->plot

Caption: Workflow for validating target engagement using CETSA.

Detailed Protocol: Western Blot-Based CETSA for MAO-A

MAO-A is a mitochondrial outer membrane protein, which requires a modified CETSA protocol to ensure its proper analysis.[7]

A. Cell Culture and Treatment:

  • Culture a human cell line endogenously expressing MAO-A (e.g., SH-SY5Y neuroblastoma cells) to ~80% confluency.

  • Treat the cells with the test compound at a concentration of approximately 10-20 times its biochemical IC₅₀. Treat a parallel set of cells with the vehicle (DMSO) as a control.

  • Incubate for 1-2 hours under normal cell culture conditions.

B. Thermal Challenge and Lysis:

  • Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C) using a thermal cycler. Include an unheated control.

  • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • To effectively solubilize the membrane-bound MAO-A, add a mild detergent (e.g., 1% Digitonin) and incubate on ice.

C. Detection of Soluble MAO-A:

  • Separate the aggregated (denatured) proteins from the soluble fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Carefully collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of each sample.

  • Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blotting using a validated primary antibody specific for MAO-A.

  • Use a loading control, such as GAPDH or Tubulin, to ensure equal protein loading.

D. Data Analysis:

  • Quantify the band intensities for MAO-A at each temperature for both the vehicle- and compound-treated samples.

  • Normalize the MAO-A signal to the unheated control (100% soluble).

  • Plot the percentage of soluble MAO-A against temperature for both conditions. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms direct target engagement.

Definitive Proof: Genetic Validation of Target Dependency

The most definitive way to validate that a compound's cellular activity is mediated through a specific target is to remove that target and observe if the compound's effect is lost. CRISPR/Cas9-mediated gene knockout is the gold standard for this approach.[8] By creating a cell line that lacks the MAO-A gene, we can directly test whether the cellular phenotype induced by our compound is dependent on the presence of MAO-A.

Detailed Protocol: CRISPR/Cas9-Mediated Knockout of MAO-A

A. sgRNA Design and Cloning:

  • Design two or more single guide RNAs (sgRNAs) targeting early exons of the MAOA gene to ensure a functional knockout.

  • Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., a vector that co-expresses Cas9 and the sgRNA).

B. Transfection and Clonal Selection:

  • Transfect the MAO-A-expressing cell line (e.g., SH-SY5Y) with the Cas9/sgRNA expression plasmid.

  • Two days post-transfection, begin selection with an appropriate antibiotic (if the plasmid contains a resistance marker) or perform single-cell sorting into 96-well plates to isolate individual clones.

  • Expand the single-cell clones into stable cell lines.

C. Knockout Validation:

  • Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Use PCR to amplify the region of the MAOA gene targeted by the sgRNAs, followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

  • Western Blot Analysis: Confirm the absence of MAO-A protein expression in the knockout clones by Western Blot. Use the parental cell line as a positive control.

  • Functional Assay: Perform an MAO-A activity assay on lysates from the knockout and parental cells to confirm the loss of enzymatic function.

D. Phenotypic Assay:

  • Choose a cellular assay that reflects the functional consequence of MAO-A inhibition (e.g., measuring the levels of a MAO-A substrate like serotonin in the cell culture medium).

  • Treat both the parental and the validated MAO-A knockout cell lines with a range of concentrations of this compound.

  • Measure the downstream cellular effect. If the compound's activity is significantly diminished or completely absent in the knockout cells compared to the parental cells, this provides strong evidence that MAO-A is the functional target.

A Comparative Analysis of Validation Methodologies

Each target validation method provides a unique piece of the puzzle. An integrated approach, utilizing all three, provides the most compelling evidence.

Method Principle Information Gained Advantages Limitations
Biochemical Assay Measures enzyme activity in a purified system.Potency (IC₅₀), selectivity (vs. MAO-B), mechanism of inhibition.High-throughput, quantitative, straightforward.Lacks physiological context; does not confirm cell permeability or target engagement in a cell.
CETSA Measures ligand-induced thermal stabilization of a protein in cells.Direct evidence of physical target binding in a cellular environment.Label-free, reflects cellular permeability and target accessibility.[9]Lower throughput than biochemical assays; requires a specific antibody; can be challenging for membrane proteins.[10]
Genetic Knockout Removes the target protein to assess the compound's dependency on it.Definitive evidence of on-target functional activity.Gold standard for functional validation; high confidence in results.Time-consuming and labor-intensive to generate and validate knockout cell lines; potential for off-target effects or compensatory mechanisms.

The Functional Context: MAO-A in Neurotransmitter Metabolism

Understanding the biological role of the target is critical for interpreting experimental results. MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters, primarily serotonin and norepinephrine.[11][12] By inhibiting MAO-A, the levels of these neurotransmitters in the synaptic cleft are increased, which is the basis for the therapeutic effect of MAOI antidepressants.

MAO-A Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_mitochondrion Mitochondrion (Presynaptic) Serotonin_Norepi Serotonin & Norepinephrine Receptors Postsynaptic Receptors Serotonin_Norepi->Receptors Signal Transduction MAOA MAO-A Serotonin_Norepi->MAOA Reuptake & Degradation Metabolites Inactive Metabolites MAOA->Metabolites Compound This compound Compound->MAOA Inhibition

Caption: Role of MAO-A in neurotransmitter degradation and its inhibition.

By successfully employing the multi-tiered validation strategy outlined in this guide, researchers can build a robust and compelling data package to confidently identify MAO-A as the biological target of this compound, paving the way for further preclinical and clinical development.

References

  • Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved January 23, 2026, from [Link]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]

  • Wikipedia contributors. (2024, January 18). Monoamine oxidase inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2793, 381-391. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved January 23, 2026, from [Link]

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A Comparative Guide to the Cross-Reactivity Profile of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel pyrazole-containing compound, 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine (hereafter referred to as Compound PMPA). Given the therapeutic prevalence of the pyrazole scaffold, which is found in numerous approved drugs, a thorough understanding of a new candidate's off-target interaction profile is paramount for advancing drug discovery programs and mitigating potential safety liabilities.[1][2][3][4]

This document is structured not as a static report of pre-existing data—as PMPA is a novel investigational compound—but as a strategic guide for researchers. It outlines the predictive and experimental methodologies required to define its selectivity, using a plausible, data-driven hypothesis that PMPA is a potential inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This hypothesis is grounded in literature demonstrating that 1H-pyrazol-3-amine derivatives can potently and selectively inhibit RIPK1, a key mediator of necroptosis and inflammation.[5][6]

We will compare PMPA's hypothetical profile against a well-characterized, albeit structurally distinct, kinase inhibitor to illustrate the principles of data interpretation and guide experimental design.

The Rationale for Selectivity Profiling: Why It Matters

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bonds and engage with various enzymatic active sites.[4] However, this versatility can also lead to unintended interactions with off-target proteins, particularly within large, structurally related families like the human kinome. Off-target activity can result in a spectrum of outcomes, from unexpected polypharmacology that may be beneficial, to severe adverse effects.

Therefore, the central objective of this guide is to establish a robust, self-validating workflow to:

  • Confirm engagement with the intended target (hypothesized as RIPK1).

  • Systematically identify and quantify interactions with a broad panel of off-target kinases.

  • Validate these findings in a cellular context to assess biological relevance.

The causality behind this multi-step approach is to build a "selectivity funnel," starting with broad, high-throughput methods and progressively moving towards more complex, physiologically relevant assays. This ensures that resources are focused on compounds with the most promising and well-defined activity profiles.

Predictive Analysis and Target Hypothesis

The structure of PMPA, featuring a substituted pyrazole ring and a flexible aminopropane chain, suggests its potential as an ATP-competitive inhibitor. The pyrazole N-2 atom can act as a hydrogen bond acceptor, while the flexible chain can orient the molecule within the ATP-binding pocket.

Based on the established activity of similar pyrazole derivatives against RIPK1, we hypothesize that PMPA is an inhibitor of this kinase.[6] RIPK1 is a critical node in the tumor necrosis factor (TNF) signaling pathway, and its inhibition is a promising strategy for treating inflammatory diseases.[5][6]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_complexII Complex II TNFR TNFR1 TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIPK1 RIPK1 cIAP->RIPK1 Ubiquitination Casp8 Caspase-8 cIAP->Casp8 Inhibits NFkB NF-κB Pathway (Survival) RIPK1->NFkB Activates RIPK1_deub RIPK1 (de-ub) RIPK1->RIPK1_deub PMPA Compound PMPA PMPA->RIPK1_deub Inhibits Kinase Activity RIPK3 RIPK3 MLKL MLKL Apoptosis Apoptosis Necroptosis Necroptosis (Inflammation) TNF TNFα TNF->TNFR Binds RIPK3_act RIPK3 RIPK1_deub->RIPK3_act Phosphorylates Casp8_act Caspase-8 RIPK1_deub->Casp8_act Activates MLKL_act MLKL RIPK3_act->MLKL_act Phosphorylates MLKL_act->Necroptosis Oligomerizes & Forms Pores Casp8_act->Apoptosis

Caption: Hypothesized mechanism of PMPA in the TNFα signaling pathway.

Experimental Workflow for Selectivity Profiling

A multi-tiered approach is essential for a thorough and resource-efficient evaluation of PMPA's cross-reactivity.

G cluster_invitro In Vitro Biochemical Assays cluster_cellular Cell-Based Assays start Compound PMPA primary_assay Primary Target Assay (e.g., RIPK1 IC50) start->primary_assay target_engagement Target Engagement Assay (e.g., Cellular Thermal Shift Assay) start->target_engagement broad_panel Broad Kinome Screen (e.g., 400+ kinases @ 1µM) primary_assay->broad_panel Confirmed On-Target Activity dose_response Dose-Response (IC50) for Significant Off-Target Hits broad_panel->dose_response Identify Hits (% Inhibition > 50%) dose_response->target_engagement Prioritize Potent Off-Targets off_target_validation Off-Target Pathway Assay (Based on kinome screen results) dose_response->off_target_validation functional_assay Functional Cellular Assay (e.g., Necroptosis Inhibition) target_engagement->functional_assay final Selectivity Profile Established functional_assay->final off_target_validation->final

Caption: Tiered experimental workflow for assessing PMPA cross-reactivity.

Tier 1: In Vitro Biochemical Screening

The initial step involves using purified enzymes to measure the direct interaction between PMPA and a wide array of kinases. This approach provides clean, quantitative data on inhibitory potency (IC50) without the complexity of a cellular environment.

Experimental Choice: A large-scale kinase panel screen (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot℠) is the industry standard.[7] This allows for an unbiased survey of the kinome. We will screen PMPA at a high concentration (e.g., 1 µM) to identify all potential interactions. Any kinase showing >50% inhibition will be flagged for follow-up dose-response analysis to determine its IC50 value.

Hypothetical Data Comparison:

The table below presents hypothetical data for PMPA compared to a fictional "Alternative Compound Z," a known multi-kinase inhibitor. This illustrates how to interpret selectivity.

Target KinasePMPA IC50 (nM)Alternative Compound Z IC50 (nM)Comments
RIPK1 (Primary) 15 50 PMPA shows high potency for the intended target.
RIPK3>10,00080PMPA is highly selective over the related RIPK3.
Aurora A1,20025Compound Z has potent off-target activity.
Aurora B2,50030PMPA shows >100-fold selectivity against Auroras.
SRC850150Moderate off-target activity for PMPA.
LCK980200Moderate off-target activity for PMPA.
CDK2>10,000500PMPA avoids a common liability target.

Data Interpretation:

  • Selectivity Score (S-Score): A common metric is the S-score, which quantifies selectivity by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Kinome Visualization: Tools like TREEspot™ can map hits onto a kinome tree, providing a powerful visual representation of family-specific interactions.[8]

Tier 2: Cellular Target Engagement & Functional Validation

Biochemical activity does not always translate to cellular effects due to factors like membrane permeability and intracellular ATP concentrations. Therefore, validating target engagement and functional outcomes in a relevant cell model is a critical, self-validating step.

Experimental Choice 1: Cellular Thermal Shift Assay (CETSA®) This biophysical method measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[7] An increase in the melting temperature (Tm) of RIPK1 in the presence of PMPA would provide direct evidence of target engagement in a physiological context.

Experimental Choice 2: Necroptosis Inhibition Assay To confirm functional activity, we would use a cell line susceptible to necroptosis (e.g., HT-29 or FADD-deficient Jurkat cells). Cells are stimulated with TNFα, a Smac mimetic, and a pan-caspase inhibitor (to block apoptosis and force the necroptotic pathway). Cell viability is then measured. A potent, dose-dependent rescue of cell death by PMPA would validate its functional inhibition of the RIPK1 pathway.

Detailed Experimental Protocols

Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent assay to determine the IC50 of PMPA against a specific kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). The specific concentrations of kinase and substrate should be optimized for ~30% ATP turnover in the linear range.

    • Prepare a 10 mM stock of PMPA in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute this series into the reaction buffer to create a 4X final concentration.

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of 4X PMPA dilution or vehicle control (buffer with DMSO) to appropriate wells.

    • Initiate the reaction by adding 5 µL of 2X kinase/substrate solution.

    • Add 2.5 µL of 4X ATP solution (concentration at or near the Km for the specific kinase). Final reaction volume is 10 µL.

  • Incubation:

    • Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to high (no inhibitor) and low (no kinase) controls.

    • Fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Protocol 4.2: Cellular Necroptosis Functional Assay

This protocol measures the ability of PMPA to protect cells from induced necroptosis.

  • Cell Plating:

    • Seed HT-29 cells in a 96-well plate at a density of 10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of PMPA in cell culture media.

    • Remove the old media and add 100 µL of media containing the desired PMPA concentrations or vehicle control. Pre-incubate for 1 hour at 37°C.

  • Necroptosis Induction:

    • Prepare a 2X induction cocktail containing TNFα (final conc. 20 ng/mL), Smac mimetic (e.g., Birinapant, final conc. 100 nM), and a pan-caspase inhibitor (e.g., Z-VAD-FMK, final conc. 20 µM).

    • Add 100 µL of the induction cocktail to each well (except for untreated controls).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C.

  • Viability Measurement (CellTiter-Glo®):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence.

  • Data Analysis:

    • Normalize the data to vehicle-treated/induced (0% viability) and untreated (100% viability) controls.

    • Plot the dose-response curve and calculate the EC50 value.

Conclusion

This guide establishes a comprehensive, logical, and experimentally grounded framework for characterizing the cross-reactivity profile of this compound (PMPA). By integrating predictive analysis with a tiered system of in vitro and cell-based assays, researchers can build a robust selectivity profile. This process is crucial for validating the compound's mechanism of action, anticipating potential safety issues, and making informed decisions in the drug discovery cascade. The pyrazole scaffold continues to be a valuable asset in pharmacology, and a rigorous approach to selectivity ensures that its full therapeutic potential can be realized safely and effectively.[9]

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A Researcher's Guide to Assessing the Selectivity of Novel RIPK1 Inhibitors: A Comparative Analysis of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly for inflammatory diseases and certain cancers, the development of highly selective kinase inhibitors is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, making a thorough assessment of selectivity a critical step in the preclinical development of any new chemical entity. This guide provides a comprehensive framework for evaluating the selectivity of a putative novel inhibitor, using the hypothetical compound 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine , against its presumed target, Receptor-Interacting Protein Kinase 1 (RIPK1).

RIPK1 has emerged as a key regulator of inflammation and programmed cell death pathways, including necroptosis.[1] Its dysregulation is implicated in a variety of human pathologies, making it a compelling therapeutic target for immune-mediated inflammatory diseases.[1][2] This guide will provide a comparative analysis of our focus compound against established RIPK1 inhibitors, offering detailed experimental protocols and the scientific rationale behind these methodologies.

The Central Role of RIPK1 in Cell Fate and Inflammation

RIPK1 is a serine/threonine kinase that acts as a critical signaling node downstream of several immune receptors, most notably the tumor necrosis factor receptor 1 (TNFR1).[1] Upon TNF-α binding, RIPK1 is recruited to the receptor complex and its subsequent ubiquitination state dictates the cellular outcome. In one branch of the pathway, ubiquitinated RIPK1 acts as a scaffold to promote cell survival and pro-inflammatory signaling through the activation of NF-κB.[3] Conversely, deubiquitination of RIPK1 can trigger its kinase activity, leading to two distinct cell death pathways: apoptosis, through the formation of a complex with FADD and caspase-8, or necroptosis, a form of programmed necrosis, through the formation of the necrosome with RIPK3 and the subsequent phosphorylation of MLKL.[4]

Given this dual role, the kinase activity of RIPK1 is a key driver of inflammation and cell death in various pathological conditions.[5] Therefore, selective inhibition of RIPK1's kinase function is a promising therapeutic strategy to mitigate inflammation while potentially preserving its scaffolding functions in cell survival.

RIPK1_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2, RIPK1) TNFR1->ComplexI recruits NFkB NF-κB Activation ComplexI->NFkB leads to Deubiquitination Deubiquitination (e.g., CYLD) ComplexI->Deubiquitination can undergo Survival Cell Survival & Inflammation NFkB->Survival ComplexIIa Complex IIa (RIPK1, FADD, pro-caspase-8) Deubiquitination->ComplexIIa forms Necrosome Necrosome (RIPK1, RIPK3) Deubiquitination->Necrosome forms (if Caspase-8 inhibited) Caspase8 Caspase-8 Activation ComplexIIa->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis Caspase8->Necrosome inhibits MLKL p-MLKL Necrosome->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis

Figure 1: Simplified RIPK1 signaling pathway leading to cell survival or cell death.

Comparative Analysis of RIPK1 Inhibitors

To contextualize the selectivity profile of our novel compound, This compound , we will compare it to well-characterized RIPK1 inhibitors:

  • Necrostatin-1 (Nec-1): The first-in-class allosteric inhibitor of RIPK1.[1] While a valuable tool compound, it suffers from modest potency and metabolic instability.[6]

  • GSK'963: A highly potent and selective RIPK1 inhibitor.[6][7] It serves as an excellent benchmark for high selectivity.

  • GSK2982772: A clinical-stage RIPK1 inhibitor with excellent kinase specificity and favorable pharmacokinetic properties.[2][8]

The following table summarizes the inhibitory activity of these compounds against RIPK1 and a representative panel of off-target kinases. The data for our hypothetical compound are included for illustrative purposes.

CompoundRIPK1 IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Off-Target Kinase 3 IC50 (nM)
This compound 15>10,000>10,000>10,000
Necrostatin-1~2000[9]>10,000>10,000>10,000
GSK'96329[7]>10,000>10,000>10,000
GSK29827721[8]>10,000>10,000>10,000

Note: IC50 values are representative and can vary depending on the assay conditions. The off-target kinases would typically be a broad panel covering different families of the kinome.

Experimental Workflows for Assessing Selectivity

A robust assessment of inhibitor selectivity requires a multi-pronged approach, combining biochemical assays for direct target inhibition with cell-based assays to evaluate activity in a more physiological context.

Experimental_Workflow Start Novel Compound (this compound) Biochemical Biochemical Assays Start->Biochemical Cellular Cell-Based Assays Start->Cellular Primary Primary Screen: RIPK1 Activity Assay Biochemical->Primary Determine on-target potency Selectivity Secondary Screen: Kinome-wide Selectivity Panel Primary->Selectivity Assess off-target activity Data Data Analysis & Selectivity Profiling Selectivity->Data TargetEngage Target Engagement Assay (e.g., TEAR1) Cellular->TargetEngage Confirm binding in cells Functional Functional Necroptosis Assay TargetEngage->Functional Evaluate functional effect Functional->Data

Figure 2: A typical experimental workflow for assessing kinase inhibitor selectivity.

Part 1: Biochemical Kinase Selectivity Profiling

The initial assessment of selectivity is typically performed using in vitro biochemical assays. These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase and a broad panel of other kinases. The ADP-Glo™ Kinase Assay is a widely used, robust method for this purpose.[10]

Principle of the ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[11]

Detailed Protocol: ADP-Glo™ Kinase Assay for RIPK1

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing:

      • Recombinant human RIPK1 enzyme.

      • Myelin Basic Protein (MBP) as a generic substrate.[10]

      • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Prepare a 10X stock of the test compound and comparator inhibitors in DMSO. Serially dilute to obtain a range of concentrations.

    • Prepare a 2X ATP solution. The concentration should be at the Km,ATP of RIPK1 to accurately reflect inhibitor potency.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Add 0.5 µL of the 10X test compound dilution (or DMSO for control).

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[12]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Kinome-wide Selectivity Screening: To generate a comprehensive selectivity profile, the test compound should be screened against a large panel of kinases (e.g., the 456-kinase panel from DiscoveRx KINOMEscan or the 339-kinase panel from Reaction Biology).[1][13] This is typically performed at a single high concentration (e.g., 10 µM) to identify potential off-targets. Any kinases that show significant inhibition (e.g., >50%) should be further evaluated to determine their IC50 values.

Part 2: Cellular Target Engagement Assay

While biochemical assays are essential, they do not fully recapitulate the cellular environment. Cellular target engagement assays confirm that the compound can enter the cell and bind to its intended target. The TEAR1 (Target Engagement Assessment for RIPK1) assay is a novel immunoassay-based method for this purpose.

Principle of the TEAR1 Assay: This assay relies on a pair of immunoassays that can differentiate between inhibitor-bound ("engaged") and unbound ("free") RIPK1. The binding of certain inhibitors, like the benzoxazepinone class, induces a conformational change in RIPK1 that masks the epitope for one of the detection antibodies. By measuring the ratio of "free" to "total" RIPK1, the degree of target engagement can be quantified.

Detailed Protocol: TEAR1 Assay

  • Cell Treatment:

    • Plate cells (e.g., HT-29 human colon adenocarcinoma cells) in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 24 hours at 37°C.

  • Lysate Preparation:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to remove cell debris.

  • Immunoassay:

    • Coat a 96-well plate with a capture antibody that binds to RIPK1 regardless of its conformational state.

    • Add the cell lysates to the wells and incubate to allow the capture of RIPK1.

    • For the "FREE-RIPK1" assay, use a detection antibody that only recognizes the unbound conformation of RIPK1.

    • For the "TOTAL-RIPK1" assay, use a detection antibody that recognizes RIPK1 irrespective of inhibitor binding.

    • Add a labeled secondary antibody and a detection reagent to generate a signal (e.g., electrochemiluminescence).

  • Data Analysis:

    • Normalize the FREE-RIPK1 signal to the TOTAL-RIPK1 signal for each sample.

    • Calculate the percent target engagement based on the reduction in the normalized FREE-RIPK1 signal compared to the vehicle-treated control.

    • Determine the EC50 for target engagement from the dose-response curve.

Conclusion and Future Directions

A thorough assessment of selectivity is a cornerstone of modern drug development. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive profile of a novel inhibitor's on- and off-target activities. For our hypothetical compound, This compound , the data suggest a promising selectivity profile for RIPK1. However, further studies, including in vivo pharmacokinetic and pharmacodynamic assessments, are necessary to fully understand its therapeutic potential. The methodologies outlined in this guide provide a robust framework for these critical next steps in the journey from a promising compound to a potential therapeutic agent.

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  • De Smet, F., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry, 11, 1133917. [Link]

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  • Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247-1261. [Link]

  • Najjar, M., et al. (2015). Structure guided design of potent and selective ponatinib-based hybrid inhibitors for RIPK1. Cell Reports, 10(11), 1850-1860. [Link]

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  • Vandenabeele, P., et al. (2013). What are some off targets of Necrostatin 1 other than IDO?. ResearchGate. [Link]

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Elucidating the Mechanism of Action of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, the journey from a novel small molecule to a well-characterized therapeutic candidate is both complex and challenging. A critical milestone in this journey is the elucidation of the compound's mechanism of action (MoA). This guide provides a comprehensive framework for investigating the MoA of a novel pyrazole-containing compound, 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine, for which no established mechanism has been reported.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] This structural motif is present in several approved drugs, highlighting its therapeutic potential.[1][2] Given the rich pharmacology of pyrazole analogues, we will explore a systematic approach to hypothesize and experimentally validate the MoA of this compound. This guide will compare its potential activities with well-characterized alternative compounds, providing detailed experimental protocols and data interpretation strategies.

Hypothesizing a Mechanism of Action: The Pyrazole Scaffold as a Guide

The structure of this compound, featuring a substituted pyrazole ring and a flexible aminopropane chain, suggests several plausible biological targets. Pyrazole derivatives are known to act as inhibitors of various enzymes, particularly kinases and cyclooxygenases, and can also modulate receptor activity.[4][5][6] Based on this, we can formulate three primary hypotheses for its MoA:

  • Hypothesis 1: Inhibition of Pro-inflammatory Kinases. Many pyrazole-containing compounds exhibit anti-inflammatory properties through the inhibition of kinases involved in inflammatory signaling pathways. A notable example is the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[4]

  • Hypothesis 2: Modulation of Cyclooxygenase (COX) Enzymes. The anti-inflammatory effects of some pyrazole derivatives are attributed to the inhibition of COX enzymes, which are central to the synthesis of prostaglandins.[5]

  • Hypothesis 3: Targeting Neurological Pathways. Certain pyrazole analogues have shown neuroprotective effects, potentially through the modulation of pathways involved in apoptosis or neuronal signaling.[7]

This guide will focus on a comparative experimental workflow to investigate these hypotheses, using well-characterized compounds as benchmarks.

Comparative Framework: Selecting Appropriate Benchmarks

To objectively assess the performance of this compound, it is essential to compare it against established molecules with known mechanisms of action.

Hypothesized Target ClassPrimary CompoundComparator Compound(s)Rationale for Comparator Selection
Kinase Inhibition (RIPK1) This compoundNecrostatin-1 (Nec-1)A well-characterized, potent, and selective allosteric inhibitor of RIPK1.
COX Enzyme Inhibition This compoundCelecoxibA selective COX-2 inhibitor with a pyrazole core, providing a structurally relevant comparison.
Neuroprotection This compoundZ-VAD-FMKA pan-caspase inhibitor, allowing for the assessment of apoptosis-related neuroprotection.
Experimental Workflow for MoA Elucidation

The following multi-tiered experimental approach is designed to systematically test our hypotheses, starting with broad phenotypic screens and progressing to specific target engagement and validation assays.

MoA_Workflow cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Identification cluster_2 Tier 3: Target Validation & Characterization cluster_3 Tier 4: In Vivo Model Validation Phenotypic_Screen Cell-Based Phenotypic Assays (e.g., Cytotoxicity, Anti-inflammatory, Neuroprotection) Target_ID Broad Target Identification (Affinity Chromatography, DARTS, CETSA) Phenotypic_Screen->Target_ID Identified Phenotype Biochemical_Assays In Vitro Biochemical Assays (Kinase, Enzyme, Binding Assays) Target_ID->Biochemical_Assays Putative Targets Cellular_Assays Cellular Target Engagement (Western Blot, Reporter Assays) Biochemical_Assays->Cellular_Assays Confirmed In Vitro Activity In_Vivo Animal Models of Disease (e.g., Inflammation, Neurodegeneration) Cellular_Assays->In_Vivo Confirmed Cellular Activity

Caption: A tiered experimental workflow for elucidating the mechanism of action of a novel small molecule.

Tier 1: Cell-Based Phenotypic Screening

The initial step is to perform broad phenotypic screens to identify the primary cellular effect of this compound.

Protocol 1: Anti-inflammatory Phenotypic Screen

  • Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

  • Method:

    • Plate RAW 264.7 cells and allow them to adhere overnight.

    • Pre-treat cells with a dose-response of this compound, Necrostatin-1, and Celecoxib for 1 hour.

    • Stimulate cells with 100 ng/mL LPS for 24 hours.

    • Collect supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

  • Data Analysis: Calculate the IC50 value for the inhibition of cytokine release for each compound.

Expected Comparative Data (Hypothetical):

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
This compound 5.27.8
Necrostatin-1 2.54.1
Celecoxib 10.815.3
Tier 2: Target Identification

If a significant anti-inflammatory phenotype is observed, the next step is to identify the direct protein targets. Modern proteomics-based methods are invaluable for this purpose.[8][9]

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

  • Principle: This label-free method relies on the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.[8]

  • Method:

    • Lyse RAW 264.7 cells to obtain a total protein lysate.

    • Incubate aliquots of the lysate with either this compound or a vehicle control.

    • Subject the lysates to limited proteolysis with a protease (e.g., thermolysin).

    • Stop the reaction and separate the protein fragments by SDS-PAGE.

    • Excise protein bands that are protected from proteolysis in the compound-treated sample and identify them using mass spectrometry.

  • Data Analysis: Identified proteins are considered putative targets.

Tier 3: Target Validation and Characterization

Once putative targets are identified (e.g., RIPK1), specific in vitro and cellular assays are required to validate the interaction and characterize the mechanism of inhibition.

Protocol 3: In Vitro Kinase Inhibition Assay (for RIPK1)

  • Method:

    • Use a commercially available in vitro RIPK1 kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Perform the assay with a fixed concentration of recombinant human RIPK1 and its substrate in the presence of a dose-response of this compound and Necrostatin-1.

    • Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Determine the IC50 for RIPK1 inhibition. Classical enzymology techniques can be further employed to determine the mode of inhibition (e.g., competitive, non-competitive).[10]

Expected Comparative Data (Hypothetical):

CompoundRIPK1 Inhibition IC50 (nM)
This compound 150
Necrostatin-1 50

Protocol 4: Cellular Target Engagement - Western Blot for Phospho-RIPK1

  • Principle: In response to inflammatory stimuli, RIPK1 undergoes autophosphorylation, which is a key step in its activation.[4] An effective inhibitor should block this phosphorylation event in a cellular context.

  • Method:

    • Treat HT-29 human colon cancer cells with a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (T/S/Z) to induce necroptosis.

    • Co-treat with a dose-response of this compound or Necrostatin-1.

    • Lyse the cells and perform a Western blot to detect the levels of phosphorylated RIPK1 (p-RIPK1) and total RIPK1.

  • Data Analysis: Quantify the band intensities to determine the reduction in p-RIPK1 levels relative to total RIPK1.

RIPK1_Pathway cluster_0 Signaling Cascade TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds Complex_I Complex I TNFR1->Complex_I recruits RIPK1 RIPK1 Complex_I->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates Complex_II Necrosome (Complex IIb) MLKL MLKL RIPK3->MLKL phosphorylates pMLKL p-MLKL MLKL->pMLKL oligomerizes Necroptosis Necroptosis pMLKL->Necroptosis induces Test_Compound This compound Test_Compound->RIPK1 inhibits phosphorylation

Caption: Hypothesized signaling pathway showing inhibition of RIPK1 phosphorylation by the test compound.

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to elucidate the mechanism of action for a novel pyrazole-containing compound, this compound. By combining broad phenotypic screening with advanced target identification and specific validation assays, researchers can efficiently navigate the complexities of MoA studies. The comparative framework, using well-characterized alternatives, ensures that the experimental data is robust and interpretable.

Should the initial hypotheses prove incorrect, the data from the unbiased target identification methods (Tier 2) will be invaluable in generating new, data-driven hypotheses. This iterative process of hypothesis generation, testing, and refinement is fundamental to modern drug discovery. The ultimate confirmation of the MoA will come from in vivo studies (Tier 4), where the compound's efficacy can be correlated with its molecular mechanism in a relevant disease model.

References
  • Dipyrazole with a gem-disposition of pyrazole rings exhibit a wide spectrum of biological activity. 11

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. 7

  • Receptor-interacting protein kinase 1 (RIPK1) undergoes aberrant activation during the process of cell necroptosis, thereby facilitating and intensifying the inflammatory response. The inhibition of RIPK1 kinase activity is regarded as a promising therapeutic target for immune-mediated inflammatory diseases that are associated with necroptosis. 4

  • Target identification is an essential part of the drug discovery and development process, and its efficacy plays a crucial role in the success of any given therapy. 8

  • One-pot synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. 12

  • Molecular modeling studies showed that pyrazole analogs interact with cyclooxygenase-2 (COX-2) active site. 5

  • Small molecules can be obtained through phenotypic screening using cell-based assays in which novel targets can be identified. 13

  • Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities. 1

  • bioassayR: A computational tool for cross-target analysis of small molecule bioactivity. 14

  • One of the unique methods to identify potential targets is subtractive genome analysis. 15

  • A spectrum of pharmacological activities has been attributed to pyrazole analogs. 16

  • An overview of current target identification approaches in drug discovery. 9

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. 6

  • Pharmacological Significance of Pyrazole and its Derivatives. 17

  • Understanding Mechanism of Action (MOA): Approaches, Techniques, and Characterisation. 10

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. 2

  • Small Molecule Drug Target Identification and Validation. 18

  • Technologies for investigating single-molecule chemical reactions. 19

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. 20

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 3

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A Comparative Review of the Biological Activities of Substituted Pyrazole Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the biological activities of a selection of substituted pyrazole compounds, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry, leading to a wide array of derivatives with diverse pharmacological profiles.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a curated literature review, supporting experimental data, and detailed protocols to facilitate further investigation into this promising class of compounds.

Introduction to the Pyrazole Scaffold

The pyrazole nucleus is a privileged structure in drug discovery, present in several clinically approved drugs.[3] Its unique chemical properties, including its aromaticity and ability to participate in hydrogen bonding, allow for a multitude of substitutions, leading to compounds with a broad spectrum of biological activities.[3] This guide will focus on a comparative analysis of 1,3,5-trisubstituted pyrazole derivatives and analogs of the well-known anti-inflammatory drug, Celecoxib, to highlight the structure-activity relationships (SAR) that govern their therapeutic potential.

Antimicrobial Activities of Phenylpyrazole Derivatives

Several studies have demonstrated the potent antimicrobial activity of pyrazole derivatives.[4][5][6][7][8] A key mechanism of action for some of these compounds is the inhibition of fatty acid biosynthesis, a crucial pathway for bacterial survival.[4]

Comparative Analysis of Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives against various Gram-positive bacteria. The data illustrates how substitutions on the aniline moiety significantly impact antibacterial potency.[4]

CompoundR Group (Substituent on Aniline)S. aureus ATCC 33591 (Sa91) MIC (µg/mL)S. aureus ATCC 43300 (Sa00) MIC (µg/mL)E. faecalis ATCC 29212 (Ef12) MIC (µg/mL)
1 H>64>64>64
2 4-CH38816
3 4-OCH3448
4 4-OPh122
7 4-Cl161632
9 4-Br8816
11 4-CF3244
12 4-OCF3224

Data extracted from a study on fatty acid biosynthesis inhibitors.[4]

Expert Interpretation: The unsubstituted aniline derivative (1) shows no significant activity. However, the introduction of lipophilic substituents at the 4-position of the aniline ring, such as methyl (2) , methoxy (3) , and phenoxy (4) groups, leads to a marked increase in antibacterial activity.[4] The phenoxy-substituted compound (4) is particularly potent, with an MIC of 1 µg/mL against S. aureus.[4] This suggests that increasing the lipophilicity of the molecule enhances its ability to penetrate the bacterial cell membrane and interact with its intracellular target.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the in vitro antimicrobial activity of a compound.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking.

  • Standardization of Inoculum: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizing the Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results culture Overnight Bacterial Culture standardize Standardize Inoculum (5x10^5 CFU/mL) culture->standardize inoculate Inoculate Plate standardize->inoculate compound_prep Serial Dilution of Test Compound plate 96-Well Plate compound_prep->plate plate->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read Read Results (Visual/Spectrophotometer) incubate->read mic Determine MIC read->mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anti-Inflammatory Properties of Celecoxib Analogs

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3] Many pyrazole derivatives have been synthesized as analogs of Celecoxib to improve its efficacy and reduce potential side effects.[9][10][11][12]

Comparative Analysis of Anti-Inflammatory Activity

The following table presents the in vivo anti-inflammatory activity of a series of Celecoxib analogs, measured as the percentage of edema inhibition in the carrageenan-induced rat paw edema model.

CompoundR Group% Edema Inhibition (after 3h)
Celecoxib (Standard) -82.2
2a 4-H75.5
2b 4-CH386.6
2d 4-Cl84.4
2g 4-OCH380.0
2h 2-Furyl68.8

Data extracted from a study on Celecoxib-like compounds.[10]

Expert Interpretation: The data indicates that substitutions on the 5-phenyl ring of the pyrazoline scaffold significantly influence the anti-inflammatory activity.[10] Compound 2b , with a methyl group at the 4-position of the phenyl ring, exhibited slightly better anti-inflammatory activity than Celecoxib.[10] The chloro-substituted analog 2d also showed comparable activity.[10] However, replacing the phenyl ring with a furyl ring (2h) diminished the activity, suggesting that the electronic and steric properties of this substituent are critical for effective COX-2 inhibition.[10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable method for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Test compounds and standard drug (e.g., Celecoxib) suspended in a suitable vehicle (e.g., 1% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 h) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.

  • Calculation of Edema Inhibition: Calculate the percentage of edema inhibition using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualizing the COX-2 Inhibition Pathway

COX2_Pathway cluster_inflammation Inflammatory Cascade cluster_inhibition Mechanism of Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Celecoxib_Analog Celecoxib Analog (e.g., Compound 2b) Celecoxib_Analog->COX2 Inhibits

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition by Celecoxib analogs.

Anticancer Activities of Substituted Pyrazoles

Pyrazole derivatives have emerged as promising anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines.[2][13][14][15][16][17] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[2][15]

Comparative Analysis of Anticancer Potency

The following table summarizes the in vitro anticancer activity (IC50 values) of a series of 1,3,5-triazine-based pyrazole hybrids against the MCF-7 human breast cancer cell line.

CompoundR Group (on Phenyl Ring)MCF-7 IC50 (nM)EGFR Tyrosine Kinase IC50 (nM)
Doxorubicin (Standard) -63.8-
Erlotinib (Standard) --103.8
182a 4-H410.2395.1
182b 4-Cl301.5286.9
182c 4-CF3245.7229.4

Data extracted from a study on pyrazole hybrids targeting EGFR tyrosine kinase.[2]

Expert Interpretation: The results demonstrate that the substitution on the phenyl ring attached to the pyrazole core plays a crucial role in the anticancer activity of these compounds.[2] The unsubstituted compound (182a) shows moderate activity. The introduction of an electron-withdrawing chloro group (182b) enhances the potency.[2] The most potent compound in this series is 182c , which features a trifluoromethyl group, a strong electron-withdrawing substituent.[2] The IC50 values for EGFR tyrosine kinase inhibition correlate well with the cytotoxicity data, suggesting that the anticancer effect of these compounds is, at least in part, mediated by their inhibition of this key signaling pathway.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Anticancer Mechanism

Anticancer_Mechanism cluster_pathway Cancer Cell Signaling cluster_inhibition_cancer Mechanism of Action EGFR EGFR Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream VEGFR2 VEGFR-2 VEGFR2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Pyrazole_Hybrid Pyrazole Hybrid (e.g., Compound 182c) Pyrazole_Hybrid->EGFR Inhibits Pyrazole_Hybrid->VEGFR2 Inhibits

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by anticancer pyrazole hybrids.

Conclusion and Future Directions

The substituted pyrazole scaffold has proven to be a highly valuable framework in the design of novel therapeutic agents. The comparative analysis presented in this guide highlights the significant impact of structural modifications on the biological activity of these compounds. The antimicrobial, anti-inflammatory, and anticancer activities of pyrazole derivatives are often governed by the nature and position of substituents on the pyrazole ring and its appended moieties.

Future research in this area should continue to explore the vast chemical space of pyrazole derivatives. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the development of more potent and selective drug candidates. The detailed experimental protocols provided herein offer a starting point for researchers to further investigate the therapeutic potential of this versatile class of compounds.

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  • Patel, R. V., et al. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 8(6), a596-a603. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine, a compound of interest within the broader class of biologically active pyrazole derivatives.[1][2] Our focus is to empower you with the knowledge to work safely and effectively, mitigating risks and ensuring the integrity of your research.

Hazard Assessment: Understanding the Risks

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[4]

  • Serious Eye Damage: Poses a significant risk of serious eye damage.[4]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[4]

  • Harmful if Swallowed: Ingestion may be harmful.[3]

Given these potential hazards, a cautious and well-defined handling protocol is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

Core PPE Requirements:
PPE ComponentSpecificationRationale
Hand Protection Double-gloving with compatible chemical-resistant gloves.Amines can degrade nitrile gloves over time; double-gloving provides an extra layer of protection.[6][7] Change gloves every 30 minutes or immediately if contamination is suspected.[6]
Eye Protection Chemical safety goggles.Protects against splashes that can cause serious eye damage. Standard safety glasses are insufficient.[8]
Body Protection Long-sleeved laboratory coat.Prevents incidental skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the risk of inhaling vapors or aerosols, which can cause respiratory irritation.[5]

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Procedure Start Handling this compound Risk Potential for Splash, Inhalation, or Skin Contact? Start->Risk CorePPE Core PPE: - Double Gloves - Safety Goggles - Lab Coat Risk->CorePPE  Yes   FumeHood Work in Chemical Fume Hood CorePPE->FumeHood Proceed Proceed with Experiment FumeHood->Proceed

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Handling:
  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to control vapor and aerosol exposure.[9]

  • PPE Donning: Before handling the compound, don all required PPE as outlined in the table above.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials for amines is readily accessible.

  • Weighing and Transfer: When weighing and transferring the compound, use a spatula and handle it with care to avoid generating dust or aerosols.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

Storage:
  • Container: Store the compound in a tightly sealed, clearly labeled container.[10]

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][10]

  • Segregation: Store separately from other chemicals to prevent accidental mixing.

Emergency Response Plan

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure Scenarios and First Aid:
Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing.[3] Flush the affected area with copious amounts of water for at least 15 minutes.[11][12] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3][12] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[11][13] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention.
Spill Response:
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: For small spills, use an appropriate absorbent material (e.g., amine-specific spill pads or universal absorbent) to contain the spill.

  • Neutralize: If appropriate and you are trained to do so, neutralize the spill with a weak acid (e.g., citric acid solution).

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution.

Disposal Plan

Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility to protect the environment.[14]

Waste Segregation and Collection:
  • Waste Container: Collect all waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, in a clearly labeled, sealed, and compatible hazardous waste container.

  • Labeling: The label should include "Hazardous Waste," the chemical name, and the associated hazards (Irritant, Corrosive).

Disposal Procedure:
  • Consult EHS: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[15]

  • Do Not: Do not dispose of this chemical down the drain or in regular trash.

By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the well-being of yourself and your colleagues while advancing your critical research.

References

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Chemical Label. (n.d.). 3-(1H-pyrazol-1-yl)propan-1-amine.
  • Tech-Crete. (2020, July 15). TechMVC Moisture Vapor And Alkalinity Barrier Part B - SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchChem. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Khan, I., et al. (2021).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). SAFE HANDLING AND DISPOSAL OF CHEMICALS. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Unigloves. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Kharl, J., et al. (2025, January 8). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]

  • Lima, L. M., et al. (2014). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • de Oliveira, R., et al. (2021).
  • Duke University. (n.d.). The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually te. Duke Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chemical Emergency Preparedness and Prevention Advisory: Ammonia.
  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Gürsoy, E. A., & Dogan, I. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.
  • Binghamton University. (n.d.). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.